molecular formula C13H22N4O3S B018695 Triazamate CAS No. 110895-43-7

Triazamate

Cat. No.: B018695
CAS No.: 110895-43-7
M. Wt: 314.41 g/mol
InChI Key: NKNFWVNSBIXGLL-UHFFFAOYSA-N
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Description

Triazamate is a triazole insecticide that is 1H-1,2,4-triazole which is substituted at positions 1, 3, and 5 by N,N-dimethylaminocarbonyl, tert-butyl, and (2-ethoxy-2-oxoethyl)sulfanediyl groups, respectively. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is a triazole insecticide, an aryl sulfide and an ethyl ester. It derives from a hydride of a 1H-1,2,4-triazole.
effective against aphids;  no other information available 5/97

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H22N4O3S/c1-7-20-9(18)8-21-11-14-10(13(2,3)4)15-17(11)12(19)16(5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNFWVNSBIXGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034307
Record name Triazamate
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Molecular Weight

314.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

112143-82-5, 110895-43-7
Record name Triazamate
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Record name Triazamate [ISO:BSI]
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Record name Triazamate
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Record name 1-(N,N-dimethylcarbamoyl)-3-tert-butyl-5-carbethoxymethylthio-1H-1,2,4-triazole
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Record name Acetic acid, 2-[[1-[(dimethylamino)carbonyl]-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl]thio]-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAZAMATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Triazamate's Neurotoxic Blueprint: An In-Depth Technical Guide to its Mode of Action on the Insect Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triazamate is a systemic insecticide recognized for its efficacy against aphids.[1] Its primary mode of action on the insect nervous system is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE plays a critical role in synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, this compound leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of postsynaptic receptors. This hyperexcitation of the cholinergic system ultimately leads to paralysis and death of the insect. This guide provides a detailed overview of this mechanism, representative experimental protocols to assess AChE inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The insect central nervous system relies heavily on cholinergic neurotransmission for proper function. The termination of nerve signals at cholinergic synapses is a rapid and precisely controlled process, mediated by the enzymatic degradation of acetylcholine by acetylcholinesterase.

This compound, as a carbamate (B1207046) insecticide, disrupts this vital process. The proposed mechanism involves the carbamoylation of the serine residue within the active site of AChE. This binding is typically reversible, but the rate of decarbamoylation is significantly slower than the hydrolysis of acetylcholine, leading to a functional inhibition of the enzyme.

The consequences of AChE inhibition are severe for the insect:

  • Accumulation of Acetylcholine: With AChE inhibited, acetylcholine persists in the synaptic cleft.

  • Continuous Nerve Stimulation: The excess acetylcholine repeatedly binds to and activates nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.

  • Hyperexcitation of Neurons: This leads to uncontrolled and continuous firing of nerve impulses.

  • Paralysis and Death: The constant state of nervous excitation results in tremors, paralysis, and ultimately, the death of the insect.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the disruption of cholinergic synaptic transmission by an acetylcholinesterase inhibitor like this compound.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pre_neuron Action Potential Arrives vesicles Vesicles containing Acetylcholine (ACh) pre_neuron->vesicles Triggers release ACh ACh vesicles->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is normally hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->AChE inhibits post_neuron Action Potential Generated (Continuous Firing) nAChR->post_neuron activates

Caption: Disruption of cholinergic synapse by this compound.

Quantitative Data on Acetylcholinesterase Inhibition

Specific quantitative data for this compound's inhibition of insect acetylcholinesterase is not publicly available. The following table provides a template of the types of data that are essential for characterizing the potency and selectivity of an AChE inhibitor. The values presented are hypothetical and for illustrative purposes only.

ParameterDescriptionHypothetical Value for this compound (Insect AChE)Hypothetical Value for this compound (Mammalian AChE)
IC50 (nM) The half maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency.505000
Ki (nM) The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.252500
kon (M⁻¹s⁻¹) The association rate constant, describing the rate at which the inhibitor binds to the enzyme.1 x 10⁶1 x 10⁴
koff (s⁻¹) The dissociation rate constant, describing the rate at which the inhibitor unbinds from the enzyme.0.0250.025

Experimental Protocols

To determine the inhibitory potential of this compound on insect acetylcholinesterase, a standard in vitro enzyme inhibition assay would be performed. The following protocol is a representative example based on Ellman's method.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

1. Objective: To determine the IC50 value of this compound for acetylcholinesterase extracted from a target insect species (e.g., Myzus persicae).

2. Materials and Reagents:

  • Target insect species

  • Phosphate (B84403) buffer (pH 7.4)

  • Triton X-100

  • Homogenizer

  • Centrifuge

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

3. Enzyme Preparation:

  • Collect a known mass of the target insect (e.g., aphid heads).

  • Homogenize the tissue in ice-cold phosphate buffer containing Triton X-100.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

  • Collect the supernatant containing the solubilized AChE.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

4. Assay Procedure:

  • Prepare a series of dilutions of this compound in DMSO.

  • In a 96-well microplate, add the following to each well in order:

    • Phosphate buffer

    • DTNB solution

    • This compound solution (or DMSO for control)

    • Enzyme preparation

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The product of the reaction between the hydrolyzed substrate and DTNB is a yellow-colored compound.

5. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

  • Determine the percentage of inhibition for each concentration relative to the control (DMSO only).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for AChE Inhibition Assay

The following diagram outlines the key steps in a typical experimental workflow to determine the IC50 of an insecticide.

experimental_workflow start Start enzyme_prep Enzyme Preparation (from insect tissue) start->enzyme_prep inhibitor_prep Inhibitor Preparation (Serial dilutions of this compound) start->inhibitor_prep assay_setup Assay Setup in 96-well plate (Buffer, DTNB, Inhibitor, Enzyme) enzyme_prep->assay_setup inhibitor_prep->assay_setup incubation Pre-incubation assay_setup->incubation reaction_start Initiate Reaction (Add Substrate - ATCI) incubation->reaction_start data_acq Data Acquisition (Measure Absorbance at 412 nm) reaction_start->data_acq data_analysis Data Analysis (Calculate % Inhibition) data_acq->data_analysis ic50_calc IC50 Determination (Dose-response curve) data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for an AChE inhibition assay.

Conclusion

The mode of action of this compound on the insect nervous system is centered on the inhibition of acetylcholinesterase. This leads to a cascade of events beginning with the accumulation of acetylcholine at the synapse, followed by hyperexcitation of the nervous system, and culminating in the paralysis and death of the insect. While the general mechanism is well-understood for carbamate insecticides, a comprehensive, public-domain dataset quantifying the specific interactions of this compound with insect AChE is currently lacking. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals seeking to further investigate the neurotoxic properties of this compound and similar compounds. Future research should focus on obtaining specific kinetic and electrophysiological data to build a more complete and quantitative understanding of this compound's mode of action.

References

An In-Depth Technical Guide on the Environmental Fate and Degradation of Triazamate in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazamate is a systemic aphicide belonging to the triazole class of pesticides. Understanding its environmental fate, particularly its persistence and degradation in soil, is crucial for assessing its potential environmental impact. This guide synthesizes the general principles of pesticide degradation in soil, drawing parallels from studies on other triazole fungicides, to provide a likely picture of this compound's behavior.

The overall degradation of a pesticide in soil is a complex process influenced by a combination of microbial degradation, chemical hydrolysis, photolysis, volatility, leaching, and surface runoff.[1] The extent to which each of these mechanisms contributes to the degradation of this compound depends on its physicochemical properties, soil characteristics (such as pH, organic matter content, and microbial biomass), and environmental conditions like temperature and moisture.[1]

Physicochemical Properties and their Influence on Environmental Fate

The environmental behavior of a pesticide is largely dictated by its chemical and physical properties. For triazole fungicides, properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow) are key determinants of their mobility and persistence in soil. While specific data for this compound is not detailed in the available search results, the general characteristics of triazoles suggest it is likely to be mobile and susceptible to various degradation processes.

Degradation Pathways in Soil

The degradation of pesticides in soil occurs through two primary pathways: abiotic and biotic degradation.

Abiotic Degradation

Abiotic degradation involves non-biological processes. For triazole pesticides, the main abiotic degradation routes are hydrolysis and photolysis.

  • Hydrolysis: This is a chemical reaction with water that can break down the pesticide molecule. The rate of hydrolysis is significantly influenced by soil pH and temperature.[2] For many pesticides, hydrolysis is more rapid under alkaline or acidic conditions.[1]

  • Photodegradation: This process involves the breakdown of a pesticide by sunlight on the soil surface.[3] The effectiveness of photodegradation depends on the light absorption characteristics of the pesticide molecule and the intensity and duration of sunlight exposure.[3][4] The heterogeneity of the soil matrix can influence photodegradation rates by affecting how the pesticide interacts with soil components.[3]

Biotic Degradation

Biotic, or microbial, degradation is often the most significant pathway for the dissipation of pesticides in soil.[2] Soil microorganisms, such as bacteria and fungi, can utilize pesticides as a source of carbon and energy, breaking them down into simpler, often less toxic, compounds.[2] The rate of biotic degradation is influenced by:

  • Soil Microbial Community: The diversity and abundance of microbial populations capable of degrading the pesticide are critical.[5][6]

  • Soil Properties: Soil organic matter, clay content, pH, and moisture content all affect microbial activity and the bioavailability of the pesticide.[1] For example, higher organic matter can increase microbial populations but may also increase the adsorption of the pesticide, potentially reducing its availability for degradation.[7]

  • Temperature: Microbial activity and, consequently, pesticide degradation rates generally increase with temperature, up to an optimal point.[1]

A study on the triazole fungicide prothioconazole (B1679736) showed it transformed rapidly into metabolites and bound residues, with a half-life of less than one day in aerobic soil.[8] This highlights the potential for rapid initial transformation of some triazoles.

Metabolites of Triazole Fungicides

The degradation of triazole fungicides can lead to the formation of various transformation products, or metabolites. A common metabolite of many triazole fungicides is 1,2,4-triazole (B32235) (TRZ), along with other derivatives like 1,2,4-triazole alanine (B10760859) (TA) and 1,2,4-triazole acetic acid (TAA).[9] These metabolites can have different toxicological and mobility characteristics compared to the parent compound, making their study an important part of the overall environmental risk assessment.[10]

Quantitative Data on Triazole Fungicide Degradation

While specific quantitative data for this compound is scarce in the public literature, the following table summarizes typical degradation data for other triazole fungicides to provide a comparative context.

FungicideSoil TypeHalf-life (DT50) in daysConditionsReference
ProthioconazoleRed Soil, Fluvo-aquic soil, Cinnamon soil< 1Aerobic, 120-day incubation[8]
TriadimenolNot specified79Aerobic, dark, 21°C[11]
FlutriafolNot specified136Aerobic, dark, 21°C[11]
Thiamethoxam (B1682794)Various field soils7.1 - 92.3 (geomean 31.2)Field trials[12]
FenbuconazoleTwo different soilsPreferential degradation of (-)-fenbuconazoleAerobic and anaerobic[13]

Experimental Protocols for Soil Degradation Studies

Standardized laboratory and field studies are conducted to determine the environmental fate of pesticides in soil.[14] A typical laboratory soil degradation study follows a protocol similar to this:

  • Soil Collection and Characterization: Soil is collected from relevant agricultural areas, sieved to remove large debris, and characterized for its physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.[15]

  • Pesticide Application: The test pesticide, often radiolabeled (e.g., with 14C) to facilitate tracking, is applied to the soil samples at a concentration relevant to its agricultural use.[14]

  • Incubation: The treated soil samples are incubated in controlled environmental chambers under specific conditions of temperature, moisture, and light (or dark for aerobic degradation studies).[15]

  • Sampling and Analysis: At regular intervals, soil samples are taken and extracted to separate the parent pesticide from its metabolites.[16] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are commonly used for quantification.[16][17]

  • Data Analysis: The concentration of the parent pesticide over time is used to calculate its degradation rate and half-life (DT50).[15] The formation and decline of major metabolites are also monitored.

Visualizations

G This compound This compound Hydrolysis_Product Hydrolysis Product (e.g., this compound Acid) This compound->Hydrolysis_Product Hydrolysis Metabolite_A Metabolite A This compound->Metabolite_A Microbial Degradation Bound_Residues Bound Residues This compound->Bound_Residues Metabolite_B Metabolite B Metabolite_A->Metabolite_B Microbial Degradation TRZ 1,2,4-Triazole (TRZ) Metabolite_A->TRZ Metabolite_B->Bound_Residues Mineralization Mineralization (CO2, H2O) Metabolite_B->Mineralization Further_Metabolites Further Metabolites (e.g., TA, TAA) TRZ->Further_Metabolites Further_Metabolites->Mineralization G start Start: Soil Collection & Characterization application Pesticide Application (e.g., 14C-labeled this compound) start->application incubation Incubation (Controlled Temperature, Moisture, Light) application->incubation sampling Periodic Sampling incubation->sampling extraction Soil Extraction sampling->extraction analysis Analysis (HPLC-MS/MS) extraction->analysis data_analysis Data Analysis (Degradation Kinetics, DT50) analysis->data_analysis end End: Environmental Fate Assessment data_analysis->end

References

An In-depth Technical Guide to the Aquatic Toxicity of Triazamate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazamate (IUPAC name: ethyl {[3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate) is a triazole insecticide effective against aphids.[1] Its mode of action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other animals.[1] Due to its application in agriculture, there is potential for this compound and its subsequent environmental metabolites to enter aquatic ecosystems, posing a risk to non-target organisms. This technical guide provides a comprehensive overview of the available data on the aquatic toxicity of this compound and its known metabolites, details the experimental protocols used for toxicity assessment, and illustrates key biological pathways and experimental workflows.

Aquatic Toxicity of this compound

This compound is classified as very toxic to aquatic life with long-lasting effects.[1] Quantitative data from various studies are summarized in the tables below.

Acute Toxicity to Aquatic Invertebrates

The primary indicator of acute toxicity to aquatic invertebrates is the median effective concentration (EC50), which is the concentration of a substance that causes immobilization in 50% of the test population over a specified time period. For Daphnia magna, a key indicator species, this compound exhibits high toxicity.

Test OrganismExposure DurationEndpointConcentration (mg/L)Reference
Daphnia magna48 hoursEC500.048[2]
Acute Toxicity to Fish

The median lethal concentration (LC50) is used to quantify the acute toxicity of a substance to fish, representing the concentration at which 50% of the test population does not survive a specified exposure period.

Test OrganismExposure DurationEndpointConcentration (mg/L)Reference
Bluegill sunfish (Lepomis macrochirus)96 hoursLC501.0[2]
Rainbow trout (Oncorhynchus mykiss)96 hoursLC500.43[2]
Toxicity to Aquatic Plants (Algae)

Data on the toxicity of this compound to aquatic plants such as algae is currently limited in the reviewed literature. Further research is required to establish the EC50 for relevant algal species to fully characterize the risk to primary producers in aquatic environments.

Metabolites of this compound

The environmental degradation of this compound leads to the formation of various metabolites. One of the primary known transformation products is designated as MII ( CL 900056 ).[1] Understanding the toxicological profile of these metabolites is crucial for a complete environmental risk assessment, as degradation products can sometimes be more persistent or toxic than the parent compound.

Aquatic Toxicity of this compound Metabolites

Currently, there is a significant data gap in the publicly available scientific literature regarding the specific aquatic toxicity of the MII ( CL 900056 ) metabolite. Further ecotoxicological studies are necessary to determine the EC50 and LC50 values for this compound in relevant aquatic organisms.

Experimental Protocols

The following sections detail the standardized methodologies for the key aquatic toxicity tests cited in this guide, based on OECD guidelines.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna.

  • Test Organism: Young daphnids, less than 24 hours old at the start of the test.

  • Test Duration: 48 hours.

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance. Observations are made at 24 and 48 hours to determine the number of immobilized daphnids. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The primary endpoint is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[3]

OECD 203: Fish, Acute Toxicity Test

This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish.

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) and Zebra fish (Danio rerio).

  • Test Duration: 96 hours.

  • Procedure: Fish are exposed to the test substance in a series of concentrations. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The main endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.[4]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Scenedesmus subspicatus.

  • Test Duration: 72 hours.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance. The growth of the algae is measured over the 72-hour period, typically by cell counts or spectrophotometry.

  • Endpoint: The EC50 is determined based on the inhibition of growth (growth rate) relative to a control group.[2]

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Pathway

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1] This enzyme is critical for the proper functioning of the nervous system. The following diagram illustrates this signaling pathway.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_degradation Normal ACh Degradation cluster_inhibition Inhibition by this compound ACh_presynaptic Acetylcholine (ACh) in presynaptic neuron ACh_synaptic ACh in synaptic cleft ACh_presynaptic->ACh_synaptic Release AChR Acetylcholine Receptor (AChR) on postsynaptic membrane ACh_synaptic->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_synaptic->AChE Hydrolyzed by Excess_ACh Excess ACh in synaptic cleft ACh_synaptic->Excess_ACh Nerve_Impulse Nerve Impulse Transmission AChR->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE This compound This compound This compound->AChE Inhibits Continuous_Stimulation Continuous Stimulation of AChR Excess_ACh->Continuous_Stimulation Toxicity Neurotoxicity Continuous_Stimulation->Toxicity

Acetylcholinesterase inhibition pathway by this compound.
Environmental Degradation and Metabolite Formation

The logical relationship of this compound degradation in the environment to its metabolite MII ( CL 900056 ) is a critical aspect of its environmental risk profile. While detailed degradation pathways can be complex and dependent on environmental conditions (e.g., soil type, water pH, microbial activity), a simplified logical flow is presented below. A comprehensive pathway requires further research into the specific chemical reactions involved.

Degradation_Pathway This compound This compound (Parent Compound) Environmental_Factors Environmental Factors (e.g., Hydrolysis, Photolysis, Microbial Action) This compound->Environmental_Factors Aquatic_Environment Aquatic Environment This compound->Aquatic_Environment Introduced into Metabolite_MII Metabolite MII (CL 900056) Environmental_Factors->Metabolite_MII Leads to formation of Further_Degradation Further Degradation Products Metabolite_MII->Further_Degradation Metabolite_MII->Aquatic_Environment Present in

Logical flow of this compound degradation to Metabolite MII.
General Experimental Workflow for Aquatic Toxicity Testing

The following diagram outlines the typical workflow for conducting aquatic toxicity tests as per OECD guidelines.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis Test_Substance Prepare Stock Solution of this compound/Metabolite Serial_Dilution Prepare Serial Dilutions and Controls Test_Substance->Serial_Dilution Test_Organisms Culture and Acclimate Test Organisms Exposure Introduce Organisms to Test Chambers Test_Organisms->Exposure Test_Media Prepare Test Media (e.g., reconstituted water) Test_Media->Serial_Dilution Serial_Dilution->Exposure Incubation Incubate under controlled conditions (light, temp) Exposure->Incubation Observations Record Observations (Mortality, Immobilization, Growth) Incubation->Observations Data_Analysis Statistical Analysis to Determine EC50/LC50 Observations->Data_Analysis Report Generate Test Report Data_Analysis->Report

General workflow for aquatic toxicity testing.

Conclusion and Future Directions

The available data clearly indicate that this compound is highly toxic to aquatic invertebrates and fish. As an acetylcholinesterase inhibitor, its mode of action poses a significant risk to the nervous systems of non-target aquatic organisms. A critical knowledge gap remains concerning the aquatic toxicity of its primary metabolite, MII ( CL 900056 ). Given that metabolites of pesticides can sometimes exhibit greater toxicity than the parent compound, it is imperative that future research focuses on generating robust ecotoxicological data for MII. This should include acute and chronic toxicity studies on a range of aquatic organisms, including fish, invertebrates, and algae, following standardized OECD protocols. Furthermore, detailed studies on the environmental fate and degradation pathways of this compound under various conditions are needed to accurately predict the formation and persistence of its metabolites in aquatic ecosystems. A comprehensive understanding of the entire lifecycle of this compound in the environment is essential for conducting a thorough and accurate environmental risk assessment.

References

Triazamate's Impact on Non-Target Organisms: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the ecotoxicological effects of the insecticide Triazamate on a range of non-target species. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its environmental impact, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

This compound, an insecticide classified as a triazole, is utilized for the control of aphids in various agricultural settings. Its mode of action is systemic, with both contact and stomach activity, functioning as an acetylcholinesterase inhibitor. While effective against target pests, its broader environmental impact on non-target organisms is a critical area of scientific scrutiny. This technical guide synthesizes available data on the toxicity of this compound to aquatic and terrestrial invertebrates, vertebrates, and soil microorganisms, providing a detailed understanding of its ecotoxicological profile.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound (also identified as RH-7988) to various non-target organisms. These values are essential for environmental risk assessments and for understanding the potential ecological consequences of its use.

Table 1: Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpointValueExposure DurationReference
Daphnia magna (Water Flea)EC50 (Immobilisation)0.048 mg/L48 hours[1]
Daphnia magna (Water Flea)NOEC (Chronic)0.0012 mg/L21 days

Table 2: Toxicity of this compound to Terrestrial Invertebrates

SpeciesEndpointValueExposure DurationReference
Apis mellifera (Honeybee)LD50 (Acute Contact)27 µ g/bee 48 hours

Table 3: Toxicity of this compound to Vertebrates

SpeciesEndpointValueExposure DurationReference
Avian (Generic)Acute ToxicityHigh-[1]

Note: A specific LD50 value for avian species was not available in the reviewed literature, but the acute toxicity is rated as "High". Further research is needed to establish a precise lethal dose.

Table 4: Effects of this compound on Soil Microorganisms

ParameterEffectConcentrationExposure DurationReference
Soil RespirationData not available--
Nitrogen FixationData not available--

Note: Specific studies on the direct impact of this compound on soil microbial processes were not identified in the current literature search. The effects of other triazole-based pesticides on soil microorganisms vary, with some showing inhibitory effects on microbial populations and enzyme activities at high concentrations.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's ecotoxicological effects.

Aquatic Invertebrate Toxicity Testing: Daphnia magna

Acute Immobilisation Test (based on OECD Guideline 202):

  • Test Organisms: Daphnia magna neonates (less than 24 hours old) are used.

  • Test Substance Preparation: this compound is dissolved in a suitable solvent (if necessary) and then in reconstituted water to prepare a series of test concentrations.

  • Test Conditions: The test is conducted in glass vessels under controlled temperature (20 ± 2°C) and light (16-hour light/8-hour dark photoperiod) conditions.

  • Procedure: A minimum of 20 daphnids, divided into at least four replicates, are exposed to each test concentration and a control. The daphnids are not fed during the 48-hour exposure period.

  • Endpoint Assessment: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The 48-hour EC50 value, the concentration that causes immobilization in 50% of the test organisms, is calculated using appropriate statistical methods (e.g., probit analysis).

Chronic Toxicity Test (based on OECD Guideline 211):

  • Test Organisms: Daphnia magna neonates (less than 24 hours old) are used.

  • Test Substance Preparation: A range of this compound concentrations and a control are prepared in reconstituted water.

  • Test Conditions: The test is conducted over 21 days under controlled temperature and photoperiod as in the acute test. The test medium is renewed two to three times per week.

  • Procedure: Individual daphnids are placed in separate test vessels for each concentration and control. They are fed daily with a suitable food source (e.g., algae).

  • Endpoint Assessment: Survival of the parent daphnids and the number of live offspring produced are recorded.

  • Data Analysis: The No-Observed-Effect Concentration (NOEC), the highest tested concentration at which no statistically significant adverse effect on survival or reproduction is observed, is determined.

Terrestrial Invertebrate Toxicity Testing: Honeybee (Apis mellifera)

Acute Contact Toxicity Test (based on OECD Guideline 214):

  • Test Organisms: Young adult worker honeybees from healthy, queen-right colonies are used.

  • Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

  • Procedure:

    • Bees are anesthetized briefly with carbon dioxide.

    • A precise volume of the test solution is applied directly to the dorsal thorax of each bee using a micro-applicator.

    • Control bees are treated with the solvent only.

    • Treated bees are placed in cages with access to a sugar solution.

  • Test Conditions: Cages are kept in the dark in a controlled environment (25 ± 2°C and 65 ± 10% relative humidity).

  • Endpoint Assessment: Mortality is recorded at 4, 24, and 48 hours after application.

  • Data Analysis: The 48-hour LD50 value, the dose that is lethal to 50% of the test bees, is calculated.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to the assessment and mechanism of action of this compound.

This compound's effect on non-target organisms cluster_aquatic Aquatic Ecosystem cluster_terrestrial Terrestrial Ecosystem cluster_soil Soil Ecosystem Daphnia magna Daphnia magna Immobilisation/Mortality Immobilisation/Mortality Daphnia magna->Immobilisation/Mortality Acute Effect (EC50) Reduced Reproduction Reduced Reproduction Daphnia magna->Reduced Reproduction Chronic Effect (NOEC) This compound Runoff This compound Runoff This compound Runoff->Daphnia magna Exposure Honeybee Honeybee Mortality Mortality Honeybee->Mortality Acute Effect (LD50) Spray Drift/Residues Spray Drift/Residues Spray Drift/Residues->Honeybee Contact Exposure Soil Microorganisms Soil Microorganisms Potential Disruption of\nNutrient Cycling Potential Disruption of Nutrient Cycling Soil Microorganisms->Potential Disruption of\nNutrient Cycling Unknown Effects Leaching/Deposition Leaching/Deposition Leaching/Deposition->Soil Microorganisms Exposure

Overview of this compound's environmental exposure pathways and effects.

Acetylcholinesterase Inhibition Pathway Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh)->Acetylcholinesterase (AChE) binds to Postsynaptic Receptor Postsynaptic Receptor Acetylcholine (ACh)->Postsynaptic Receptor binds to Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate hydrolyzes into Continuous Nerve Stimulation Continuous Nerve Stimulation Acetylcholinesterase (AChE)->Continuous Nerve Stimulation leads to accumulation of ACh, causing This compound This compound This compound->Acetylcholinesterase (AChE) inhibits Synaptic Cleft Synaptic Cleft Nerve Impulse Nerve Impulse Postsynaptic Receptor->Nerve Impulse triggers

Mechanism of this compound as an acetylcholinesterase inhibitor.

Workflow for Acute Aquatic Toxicity Assessment A Range-finding Test (series of concentrations) B Definitive Test (5 concentrations in geometric series) A->B Inform concentration selection C Exposure of Daphnia magna neonates (<24h old) B->C D Observation at 24h and 48h (Immobilisation) C->D E Data Analysis (e.g., Probit Analysis) D->E F Determination of 48h EC50 E->F

Experimental workflow for determining the acute toxicity of this compound to Daphnia magna.

References

Triazamate: A Technical Guide to its History, Development, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the insecticide Triazamate (RH-7988). It details its history from discovery and development to its eventual regulatory status. The document covers its chemical and physical properties, synthesis pathway, and mechanism of action as a potent acetylcholinesterase inhibitor. Furthermore, it outlines its insecticidal spectrum, focusing on its efficacy against aphid species. Toxicological and ecotoxicological data are presented to provide a complete profile of the compound. This guide also includes detailed experimental protocols for key assays and utilizes diagrams to illustrate complex pathways and workflows, serving as a critical resource for researchers in insecticide science and development.

Introduction and History

This compound, belonging to the carbamyl-triazole chemical class, was developed as a systemic insecticide with both contact and stomach action.[1][2] Its primary use was for the control of aphids across a wide variety of agricultural crops.[1][3]

The development of this compound can be traced back to research conducted by Rohm and Haas Company. Patents for the compound were filed in the late 1980s, with key publications appearing around 1987 and 1988.[4] Marketed under trade names such as Aphistar and Aztec, it was recognized for its efficacy against challenging aphid pests.[4][5] However, due to concerns related to its toxicological profile, this compound's regulatory approval has been withdrawn in several regions. For instance, in the European Union, it is not an approved active substance following a decision in 2005 (2005/487/CE).[2] Similarly, France withdrew its marketing authorizations in 2006.[2]

Chemical and Physical Properties

This compound is chemically identified as ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate.[5] It is a triazole insecticide characterized by substitutions at positions 1, 3, and 5 of the 1H-1,2,4-triazole ring.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate[5]
CAS Number 112143-82-5[5]
Molecular Formula C13H22N4O3S[5]
Molecular Weight 314.41 g/mol [5]
Appearance Light tan solid[4]
Melting Point 53-60 °C[2][4]
Water Solubility 433 mg/L at 25 °C[2][3]
Vapor Pressure 1.6 x 10⁻⁴ Pa (25 °C)[3]
LogP (Octanol-Water Partition Coefficient) 1.76[3]
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 257 cm³/g[2]

Synthesis of this compound

The commercial production of this compound is achieved through a multi-step chemical synthesis process that involves key triazole and carbamate (B1207046) chemistry.[1] The general pathway is outlined below.

G cluster_0 Step 1: Formation of Dimethylcarbamoyl Triazole Intermediate cluster_1 Step 2: Coupling Reaction A 1,2,4-Triazole (B32235) Derivative (tert-butyl substituted) C Dimethylcarbamoyl Triazole Intermediate A->C Reaction B Dimethylcarbamoyl Chloride B->C E This compound (Final Product) C->E Coupling D Ethyl Chloroacetate D->E

Caption: Industrial synthesis pathway for this compound.

Description of Synthesis Steps:

  • Intermediate Formation: The synthesis begins with a 1,2,4-triazole derivative, which is substituted with a tert-butyl group. This starting material is reacted with dimethylcarbamoyl chloride.[1] This reaction forms the key dimethylcarbamoyl triazole intermediate.

  • Coupling: The intermediate is then coupled with an ester, typically ethyl chloroacetate.[1] This step introduces the ethyl ester side chain, resulting in the final active compound, this compound.[1]

Mode of Action: Acetylcholinesterase Inhibition

This compound functions as a potent inhibitor of the enzyme acetylcholinesterase (AChE) (EC 3.1.1.7).[5] AChE is a critical enzyme in the central nervous system of insects. Its primary role is to hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, terminating the nerve signal.

By inhibiting AChE, this compound causes an accumulation of acetylcholine at the synaptic cleft. This leads to continuous stimulation of postsynaptic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect. This mechanism is characteristic of carbamate and organophosphate insecticides.

G cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound ACh_pre Acetylcholine (ACh) [Presynaptic Neuron] Synapse Synaptic Cleft ACh_pre->Synapse Release AChE Acetylcholinesterase (AChE) Synapse->AChE Hydrolysis Receptor ACh Receptor [Postsynaptic Neuron] Synapse->Receptor Binding & Signal Signal_off Signal Termination AChE->Signal_off Breaks down ACh ACh_pre_T Acetylcholine (ACh) [Presynaptic Neuron] Synapse_T Synaptic Cleft ACh_pre_T->Synapse_T Release Receptor_T ACh Receptor [Postsynaptic Neuron] Synapse_T->Receptor_T Excess Binding & Signal AChE_T AChE This compound This compound This compound->AChE_T Inhibition Signal_on Continuous Firing (Paralysis, Death) Receptor_T->Signal_on

Caption: Mechanism of AChE inhibition by this compound.

Insecticidal Spectrum and Efficacy

This compound is primarily an aphicide, effective against a range of aphid species. It was developed for foliar application on crops such as sugarbeet, potatoes, cotton, ornamentals, and apples.[1] Its systemic action allows it to be absorbed by the plant and distributed, providing protection against sucking insects.

Table 2: Target Pests of this compound

Common NameScientific NameCrops AffectedSource
Black bean aphidAphis fabaeSugarbeet, various vegetables[1]
Peach-potato aphidMyzus persicaePotatoes, sugarbeet, ornamentals[1]
Sugarbeet root aphidPemphigus populivenaeSugarbeet[1]
Cotton aphidAphis gossypiiCotton[1]

One notable advantage cited during its use was its minimal toxicity to many beneficial insects, making it potentially suitable for integrated pest management (IPM) programs.[3]

Toxicological Profile

This compound exhibits high acute toxicity to mammals and is classified as toxic if swallowed or inhaled.[5] Its ecotoxicological profile indicates high toxicity to birds and aquatic organisms, particularly daphnia.[1]

Table 3: Summary of Acute Toxicity Data

Organism/EndpointValueClassificationSource
Rat, oral LD₅₀ 50-200 mg/kgHigh[4]
Rat, dermal LD₅₀ >5000 mg/kgLow[4]
GHS Hazard Statement H301: Toxic if swallowedDanger[5]
GHS Hazard Statement H331: Toxic if inhaledDanger[5]
Bluegill Sunfish, 96h LC₅₀ 1.0 mg/LHigh[4]
Rainbow Trout, 96h LC₅₀ 0.43 mg/LHigh[4]
Daphnia magna, 48h EC₅₀ 0.048 mg/LVery High[4]
GHS Hazard Statement H410: Very toxic to aquatic life with long lasting effectsWarning[5]

Experimental Protocols

Protocol: Acetylcholinesterase Inhibition Assay

Objective: To determine the in-vitro inhibitory effect of this compound on acetylcholinesterase activity using a modified Ellman's method.

Materials:

  • Purified acetylcholinesterase (e.g., from Electrophorus electricus)

  • This compound analytical standard

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (100 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader (412 nm)

  • Dimethyl sulfoxide (B87167) (DMSO)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution in phosphate buffer to achieve final test concentrations (e.g., 10⁻³ to 10⁻⁹ M).

    • Prepare a 15 mM ATCI solution in deionized water.

    • Prepare a 3 mM DTNB solution in phosphate buffer.

    • Prepare an AChE solution (e.g., 0.25 units/mL) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the this compound dilution (or buffer for control).

    • Add 50 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of the DTNB solution to each well.

    • To initiate the reaction, add 25 µL of the ATCI substrate solution.

    • Immediately begin reading the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration (ΔAbs/min).

    • Determine the percent inhibition relative to the control: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percent inhibition against the logarithm of the this compound concentration and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition).

Protocol: Systemic Aphid Bioassay via Root Drench

Objective: To evaluate the systemic efficacy of this compound against a target aphid species (e.g., Myzus persicae) on a host plant (e.g., bell pepper, Capsicum annuum).

Materials:

  • Potted bell pepper plants (4-6 leaf stage)

  • Synchronized culture of Myzus persicae (adult apterous females)

  • This compound formulation

  • Deionized water and appropriate surfactant

  • Fine camel-hair brush

  • Clip cages or whole-plant cages

  • Stereomicroscope

Methodology:

  • Treatment Application:

    • Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 100 mg a.i./L) in water.

    • Apply a fixed volume (e.g., 50 mL) of the test solution as a soil drench to the base of each potted plant. Control plants receive water only.

    • Maintain plants in a controlled environment (e.g., 24±1°C, 16:8 L:D photoperiod).

  • Insect Infestation:

    • 24 hours post-application, carefully transfer 10 adult apterous aphids onto a designated leaf of each plant using a fine brush.

    • Enclose the infested leaf with a clip cage to confine the aphids.

  • Mortality Assessment:

    • Assess aphid mortality at 24, 48, and 72 hours after infestation.

    • Aphids that are unresponsive to gentle prodding with the brush are considered dead.

    • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Data Analysis:

    • Perform a probit analysis on the concentration-mortality data to determine the LC₅₀ and LC₉₀ values.

G cluster_workflow Systemic Aphid Bioassay Workflow A 1. Plant Preparation (Potted Bell Peppers) B 2. Treatment Application (this compound Soil Drench) A->B C 3. Systemic Uptake (24-hour incubation period) B->C D 4. Aphid Infestation (10 adults per plant) C->D E 5. Mortality Assessment (24, 48, 72 hours) D->E F 6. Data Analysis (Probit analysis for LC50) E->F

Caption: Workflow for a systemic aphid bioassay.

Conclusion

This compound was an effective, systemic aphicide from the carbamyl-triazole class, notable for its specific spectrum of activity. Its development in the late 1980s provided a tool for managing significant aphid pests in various crops. However, its mode of action as an acetylcholinesterase inhibitor is shared with other insecticide classes, and its toxicological profile, particularly its high acute toxicity to mammals and non-target organisms, has led to its prohibition in major agricultural markets like the European Union. The history of this compound underscores the evolving standards of insecticide development, where high efficacy must be balanced with stringent safety profiles for human health and the environment.

References

Triazamate Metabolism in Plants and Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazamate (CAS No. 112143-82-5) is a systemic triazole insecticide effective against aphids in a variety of crops.[1] As with many agrochemicals, understanding its metabolic fate in target (insects) and non-target (plants) organisms is crucial for assessing its efficacy, persistence, and potential environmental impact. This technical guide provides a comprehensive overview of the known metabolites of this compound in plants and insects, detailing the metabolic pathways and the experimental protocols used for their identification.

Metabolism of this compound in Plants

The metabolism of this compound in plants proceeds through two primary pathways: hydrolysis of the ethyl ester and cleavage of the carbamoyl (B1232498) group, followed by the formation of common triazole-derivative metabolites.

A primary metabolite identified in plants is the hydrolysis product, This compound acid .[2][3] This occurs through the cleavage of the ethyl ester group from the parent molecule. Furthermore, as a member of the triazole class of pesticides, this compound is known to be metabolized into a group of common triazole derivative metabolites (TDMs).[4] These TDMs are formed following the cleavage of the functional groups from the triazole ring. The key TDMs identified from various triazole fungicides, and therefore anticipated from this compound, include:

An environmental transformation product, designated as MII ( CL 900056 ) , has also been identified, which is a synonym for this compound acid.[3][5]

Proposed Metabolic Pathway in Plants

The metabolic cascade in plants likely begins with the hydrolysis of the parent this compound to this compound acid. This is followed by further degradation to the core 1,2,4-triazole ring, which can then be conjugated with natural plant compounds to form TA, TAA, and TLA.

Triazamate_Plant_Metabolism This compound This compound Triazamate_Acid This compound Acid (MII, CL 900056) This compound->Triazamate_Acid Hydrolysis Triazole 1,2,4-Triazole (1,2,4-T) Triazamate_Acid->Triazole Further Degradation TA Triazole Alanine (TA) Triazole->TA Conjugation with Serine TLA Triazole Lactic Acid (TLA) Triazole->TLA Conjugation TAA Triazole Acetic Acid (TAA) TA->TAA Oxidation

Proposed metabolic pathway of this compound in plants.
Quantitative Data on Plant Metabolites

While the qualitative identification of this compound metabolites in plants is established, comprehensive quantitative data from published studies remains limited. The following table summarizes the known metabolites.

Metabolite NameChemical FormulaCommon Name/CodePlant SystemQuantitative DataReference
2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acidC11H18N4O3SThis compound Acid, MII, CL 900056 GeneralNot specified in available literature[2][3]
1H-1,2,4-TriazoleC2H3N31,2,4-TGeneral (as a class)Not specified for this compound[4]
3-(1H-1,2,4-triazol-1-yl)alanineC5H8N4O2TAGeneral (as a class)Not specified for this compound[4]
2-(1H-1,2,4-triazol-1-yl)acetic acidC4H5N3O2TAAGeneral (as a class)Not specified for this compound[4]
2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acidC5H7N3O3TLAGeneral (as a class)Not specified for this compound[4]

Metabolism of this compound in Insects

In insects, the primary route of detoxification for carbamate (B1207046) insecticides, the class to which this compound belongs, is through enzymatic hydrolysis.[6][7] This process is primarily mediated by carboxylesterases, which cleave the carbamate ester bond.[1]

This enzymatic action results in the decarbamoylation of the this compound molecule, effectively detoxifying it and preventing the inhibition of acetylcholinesterase, which is its mode of action.[5]

Proposed Metabolic Pathway in Insects

The proposed metabolic pathway in insects is a direct enzymatic detoxification step.

Triazamate_Insect_Metabolism This compound This compound Decarbamoylated_this compound Decarbamoylated This compound This compound->Decarbamoylated_this compound Carboxylesterase Hydrolysis Dimethylcarbamic_Acid Dimethylcarbamic Acid This compound->Dimethylcarbamic_Acid Carboxylesterase Hydrolysis

Proposed metabolic pathway of this compound in insects.
Quantitative Data on Insect Metabolites

Metabolite NameChemical FormulaCommon Name/CodeInsect SystemQuantitative DataReference
Decarbamoylated this compoundC10H17N3O2S-GeneralNot specified in available literature[1][6][7]

Experimental Protocols

The identification and quantification of this compound and its metabolites typically involve sophisticated analytical techniques. Below are generalized protocols based on methods used for this compound and other triazole pesticides.

Sample Preparation and Extraction for Plant Tissues

This protocol is a general representation of the QuPPe (Quick Polar Pesticides) method, often adapted for the analysis of polar metabolites.

Plant_Extraction_Workflow Start Homogenized Plant Sample (e.g., apples, peas) Extraction Add acidified Methanol (B129727) and shake vigorously Start->Extraction Centrifuge1 Centrifuge to separate solid and liquid phases Extraction->Centrifuge1 Collect Collect supernatant Centrifuge1->Collect Analysis Direct analysis by LC-MS/MS Collect->Analysis

Workflow for plant sample extraction.
  • Homogenization : A representative sample of the plant material (e.g., 10-15 g) is homogenized.

  • Extraction : The homogenized sample is placed in a centrifuge tube, and an acidified methanol solution (e.g., methanol with 1% formic acid) is added. The tube is sealed and shaken vigorously for a specified time (e.g., 1-5 minutes).

  • Centrifugation : The sample is centrifuged at high speed (e.g., >5000 rpm) for 5-10 minutes to pellet the solid plant material.

  • Collection : The supernatant containing the analytes is carefully collected. For some applications, a further solid-phase extraction (SPE) clean-up step may be employed to remove interfering matrix components.

  • Analysis : The final extract is analyzed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the method of choice for the sensitive and selective determination of this compound and its polar metabolites.

  • Chromatography : A reversed-phase HPLC column (e.g., C18) is typically used with a gradient elution program. The mobile phase often consists of a mixture of water and methanol or acetonitrile, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry : A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Conclusion

The metabolism of this compound follows distinct pathways in plants and insects. In plants, hydrolysis to this compound acid and subsequent degradation to common triazole metabolites (1,2,4-T, TA, TAA, TLA) are the primary routes. In insects, enzymatic hydrolysis of the carbamate bond by carboxylesterases is the key detoxification mechanism. While the qualitative metabolic pathways are reasonably understood based on its chemical class, there is a notable lack of publicly available quantitative data for this compound specifically. Further research is warranted to quantify the formation rates and persistence of these metabolites in various plant and insect species to refine environmental risk assessments and optimize pest management strategies.

References

A Technical Guide to the Physical and Chemical Properties of Triazamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Triazamate is a systemic insecticide belonging to the carbamyl-triazole chemical family. It is primarily utilized for the foliar control of aphids across a diverse range of agricultural crops. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1][2] This document provides a comprehensive overview of the core physical and chemical properties of technical grade this compound, outlines standard experimental protocols for their determination, and visualizes key pathways and workflows.

Chemical Identification

IdentifierValue
IUPAC Name ethyl {[3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate[3][4]
CAS Name [[1-[(Dimethylamino)carbonyl]-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid ethyl ester[1]
CAS Number 112143-82-5[1][3]
Molecular Formula C₁₃H₂₂N₄O₃S[1][3]
Molecular Weight 314.40 g/mol [1][5]
Canonical SMILES CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C[6]
InChIKey NKNFWVNSBIXGLL-UHFFFAOYSA-N[6]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of technical grade this compound.

PropertyValueConditions
Physical State White to pale tan crystalline solid.[6]Ambient
Melting Point 52.7 - 60 °C[1][6][7]N/A
Boiling Point >280 °C (rough estimate)[8][9]N/A
Flash Point 189 °C[5][8]N/A
Density 1.22 - 1.2357 g/cm³[6][8][10]N/A
Vapor Pressure 0.13 mPa (1.3 x 10⁻⁴ Pa)[6]20 °C
1.6 x 10⁻⁴ Pa[7][8]25 °C
Water Solubility 433 mg/L[6][8][11]20-25 °C, pH 7
Solubility in Organic Solvents Soluble in methylene (B1212753) chloride and ethyl acetate.[1]20 °C
Octanol-Water Partition Coefficient (log P) 2.69[6][11]20 °C, pH 7
Dissociation Constant (pKa) 0.48 ± 0.50 (Predicted)[7][8]25 °C
Aqueous Hydrolysis (DT₅₀) 2 days[6]20 °C, pH 7
Aqueous Photolysis (DT₅₀) 301 days (Stable)[6]pH 7

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemical substances are outlined in the OECD Guidelines for the Testing of Chemicals. Below are summaries of the standard methodologies relevant to this compound.

3.1 Melting Point/Melting Range (OECD Guideline 102) The melting point is determined as the temperature at which the phase transition from solid to liquid occurs.[12]

  • Capillary Method: A small, powdered sample of this compound is packed into a capillary tube and placed in a heating apparatus (either a liquid bath or a metal block).[13] The temperature is raised at a controlled rate. The temperatures at which melting begins and is complete are recorded to define the melting range.[1]

  • Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the resulting thermogram.[12]

3.2 Water Solubility (OECD Guideline 105) This guideline determines the saturation mass concentration of a substance in water.[4][5]

  • Flask Method: Suitable for substances with solubilities above 10 mg/L. An excess amount of this compound is agitated in purified water at a constant temperature (e.g., 20 °C) until equilibrium is reached.[4][14] The solution is then centrifuged or filtered, and the concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

3.3 Vapor Pressure (OECD Guideline 104) Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.[15][16]

  • Static Method: A sample of this compound is placed in a thermostatted container connected to a pressure measuring device. The sample is degassed, and the system is allowed to reach equilibrium at a specific temperature. The pressure measured is the vapor pressure of the substance.[15]

  • Gas Saturation Method: A stream of inert gas is passed over the substance at a known rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[16][17]

3.4 Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 123) The octanol-water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity.[18]

  • Shake Flask Method (OECD 107): This method is suitable for log Pow values between -2 and 4.[19] A solution of this compound in either n-octanol or water is placed in a flask with the other immiscible solvent. The flask is shaken until equilibrium is achieved. The phases are then separated, and the concentration of this compound in each phase is measured to calculate the partition coefficient.[19][20]

  • Slow-Stirring Method (OECD 123): Recommended for substances with high log Pow values (>4) to avoid the formation of microdroplets that can interfere with measurements. The principle is similar to the shake-flask method, but equilibrium is reached by slowly stirring the two-phase system over a longer period.[21]

3.5 Hydrolysis as a Function of pH (OECD Guideline 111) This test determines the rate of abiotic degradation of a substance by hydrolysis in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[7][8]

  • Protocol: A sterile, buffered aqueous solution of this compound is incubated in the dark at a constant temperature.[3][11] Samples are taken at appropriate time intervals and analyzed for the remaining concentration of this compound and the formation of any degradation products. The rate of hydrolysis is determined, and the half-life (DT₅₀) is calculated for each pH value.[3][6]

Mechanism of Action & Experimental Workflow Visualization

4.1 Signaling Pathway: Acetylcholinesterase Inhibition this compound functions by inhibiting the enzyme acetylcholinesterase (AChE). In a normal cholinergic synapse, AChE rapidly breaks down the neurotransmitter acetylcholine (B1216132) (ACh) after it has transmitted a signal.[9][10] By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of nerve receptors and ultimately causing paralysis and death in susceptible insects.[2]

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis (Normal Path) Receptor ACh Receptor ACh_free->Receptor Binds This compound This compound This compound->AChE Inhibits Signal Continuous Signal Receptor->Signal Activates

Caption: Mechanism of this compound as an Acetylcholinesterase (AChE) inhibitor.

4.2 Experimental Workflow: Hydrolysis Rate Determination (OECD 111) The following diagram illustrates a typical workflow for determining the hydrolysis half-life (DT₅₀) of this compound. This process is crucial for assessing its environmental persistence.[6]

Hydrolysis_Workflow start Start prep Prepare Sterile Buffer Solutions (pH 4, 7, 9) start->prep add_cpd Add this compound to Buffers (Known Concentration) prep->add_cpd incubate Incubate Samples in Dark (Constant Temperature) add_cpd->incubate sampling Collect Samples at Defined Time Intervals incubate->sampling sampling->incubate Continue Incubation analysis Analyze Samples (e.g., via HPLC) sampling->analysis data Determine Concentration of this compound Over Time analysis->data calc Calculate Degradation Rate and DT₅₀ for each pH data->calc end End calc->end

References

An In-depth Technical Guide to the Solubility of Triazamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triazamate

This compound is a systemic insecticide belonging to the triazole class of chemicals. It is effective against a range of pests, particularly aphids, in various crops. Understanding its solubility in different organic solvents is crucial for various applications, including formulation development, analytical method development, environmental fate studies, and toxicological assessments. The molecular structure of this compound, with its combination of polar and non-polar functional groups, suggests a varied solubility profile across different organic solvents.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of this compound in organic solvents can be predicted qualitatively. The presence of a triazole ring, carbonyl groups, and an ester group introduces polarity to the molecule, while the tert-butyl and ethyl groups contribute to its non-polar character. The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

SolventChemical FormulaPolarity IndexPredicted SolubilityRationale
Non-Polar Solvents
n-HexaneC₆H₁₄0.1LowThe largely non-polar nature of hexane (B92381) would have limited interaction with the polar functional groups of this compound.
TolueneC₇H₈2.4ModerateToluene's aromatic ring can engage in π-π stacking with the triazole ring of this compound, and its moderate polarity may allow for some interaction with polar groups.
Polar Aprotic Solvents
Dichloromethane (DCM)CH₂Cl₂3.1HighDCM is a good solvent for moderately polar compounds and is likely to effectively solvate both the polar and non-polar regions of the this compound molecule.[1]
Ethyl Acetate (B1210297)C₄H₈O₂4.4HighAs an ester, ethyl acetate shares a functional group with this compound, which should promote solubility. It can act as a hydrogen bond acceptor.[1]
Acetone (B3395972)C₃H₆O5.1HighThe polar carbonyl group of acetone can interact favorably with the polar functionalities of this compound.
Acetonitrile (B52724) (ACN)C₂H₃N5.8HighAcetonitrile is a polar aprotic solvent capable of dissolving a wide range of organic compounds. A commercially available this compound solution uses acetonitrile as the solvent, indicating good solubility.
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Very HighDMSO is a highly polar aprotic solvent and an excellent solvent for a wide variety of organic molecules, including those with multiple polar functional groups.
Polar Protic Solvents
Ethanol (B145695)C₂H₅OH4.3Moderate to HighThe hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, facilitating interaction with the polar parts of this compound.
MethanolCH₃OH5.1Moderate to HighSimilar to ethanol, methanol's polarity and ability to hydrogen bond should allow for good solvation of this compound.
WaterH₂O10.2433 mg/L (20-25°C)The documented water solubility is moderate, indicating that while the polar groups allow for some interaction with water, the non-polar parts of the molecule limit its overall solubility.[1]

Disclaimer: The predicted solubility is for informational purposes and should be confirmed by experimental determination.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in organic solvents. This protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for solubility measurements.[2][3][4]

3.1. Materials and Reagents

  • This compound (analytical standard, >98% purity)

  • Organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, n-Hexane, etc.

  • Deionized water

  • Volumetric flasks (Class A)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Syringe filters (0.22 µm, compatible with the organic solvent being tested)

  • Syringes

  • Analytical balance (readable to at least 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

  • HPLC column suitable for pesticide analysis (e.g., C18 column)

3.2. Preparation of Standard Solutions

  • Primary Stock Solution: Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a suitable solvent in which it is freely soluble (e.g., acetonitrile) in a volumetric flask (e.g., 10 mL) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase to be used in the HPLC analysis. The concentration range of the standards should bracket the expected solubility of this compound in the test solvents.

3.3. Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound to a series of vials, ensuring that a solid phase remains after equilibration. A general starting point is to add approximately 2-5 mg of this compound to 1-2 mL of each organic solvent to be tested.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

  • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.

  • Analyze the diluted samples by HPLC.

3.4. Analytical Quantification by HPLC-UV

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard (typically around 230-250 nm for triazole pesticides).

  • Analysis:

    • Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted samples from the solubility experiment.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility of this compound in the original organic solvent by multiplying the measured concentration by the dilution factor.

3.5. Data Presentation

The experimentally determined solubility values should be reported in standard units, such as mg/mL or g/L, at the specified temperature. The results should be presented in a clear and organized table for easy comparison.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method followed by HPLC analysis.

G A Start: Prepare Materials (this compound, Solvents, Vials) B Add Excess this compound to each Solvent A->B C Equilibrate at Constant Temp (e.g., 24-72h with agitation) B->C D Allow Excess Solid to Settle C->D E Withdraw Supernatant D->E F Filter through 0.22 µm Syringe Filter E->F G Dilute Filtrate with Mobile Phase F->G I Analyze Diluted Sample and Standards by HPLC-UV G->I H Prepare HPLC Calibration Standards H->I J Calculate Solubility from Calibration Curve and Dilution Factor I->J K End: Report Solubility Data J->K

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in a broad range of organic solvents is not extensively published, this technical guide provides a robust framework for its determination. The predicted solubility profile offers a preliminary understanding based on chemical principles, which can guide solvent selection for various applications. The detailed experimental protocol, based on the reliable shake-flask method coupled with HPLC analysis, provides researchers and scientists with a practical approach to obtain accurate and reproducible solubility data. This information is fundamental for the continued development and safe use of this compound in agricultural and other relevant industries.

References

Triazamate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of Triazamate. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Data

This compound is a triazole insecticide that functions as an acetylcholinesterase inhibitor.[1] Its chemical identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 112143-82-5[1][2][3]
IUPAC Name ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate[1][2]
Chemical Formula C₁₃H₂₂N₄O₃S[2][3]
Molecular Weight 314.41 g/mol [1][2]
SMILES String CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C[1][2]
InChI Key NKNFWVNSBIXGLL-UHFFFAOYSA-N[1][2][3]
Table 2: Physicochemical Properties of this compound
PropertyValue
Melting Point 60 °C
Boiling Point 280 °C (estimated)
Water Solubility 433 mg/L at 25 °C
Vapor Pressure 1.6 x 10⁻⁴ Pa at 25 °C
logP 2.7

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process rooted in triazole and carbamate (B1207046) chemistry. While specific proprietary details may vary, a general and plausible synthetic route can be outlined based on established chemical principles for creating similar 1,2,4-triazole (B32235) compounds. The process broadly involves the formation of a substituted 1,2,4-triazole ring, followed by the addition of the N,N-dimethylaminocarbonyl and the (2-ethoxy-2-oxoethyl)sulfanediyl groups.

A likely synthetic pathway would start with a tert-butyl-substituted precursor to form the triazole ring. This intermediate would then be reacted with dimethylcarbamoyl chloride to introduce the carbamoyl (B1232498) group at the N1 position of the triazole ring. The final key step is the nucleophilic substitution reaction where the sulfur-containing side chain is attached. This is typically achieved by reacting the carbamoylated triazole intermediate with an ethyl thioglycolate derivative.

Illustrative Synthetic Steps:

  • Formation of the Triazole Ring: A precursor containing a tert-butyl group is reacted with a source of nitrogen atoms, such as hydrazine, in the presence of a suitable reagent to facilitate cyclization into a 3-tert-butyl-1H-1,2,4-triazole.

  • Carbamoylation: The formed triazole is then reacted with dimethylcarbamoyl chloride in the presence of a base to attach the dimethylcarbamoyl group to one of the nitrogen atoms of the triazole ring, yielding 3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazole.

  • Thioether Linkage Formation: The final step involves the reaction of the carbamoylated triazole with ethyl chloroacetate (B1199739) in the presence of a base and a sulfur source, or with ethyl thioglycolate itself under conditions that promote the formation of the thioether bond at the 5-position of the triazole ring.

Purification: The final product, this compound, would then be purified using standard laboratory techniques. This typically involves extraction to remove inorganic byproducts, followed by column chromatography on silica (B1680970) gel to separate the desired product from any remaining starting materials or side products. The purity of the final compound would be assessed by techniques such as HPLC and characterized by NMR and mass spectrometry.

Analytical Methods for Quantification

The quantification of this compound in various matrices, such as environmental samples or formulated products, is crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method:

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable. For higher sensitivity and selectivity, a mass spectrometer (LC-MS/MS) can be used.

  • Column: A reverse-phase C18 column is typically used for the separation.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is a common choice.

  • Sample Preparation: For formulation analysis, a simple dilution in a suitable organic solvent like acetonitrile or methanol (B129727) is usually sufficient. For residue analysis in complex matrices like soil or crops, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed to extract and clean up the sample before injection.

  • Detection: UV detection is typically set at a wavelength where this compound shows maximum absorbance. In LC-MS/MS, specific parent and daughter ion transitions are monitored for highly selective and sensitive quantification.

Gas Chromatography (GC) Method:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to nitrogen-containing compounds, or a Mass Spectrometer (GC-MS) for definitive identification and quantification.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Sample Preparation: Similar to HPLC, sample preparation involves extraction and cleanup. For GC analysis, a derivatization step might be necessary for certain metabolites, though this compound itself is generally amenable to direct GC analysis.

  • Injection: A split/splitless injector is used to introduce the sample into the column.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system of both insects and mammals. Its primary function is to hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process that terminates the nerve signal at the cholinergic synapse.

By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft. This leads to continuous stimulation of cholinergic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately the death of the insect.

The interaction of this compound with acetylcholinesterase is a key aspect of its biological activity. The carbamate moiety of the this compound molecule is responsible for the reversible carbamoylation of the serine hydroxyl group in the active site of the AChE enzyme. This carbamoylated enzyme is much more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, effectively inactivating the enzyme for a period of time.

Below is a diagram illustrating the signaling pathway at a cholinergic synapse and the point of inhibition by this compound.

Cholinergic_Synapse_Inhibition ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh releases Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle triggers fusion Nerve_impulse Nerve Impulse Nerve_impulse->Ca_channel AChE Acetylcholinesterase (AChE) ACh->AChE ACh_receptor Acetylcholine Receptor (nAChR) ACh->ACh_receptor binds to This compound This compound This compound->AChE Na_channel Na⁺ Channel ACh_receptor->Na_channel opens Postsynaptic_potential Postsynaptic Potential Na_channel->Postsynaptic_potential generates

Caption: Inhibition of Acetylcholinesterase by this compound at the Cholinergic Synapse.

References

Triazamate: A Technical Guide to its Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific insecticidal efficacy of Triazamate is limited. Much of the detailed data regarding its broad-spectrum activity and specific experimental protocols are likely held as proprietary information by the manufacturer. This guide provides a synthesis of the available scientific literature.

Introduction

This compound is a carbamate (B1207046) insecticide specifically developed for the control of aphids (aphicide). It operates through a systemic mechanism of action, being absorbed by the plant and distributed throughout its tissues, providing protection against sap-sucking insects. Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the insect nervous system.

Quantitative Efficacy Data

The publicly accessible data on the insecticidal efficacy of this compound is sparse. The most detailed study found pertains to its effect on the turnip aphid, Lipaphis erysimi.

Table 1: Lethal Concentration of this compound against Turnip Aphid (Lipaphis erysimi) on Cabbage

PopulationLife StageLC50 (ppm)LC90 (ppm)
LaboratoryApterous Adults0.31.0
LaboratoryEarly Instars0.72.1
LaboratoryLate Instars1.03.1
FieldApterous Adults2.06.4
FieldEarly Instars1.95.5
FieldLate Instars1.45.3

Field trials have demonstrated that this compound provides rapid knockdown of aphid populations, comparable to or exceeding the performance of other insecticides like lambda-cyhalothrin (B1674341) and imidacloprid (B1192907) in the initial stages after application. It has been shown to effectively suppress high-density aphid populations throughout a growing season with repeated applications.

Experimental Protocols

Detailed experimental protocols from studies specifically utilizing this compound are not widely published. However, based on standard insecticide bioassay methodologies for aphids, a representative protocol can be described.

Laboratory Bioassay: Leaf-Dip Method

A common method for determining the lethal concentration (LC50) of an insecticide against aphids is the leaf-dip bioassay, as recommended by the Insecticide Resistance Action Committee (IRAC).

Objective: To determine the concentration of this compound required to cause 50% mortality in a target aphid population.

Materials:

  • This compound technical grade or formulated product

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., cabbage, bell pepper)

  • Petri dishes

  • Agar (B569324)

  • Fine paintbrush

  • Synchronized population of target aphids (e.g., apterous adults of Myzus persicae)

  • Environmental growth chamber

Procedure:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in distilled water, often with a small amount of surfactant to ensure even spreading on the leaf surface. A series of dilutions are then made to create a range of concentrations to be tested. A control solution containing only distilled water and surfactant is also prepared.

  • Leaf Preparation: Healthy, uniform-sized leaves from the host plant are excised. Each leaf is dipped into a corresponding test solution for a set period (e.g., 10-20 seconds) with gentle agitation.

  • Drying: The treated leaves are allowed to air-dry on a clean, non-absorbent surface.

  • Assay Arenas: A layer of agar (approximately 1-2%) is poured into the bottom of each petri dish to maintain leaf turgidity. Once the agar has solidified, the dried, treated leaves are placed on top.

  • Aphid Infestation: A set number of synchronized aphids (e.g., 20-30 apterous adults) are carefully transferred onto each leaf disc using a fine paintbrush.

  • Incubation: The petri dishes are sealed and placed in an environmental growth chamber under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Aphid mortality is assessed at predetermined time intervals (e.g., 24, 48, and 72 hours) under a dissecting microscope. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 and LC90 values.

Field Trial Protocol

Objective: To evaluate the efficacy of this compound in controlling a target aphid population under field conditions.

Procedure:

  • Trial Site Selection: A field with a history of the target aphid infestation is chosen. The trial is typically laid out in a randomized complete block design with multiple replicates for each treatment.

  • Treatments: Treatments will include different application rates of this compound, a standard insecticide for comparison, and an untreated control.

  • Application: Insecticides are applied using calibrated spray equipment to ensure uniform coverage. Application timing is based on aphid population thresholds.

  • Population Assessment: Pre-treatment aphid counts are taken. Post-treatment counts are conducted at regular intervals (e.g., 1, 3, 7, and 14 days after application) by randomly selecting a number of plants from each plot and counting the number of aphids on a specific number of leaves per plant.

  • Data Analysis: The collected data is statistically analyzed to compare the performance of the different treatments in reducing the aphid population over time.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_effect Physiological Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation Leads to Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Signal Transduction This compound This compound This compound->AChE Inhibits Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

Caption: Acetylcholinesterase (AChE) inhibition by this compound in the insect synapse.

Experimental Workflow: Field Efficacy Trial

Field_Trial_Workflow start Start: Trial Planning site_selection Site Selection (Randomized Block Design) start->site_selection pre_count Pre-Treatment Aphid Count site_selection->pre_count application Insecticide Application (this compound, Standard, Control) pre_count->application post_count_1 Post-Treatment Count (Day 1) application->post_count_1 post_count_3 Post-Treatment Count (Day 3) post_count_1->post_count_3 post_count_7 Post-Treatment Count (Day 7) post_count_3->post_count_7 post_count_14 Post-Treatment Count (Day 14) post_count_7->post_count_14 data_analysis Data Analysis (Statistical Comparison) post_count_14->data_analysis end End: Efficacy Report data_analysis->end

Caption: A typical workflow for a field trial to determine insecticide efficacy.

In-Depth Technical Review of Triazamate: Registration, Toxicology, and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triazamate is a triazole insecticide that functions as an acetylcholinesterase inhibitor. Its registration status has been a subject of regulatory review globally. This technical guide provides a comprehensive overview of this compound's registration status, its toxicological profile, and its environmental fate, based on available scientific data. The information is presented to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Registration Status

This compound's use as a pesticide has been discontinued (B1498344) in several key regions. In the European Union, this compound is not approved for use as a plant protection product.[1][2] Specifically, in France, authorizations for all agricultural and non-agricultural uses of products containing this compound were withdrawn, with final usage dates set for the end of 2006.

In the United Kingdom, this compound is also not approved for use.[1] While the United States Environmental Protection Agency (EPA) has an established process for the voluntary cancellation of pesticide registrations, a specific Reregistration Eligibility Decision (RED) document or a definitive cancellation notice in the Federal Register explicitly for this compound could not be located in the conducted search.[3][4][5][6][7][8][9][10] The US EPA chemical code for this compound is 128100.[1]

Toxicological Profile

This compound exhibits a high level of acute oral toxicity in mammals.[1] Its mode of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[2]

Toxicological Endpoint Value Species Source
Acute Oral LD50 50-200 mg/kg bwRat[11]
Dermal LD50 >5000 mg/kg bwRat[11]
Inhalation LC50 (4h) 0.47 mg/LRat[1]
Algae Chronic NOEC (growth rate) 9.7 mg/LUnknown species[1]
Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound were not found in the public domain. However, standard methodologies such as those outlined by the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory submissions. For instance, acute oral toxicity is often determined following OECD Test Guideline 420, which employs a fixed-dose procedure to reduce animal suffering. Chronic toxicity studies generally follow protocols similar to OECD Guideline 452.

Mode of Action: Acetylcholinesterase Inhibition

This compound functions by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission. This ultimately results in the paralysis and death of the target insect.

The specific molecular interactions of this compound at the active site of acetylcholinesterase involve binding to key amino acid residues within the catalytic gorge of the enzyme. While detailed crystallographic studies of this compound bound to AChE were not available, the general mechanism for carbamate (B1207046) and organophosphate inhibitors involves the formation of a covalent bond with the serine residue in the active site, leading to a temporarily or permanently inactivated enzyme.

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Signal Transduction caption Acetylcholinesterase Inhibition by this compound

Acetylcholinesterase Inhibition by this compound

Environmental Fate

The environmental fate of a pesticide is crucial for assessing its potential long-term impact on ecosystems. Key parameters include its persistence in soil and water and its potential for bioaccumulation.

Environmental Fate Parameter Value Conditions Source
Soil Half-life (Aerobic) Data not available
Aqueous Photolysis Half-life Data not available

While specific quantitative data for this compound's environmental half-life were not found in the available literature, it is known to have a triazole structure. Triazole fungicides can exhibit moderate to high persistence in soil, with half-lives ranging from weeks to months depending on environmental conditions.[12]

Experimental Protocols

Standardized protocols, such as those from the OECD, are used to determine the environmental fate of pesticides. The aerobic soil half-life is typically determined following OECD Guideline 307, which involves incubating the pesticide in soil under controlled laboratory conditions and measuring its degradation over time. Aqueous photolysis studies are often conducted according to OECD Guideline 316 to assess the role of sunlight in the degradation of the chemical in water.

Experimental_Workflow_Soil_HalfLife start Start prep_soil Prepare Soil Samples (OECD 307) start->prep_soil apply_this compound Apply Radiolabeled this compound prep_soil->apply_this compound incubate Incubate under Controlled Aerobic Conditions apply_this compound->incubate sample Collect Soil Samples at Intervals incubate->sample extract Extract this compound and Metabolites sample->extract analyze Analyze by HPLC/MS extract->analyze calculate Calculate Half-life (DT50) analyze->calculate end End calculate->end caption Workflow for Soil Half-life Determination

Workflow for Soil Half-life Determination

Residue Analysis

Experimental Protocols

The analysis of pesticide residues in crops typically involves extraction of the analyte from the plant matrix, followed by cleanup and instrumental analysis, often using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

Conclusion

This compound is a potent acetylcholinesterase-inhibiting insecticide with high acute mammalian toxicity. Its use has been discontinued in the European Union and the United Kingdom. While its specific registration status in the United States remains to be definitively clarified through official EPA documentation, the global trend indicates a move away from its use. Gaps in the publicly available data for its environmental fate and residue levels in crops highlight the need for further research to fully understand its environmental and food safety implications. This technical guide provides a consolidated overview of the current knowledge on this compound, serving as a valuable resource for the scientific community.

References

An In-Depth Technical Guide to Elucidating the Acetylcholinesterase Binding Affinity of Triazamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Acetylcholinesterase and its Inhibition

Acetylcholinesterase is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132). The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) (Serine, Histidine, and Glutamate) and a peripheral anionic site (PAS). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which can lead to paralysis and death in insects. Many insecticides, including carbamates and organophosphates, function by inhibiting AChE.

Triazamate, as a triazole insecticide, is known to be an inhibitor of acetylcholinesterase.[1] The determination of its binding affinity provides a quantitative measure of its inhibitory potency.

Quantitative Assessment of Acetylcholinesterase Inhibition

The inhibitory potency of a compound against AChE is typically quantified by its IC50 and Ki values.

  • IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. It is a commonly used measure of inhibitor potency but can be influenced by experimental conditions such as substrate concentration.

  • Ki (Inhibition Constant): This is a more specific measure of the binding affinity of an inhibitor to an enzyme. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of the substrate concentration. A lower Ki value indicates a higher binding affinity.

Data Presentation of Binding Affinity

While specific experimental values for this compound are not publicly available, the following table illustrates how such data should be structured for clear comparison.

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
This compound [e.g., Human AChE][Experimental Value][Experimental Value][e.g., Competitive]
This compound [e.g., Insect AChE][Experimental Value][Experimental Value][e.g., Competitive]
Reference Inhibitor[e.g., Eserine][Known Value][Known Value][Known Value]

Disclaimer: The values for this compound in this table are placeholders and for illustrative purposes only. Experimental determination is required to obtain accurate data.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman and colleagues. This assay utilizes acetylthiocholine (B1193921) (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials and Reagents
  • Acetylcholinesterase (from a suitable source, e.g., electric eel, human recombinant, or insect)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound (of known purity)

  • Reference inhibitor (e.g., Eserine)

  • 96-well microplates

  • Microplate reader

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of the various concentrations of this compound solution to the test wells. For control wells, add 10 µL of the solvent.

    • Add 10 µL of AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), the assay should be performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Computational Approaches to Study this compound-AChE Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the binding mode of a ligand to its target protein at the atomic level.

Molecular Docking Protocol
  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of AChE from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the AChE structure, typically encompassing the catalytic triad and the peripheral anionic site.

    • Use a docking software (e.g., AutoDock, Glide, GOLD) to predict the binding poses of this compound within the AChE active site.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their docking scores and binding energies.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of AChE.

Molecular Dynamics Simulation Protocol
  • System Setup:

    • Take the best-ranked docked complex of this compound and AChE as the starting structure.

    • Place the complex in a simulation box and solvate it with an appropriate water model.

    • Add ions to neutralize the system.

  • Simulation:

    • Perform an energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate it.

    • Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamic behavior of the complex.

  • Analysis:

    • Analyze the trajectory to assess the stability of the this compound-AChE complex.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

    • Identify key residues that form stable interactions with this compound throughout the simulation.

Visualizations

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine_Vesicle Acetylcholine Vesicles Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Acetylcholine Acetylcholine (ACh) Acetylcholine_Vesicle->Acetylcholine Release ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis by ACh_Receptor->Postsynaptic_Neuron Signal Transmission Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits

Caption: Acetylcholinesterase Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_insilico In Silico Analysis Reagent_Prep Reagent Preparation Assay_Setup Assay Setup (96-well plate) Reagent_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis_invitro Data Analysis (IC50, Ki) Measurement->Data_Analysis_invitro Conclusion Conclusion: Binding Affinity Characterization Data_Analysis_invitro->Conclusion Structure_Prep Protein & Ligand Preparation Docking Molecular Docking Structure_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Data_Analysis_insilico Binding Energy & Interaction Analysis MD_Simulation->Data_Analysis_insilico Data_Analysis_insilico->Conclusion Start Start Start->Reagent_Prep Start->Structure_Prep

Caption: Experimental Workflow for Determining AChE Binding Affinity.

Conclusion

This technical guide provides a robust framework for researchers and drug development professionals to thoroughly investigate the acetylcholinesterase binding affinity of this compound. By employing a combination of in vitro enzymatic assays and in silico computational modeling, a comprehensive understanding of its inhibitory potency and binding mechanism can be achieved. The detailed protocols outlined herein serve as a foundation for generating the critical data needed for the rational design of next-generation insecticides and for a comprehensive risk assessment of this compound. The successful application of these methodologies will contribute significantly to the fields of toxicology, pharmacology, and agricultural science.

References

Methodological & Application

Preparing Triazamate Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazamate is a dimethylcarbamate (B8479999) insecticide that functions as an acetylcholinesterase (AChE) inhibitor[1]. Its systemic and contact action makes it effective against certain pests[2]. In a research context, this compound can be utilized as a reference compound for studying AChE inhibition and for investigating the broader effects of triazole and carbamate (B1207046) compounds on biological systems. These application notes provide detailed protocols for the preparation, handling, and experimental use of this compound solutions.

Physicochemical and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for accurate solution preparation and for understanding its behavior in experimental systems.

PropertyValueReference
Molecular Formula C₁₃H₂₂N₄O₃S[1]
Molecular Weight 314.41 g/mol [1]
CAS Number 112143-82-5[1]
Appearance White to pale tan crystalline solid
Solubility Water: 433 mg/L (at 20°C, pH 7) DMSO: ≥ 20 mg/mL
Storage Powder: -20°C for up to 3 years In solvent: -80°C for up to 1 year[3]

Safety Precautions: this compound is toxic if swallowed or inhaled. It is classified as moderately hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Preparation of this compound Stock Solutions

The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile, conical polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile pipette tips

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing: Accurately weigh 3.144 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile conical tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Solubilization: Vortex the tube vigorously for 2-3 minutes to dissolve the powder. If complete dissolution is not achieved, sonicate the solution in an ultrasonic water bath for 10-15 minutes at room temperature.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to one year)[3]. Avoid repeated freeze-thaw cycles.

Note on Working Solutions: To prepare working solutions for cell-based assays, dilute the stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v)[4]. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines a colorimetric method for determining the inhibitory effect of this compound on AChE activity, based on the Ellman method.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCh) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound working solutions (serial dilutions)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Protocol:

  • Reagent Preparation:

    • Prepare a solution of AChE in phosphate buffer at a concentration that yields a linear reaction rate for at least 10 minutes.

    • Prepare a solution of ATCh in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in phosphate buffer. Ensure the final DMSO concentration is consistent across all dilutions and the control.

  • Assay Setup (per well):

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the this compound working solution (or vehicle for the control).

    • Add 10 µL of the AChE solution.

    • Include a blank control containing all reagents except the enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow this compound to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the ATCh substrate solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.

    • Determine the percentage of AChE inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of AChE activity).

Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound working solutions (serial dilutions in complete medium)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well clear, flat-bottom microplate

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well). Incubate for 24 hours.

  • Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and an untreated control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

Visualizations

Mechanism of Action and Experimental Workflows

AChE_Inhibition cluster_0 Mechanism of AChE Inhibition AChE Acetylcholinesterase (AChE) Inhibited_AChE Inhibited AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis This compound This compound This compound->AChE Binds to active site ACh Acetylcholine ACh->AChE Substrate ACh->Inhibited_AChE Hydrolysis Blocked Experimental_Workflows cluster_1 AChE Inhibition Assay Workflow cluster_2 Cytotoxicity (MTT) Assay Workflow A1 Prepare Reagents (AChE, ATCh, DTNB, this compound) A2 Add Reagents to 96-well Plate A1->A2 A3 Pre-incubate (15 min) A2->A3 A4 Initiate Reaction with ATCh A3->A4 A5 Measure Absorbance at 412 nm (Kinetic) A4->A5 A6 Calculate % Inhibition and IC50 A5->A6 B1 Seed Cells in 96-well Plate B2 Incubate (24h) B1->B2 B3 Treat with this compound B2->B3 B4 Incubate (24-72h) B3->B4 B5 Add MTT Reagent B4->B5 B6 Incubate (3-4h) B5->B6 B7 Solubilize Formazan B6->B7 B8 Measure Absorbance at 570 nm B7->B8 B9 Calculate % Viability and IC50 B8->B9

References

Application Notes and Protocols for the Quantification of Triazamate Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazamate is a systemic aphicide belonging to the carbamate (B1207046) class of insecticides. Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects. Due to its agricultural use, the monitoring of this compound residues in food commodities and environmental samples is crucial to ensure consumer safety and compliance with regulatory limits. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound and its primary metabolite, this compound acid, using advanced analytical techniques.

The primary methods for the quantification of this compound residues are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Gas chromatography (GC) methods are less common for carbamates like this compound due to their thermal lability, often requiring derivatization. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that provides efficient extraction and cleanup of this compound residues from various matrices.

Analytical Methods Overview

The determination of this compound residues is predominantly achieved through LC-MS/MS, which allows for the sensitive and specific detection of both the parent compound and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for the analysis of this compound due to its high selectivity and sensitivity, enabling detection at low parts-per-billion (ppb) levels. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of precursor and product ion transitions, minimizing matrix interference.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for carbamates, GC-MS can be employed for the analysis of certain pesticides. However, the thermal instability of this compound makes this method challenging without a derivatization step to improve its volatility and stability. Currently, there is limited information on established derivatization procedures for this compound for GC-MS analysis.

Sample Preparation - QuEChERS: The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food and agricultural matrices.[1][2][3] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a subsequent dispersive solid-phase extraction (d-SPE) for cleanup.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound from various studies. This data is essential for method validation and performance verification.

AnalyteMatrixMethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
This compoundApples, Peas, Brussels SproutsLC-MS/MS-0.00570-108<20
This compoundFruits and Vegetables (general)LC-MS/MS0.0030.00570-130<10[4]
Carbamates & TriazolesSoilLC-MS/MS with QuEChERS0.010-0.130 (µg/kg)-64.7-104.71.98-16.83[5]

Experimental Protocols

Protocol 1: Quantification of this compound and this compound Acid in Fruits and Vegetables by LC-MS/MS

This protocol is based on a validated method for the analysis of this compound and its primary hydrolysis product, this compound acid, in various fruit and vegetable matrices.

1. Sample Preparation (Modified QuEChERS)

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add to a d-SPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).

  • Vortex for 30 seconds and centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Note: Specific MRM transitions, including precursor ion, product ions, collision energies, and cone/declustering potentials, are instrument-dependent and should be optimized in the laboratory. The following are hypothetical examples based on the compound's structure and may be found in commercial MRM libraries.[6]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound[To be determined][To be determined][To be determined][To be determined][To be determined]
This compound Acid[To be determined][To be determined][To be determined][To be determined][To be determined]

3. Calibration

Prepare matrix-matched calibration standards by spiking blank matrix extracts with known concentrations of this compound and this compound acid analytical standards. A typical calibration range is 0.005 to 0.1 mg/kg.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample 1. Homogenize 10g Sample extraction 2. Add 10mL Acetonitrile & Shake sample->extraction salts 3. Add QuEChERS Salts & Shake extraction->salts centrifuge1 4. Centrifuge salts->centrifuge1 supernatant 5. Take 1mL Supernatant centrifuge1->supernatant dspe 6. d-SPE Cleanup (MgSO4, PSA) supernatant->dspe centrifuge2 7. Centrifuge dspe->centrifuge2 filter 8. Filter (0.22 µm) centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms Inject

Caption: QuEChERS sample preparation and LC-MS/MS analysis workflow.

Regulatory Limits

Maximum Residue Limits (MRLs) for pesticides are set by various regulatory bodies to ensure food safety.

  • European Union (EU): The EU has a default MRL of 0.01 mg/kg for this compound in or on food and feed.[6]

  • United States (US): The US Environmental Protection Agency (EPA) sets tolerances for pesticides. A time-limited tolerance for this compound on apples was previously established but has since expired.[7][8]

  • Codex Alimentarius: The Codex Alimentarius Commission sets international food standards, including MRLs for pesticides.[9][10] It is recommended to consult the Codex Pesticide Residues in Food Online Database for the most current MRLs.[9][10]

Discussion

The LC-MS/MS method combined with QuEChERS sample preparation provides a robust and reliable approach for the quantification of this compound and its primary metabolite in various food matrices. The validation data from the cited literature indicates that the method can achieve the low detection limits required to meet the default MRL set by the EU.[6]

For successful implementation of these protocols, it is critical to:

  • Optimize MRM transitions: The specific mass transitions and collision energies for this compound and its metabolites must be determined empirically on the instrument being used to ensure optimal sensitivity and selectivity. Commercial pesticide MRM libraries can serve as a starting point.[6]

  • Use matrix-matched calibration: To compensate for matrix effects that can cause ion suppression or enhancement, it is essential to prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.

  • Include quality control samples: Fortified samples and procedural blanks should be included in each analytical batch to monitor method performance and ensure the accuracy and precision of the results.

Due to the limited information available on GC-MS methods for this compound, it is recommended to focus on the development and validation of LC-MS/MS based methods for routine monitoring. If GC-MS analysis is pursued, a thorough investigation into derivatization techniques would be necessary to ensure the thermal stability and volatility of the analyte.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Triazamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazamate is a systemic aphicide belonging to the triazole class of pesticides. Its effective monitoring in various matrices is crucial for ensuring food safety and environmental protection. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the quantification of this compound. This document provides a detailed protocol for the analysis of this compound using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), a highly selective and sensitive detection technique. The methodology outlined is based on established procedures for this compound and related triazole compounds, ensuring reliability and accuracy for researchers, scientists, and drug development professionals.

Principle

The method involves the extraction of this compound from the sample matrix, followed by chromatographic separation on a reversed-phase HPLC column. The analyte is then detected and quantified by tandem mass spectrometry. This approach provides high selectivity and sensitivity, enabling the determination of this compound at low concentrations.

Experimental Protocols

1. Sample Preparation (Adapted from a method for this compound in food matrices[1])

This protocol is designed for the extraction of this compound from solid matrices such as fruits and vegetables.

  • Reagents and Materials:

    • Methanol (B129727) (HPLC grade)

    • Formic acid

    • Deionized water

    • Syringe filters (0.45 µm)

    • Centrifuge tubes (50 mL)

    • Homogenizer

  • Procedure:

    • Weigh a representative 10 g portion of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol acidified with 1% formic acid.

    • Homogenize the sample for 2-3 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentration range for the calibration curve (e.g., 0.004 to 0.080 µg/mL)[1].

3. HPLC-MS/MS Conditions

The following table summarizes the instrumental parameters for the HPLC-MS/MS analysis of this compound.

ParameterSpecification
HPLC System
ColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
GradientOptimized for separation (specific gradient to be developed based on system)
Flow Rate1.0 mL/min[2]
Injection Volume10 µL
Column Temperature30°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MS/MS TransitionsTo be determined by direct infusion of this compound standard

Data Presentation

The performance of the HPLC method for this compound analysis, as reported in the literature, is summarized in the table below.[1]

ParameterResult
Linearity Range0.004 - 0.080 µg/mL (equivalent to 0.005 - 0.11 mg/kg)
Correlation Coefficient (r²)> 0.95
Limit of Detection (LOD)0.005 mg/kg
Mean Recoveries70 - 108%
Relative Standard Deviation (RSD)< 20%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Acidified Methanol Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Triazamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Triazamate, a triazole and carbamate (B1207046) insecticide, using gas chromatography (GC). Given the potential for thermal degradation of carbamate compounds during conventional GC analysis, this protocol emphasizes methods to ensure accurate and reproducible quantification. The procedure outlines sample preparation using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Gas Chromatography coupled with either a Nitrogen-Phosphorus Detector (NPD) for selective detection or Mass Spectrometry (MS) for definitive identification and quantification.

Introduction

This compound is an effective aphicide used in agriculture. As a member of both the triazole and carbamate chemical classes, its analysis presents unique challenges. Carbamates are known to be thermally labile, which can lead to their degradation in the high temperatures of a standard GC injector, resulting in inaccurate quantification. Therefore, careful consideration of the analytical methodology is crucial. This application note provides a comprehensive framework for the GC analysis of this compound, focusing on robust sample preparation and instrumental techniques to mitigate thermal degradation.

Data Presentation

The following tables summarize typical quantitative data that can be expected when analyzing pesticides of similar classes to this compound. It is important to note that these values should be established and validated specifically for this compound in the user's laboratory and sample matrix.

Table 1: Typical GC-NPD Performance Data for Carbamate Pesticides

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 10 µg/L
Limit of Quantitation (LOQ)5 - 25 µg/L
Recovery (%)70 - 120%
Relative Standard Deviation (RSD)< 15%

Table 2: Typical GC-MS/MS Performance Data for Triazole Pesticides

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 5 µg/kg
Limit of Quantitation (LOQ)0.5 - 10 µg/kg
Recovery (%)80 - 110%
Relative Standard Deviation (RSD)< 10%

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a variety of sample matrices.[1]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - optional, for pigmented matrices

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean 15 mL centrifuge tube containing the dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg PSA, 900 mg MgSO₄, and 150 mg C18). The choice of d-SPE sorbent will depend on the sample matrix.[2]

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for GC analysis. An aliquot may be filtered through a 0.22 µm syringe filter if necessary.

Gas Chromatography (GC) Analysis

To mitigate the risk of thermal degradation of this compound, a cool on-column injection or a programmed temperature vaporization (PTV) inlet is recommended.[3] If these are not available, a splitless injection with a deactivated liner and the lowest possible injector temperature should be optimized and validated.

Instrumentation:

  • Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

  • GC Column: A low to mid-polarity column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5ms or equivalent).[4]

GC-NPD Conditions (Example):

ParameterSetting
Injector PTV or Cool On-Column
Injector ProgramStart at 50°C, ramp to 250°C at 200°C/min
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program
Initial Temperature60°C, hold for 1 min
Ramp 125°C/min to 180°C
Ramp 25°C/min to 280°C, hold for 5 min
Detector (NPD)
Temperature300°C
Hydrogen Flow3.0 mL/min
Air Flow60 mL/min
Makeup Gas (He)10 mL/min

GC-MS/MS Conditions (Example for enhanced selectivity and sensitivity):

ParameterSetting
Injector PTV or Cool On-Column
Injector ProgramStart at 50°C, ramp to 250°C at 200°C/min
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program
Initial Temperature60°C, hold for 1 min
Ramp 125°C/min to 180°C
Ramp 25°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeMultiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for this compound must be determined by analyzing a standard solution.

Mandatory Visualization

Triazamate_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_gc_analysis GC Analysis Sample Homogenized Sample Extraction Add Acetonitrile & Extraction Salts Sample->Extraction Vortex1 Vortex & Centrifuge Extraction->Vortex1 dSPE Transfer Supernatant to d-SPE Tube Vortex1->dSPE Vortex2 Vortex & Centrifuge dSPE->Vortex2 Final_Extract Final Extract for Analysis Vortex2->Final_Extract Injection Cool On-Column or PTV Injection Final_Extract->Injection Inject Separation GC Separation (e.g., HP-5ms column) Injection->Separation Detection Detection (NPD or MS/MS) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Logical Relationships

Logical_Relationships This compound This compound Chemical_Class Chemical Classes This compound->Chemical_Class belongs to Triazole Triazole Chemical_Class->Triazole Carbamate Carbamate Chemical_Class->Carbamate Analytical_Challenge Analytical Challenge Carbamate->Analytical_Challenge presents Thermal_Lability Thermal Lability Analytical_Challenge->Thermal_Lability is Solution Analytical Solution Thermal_Lability->Solution requires QuEChERS QuEChERS Sample Prep Solution->QuEChERS Cooled_Injection Cooled Injection (PTV / On-Column) Solution->Cooled_Injection Selective_Detection Selective Detection (NPD or MS/MS) Solution->Selective_Detection

Caption: Logical relationship of this compound's properties and analytical strategy.

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Triazamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse at cholinergic synapses. The inhibition of AChE is a key mechanism of action for a variety of compounds, including therapeutic drugs for Alzheimer's disease and insecticides. Triazamate is a triazole insecticide known to act as an acetylcholinesterase inhibitor.[1] This document provides detailed application notes and protocols for the in vitro assessment of acetylcholinesterase inhibition by this compound using the widely accepted Ellman's method.

The Ellman's assay is a simple, robust, and cost-effective colorimetric method for measuring AChE activity. The assay relies on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine (B1204863). Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Data Presentation: this compound as an Acetylcholinesterase Inhibitor

While this compound is identified as an acetylcholinesterase inhibitor, specific publicly available experimental data for its half-maximal inhibitory concentration (IC50) against AChE is not readily found in the reviewed scientific literature. However, the following table summarizes the known characteristics of this compound. For context, other triazole-based compounds have been reported to exhibit AChE inhibitory activity with IC50 values ranging from nanomolar to micromolar concentrations.

CompoundChemical ClassPrimary FunctionMechanism of ActionIC50 Value (AChE)
This compound TriazoleInsecticideAcetylcholinesterase (EC 3.1.1.7) inhibitor[1]Not available in the reviewed literature

Experimental Protocols

Principle of the Assay

The acetylcholinesterase inhibition assay is performed by measuring the enzymatic activity of AChE in the presence and absence of an inhibitor (this compound). The enzyme activity is determined by monitoring the production of thiocholine from the substrate acetylthiocholine. The produced thiocholine reacts with DTNB to generate a yellow product, and the rate of color formation is measured at 412 nm. A decrease in the rate of color formation in the presence of the inhibitor indicates its inhibitory activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (analytical standard)

  • Acetylthiocholine iodide (ATCI) or Acetylthiocholine chloride (ATCC)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • AChE Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the assay well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1-0.5 U/mL.

  • Acetylthiocholine (ATCh) Solution (10 mM): Dissolve the appropriate amount of ATCI or ATCC in deionized water. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve the appropriate amount of DTNB in 0.1 M phosphate buffer (pH 8.0).

  • This compound Stock Solution (e.g., 10 mM): Dissolve an accurately weighed amount of this compound in 100% DMSO.

  • This compound Working Solutions: Prepare a serial dilution of the this compound stock solution in 0.1 M phosphate buffer (pH 8.0) to obtain a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure (96-well plate format)
  • Assay Plate Setup:

    • Blank: 20 µL of 0.1 M phosphate buffer (pH 8.0)

    • Control (100% activity): 10 µL of 0.1 M phosphate buffer (pH 8.0) + 10 µL of AChE solution

    • Inhibitor wells: 10 µL of each this compound working solution + 10 µL of AChE solution

  • Pre-incubation: To each well, add the following reagents in the specified order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 20 µL of 10 mM DTNB solution

    • 10 µL of the respective this compound working solution or buffer (for control).

  • Enzyme Addition: Add 10 µL of the AChE solution to all wells except the blank.

  • Incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of 10 mM ATCh solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm every 60 seconds for 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbsorbance/minute).

  • Calculate the percentage of inhibition for each this compound concentration using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of reaction of the control (100% activity).

    • V_inhibitor is the rate of reaction in the presence of this compound.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

Signaling Pathway of Acetylcholinesterase and its Inhibition

Acetylcholinesterase_Pathway cluster_synapse Cholinergic Synapse cluster_hydrolysis Hydrolysis cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine (ACh) ACh_Receptor Postsynaptic Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Signal Signal Transduction ACh_Receptor->Signal Initiates Signal ACh_Receptor->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Choline_Acetate->Acetylcholine Reuptake & Resynthesis This compound This compound This compound->AChE Inhibits

Caption: Acetylcholinesterase signaling and inhibition by this compound.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

AChE_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Buffer, AChE, DTNB, ATCh, this compound) start->reagent_prep plate_setup 96-Well Plate Setup (Blank, Control, Inhibitor) reagent_prep->plate_setup pre_incubation Add Buffer, DTNB, and this compound plate_setup->pre_incubation enzyme_addition Add AChE Solution pre_incubation->enzyme_addition incubation Incubate at Room Temperature (15 min) enzyme_addition->incubation reaction_start Initiate Reaction with ATCh incubation->reaction_start measurement Kinetic Measurement at 412 nm reaction_start->measurement data_analysis Data Analysis (Calculate % Inhibition) measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow of the acetylcholinesterase inhibition assay.

References

Application Notes and Protocols for In Vitro Testing of Triazamate on Aphid Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazamate is a systemic insecticide with contact and stomach action, effective against various aphid species.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[2][3] The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in hyperstimulation of nicotinic and muscarinic receptors, disrupted neurotransmission, and ultimately, insect mortality.[4] These application notes provide a detailed protocol for the in vitro evaluation of this compound's cytotoxic effects on a representative insect cell line, offering a preliminary assessment of its efficacy.

Given the limited commercial availability of aphid-specific cell lines for toxicological screening, this protocol utilizes the widely adopted Sf9 cell line, derived from the pupal ovarian tissue of the fall armyworm (Spodoptera frugiperda). Sf9 cells are a well-characterized model for in vitro insecticide testing.[5][6]

Data Presentation

The following tables represent hypothetical data for the in vitro testing of this compound on Sf9 cells.

Table 1: Cytotoxicity of this compound on Sf9 Cells

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.2540.089100.00
101.1020.07587.88
250.9450.06375.36
500.6310.04250.32
1000.3150.02825.12
2000.1580.01912.60
4000.0790.0116.30

Table 2: Dose-Response Parameters for this compound against Sf9 Cells

ParameterValue
IC50 (µM) 50.00
Hill Slope -1.5
0.995

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Spodoptera frugiperda (Sf9) cells.

  • Culture Medium: Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a non-humidified incubator at 27°C.

  • Subculturing: Passage cells every 2-3 days, or when they reach 80-90% confluency. Detach adherent cells by gentle tapping or using a cell scraper.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

  • Cell Seeding:

    • Harvest Sf9 cells and perform a cell count using a hemocytometer.

    • Seed 1 x 10⁵ cells in 100 µL of complete Grace's Insect Medium per well in a 96-well microplate.

    • Incubate the plate at 27°C for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200, 400 µM).

    • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate at 27°C for 48 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 27°C for 4 hours in the dark.

  • Formazan (B1609692) Solubilization:

    • After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to mix and dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Testing of this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Sf9 Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment triazamate_prep Prepare this compound Dilutions triazamate_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate Cell Viability and IC50 read_absorbance->data_analysis

Caption: Workflow for this compound cytotoxicity testing.

AChE_Inhibition Simplified Signaling Pathway of Acetylcholinesterase Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Hyperstimulation Continuous Nerve Stimulation (Hyperstimulation) Receptor->Hyperstimulation Leads to This compound This compound This compound->AChE Inhibits Paralysis Paralysis and Death Hyperstimulation->Paralysis

Caption: this compound inhibits AChE, causing paralysis.

References

Application Notes and Protocols for Greenhouse Efficacy Trials of Triazamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazamate is a systemic insecticide belonging to the carbamyl-triazole chemical class.[1] It functions as an acetylcholinesterase (AChE) inhibitor, providing effective control against a range of aphid species.[2][3] Its systemic action allows it to be absorbed and translocated within the plant, offering protection against sucking insects.[3] These application notes provide a comprehensive framework for conducting greenhouse trials to evaluate the efficacy and phytotoxicity of this compound against the green peach aphid (Myzus persicae), a common and destructive pest in greenhouse production systems.[4]

Mode of Action: Acetylcholinesterase Inhibition

This compound's insecticidal activity stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the insect's nervous system.[2] In a healthy insect, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft to transmit a nerve impulse to the postsynaptic neuron. AChE rapidly hydrolyzes ACh into choline (B1196258) and acetate, terminating the signal and allowing the neuron to return to its resting state.[5] By inhibiting AChE, this compound causes an accumulation of ACh in the synapse, leading to continuous stimulation of the postsynaptic neuron.[6] This hyperexcitation results in paralysis and ultimately, the death of the insect.[5]

Cholinergic Synapse Mode of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Action Potential vesicle Vesicle with Acetylcholine (ACh) presynaptic->vesicle Triggers release ACh vesicle->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes receptor Nicotinic ACh Receptor (nAChR) ACh->receptor Binds This compound This compound This compound->AChE Inhibits response Continuous Nerve Impulse (Hyperexcitation) receptor->response Activates

Caption: Mode of action of this compound at the cholinergic synapse.

Experimental Protocols

Aphid Rearing
  • Pest Species: Green Peach Aphid (Myzus persicae).

  • Host Plants: Bell pepper (Capsicum annuum) or radish (Raphanus sativus) plants are suitable hosts for maintaining a healthy aphid colony.[3]

  • Rearing Conditions: Maintain the aphid colony in a separate, controlled environment greenhouse or growth chamber at 20-25°C with a 16:8 hour (light:dark) photoperiod to encourage parthenogenetic reproduction.[7]

  • Colony Maintenance: Introduce new, uninfested host plants weekly to ensure a continuous supply of healthy aphids for the trials.[3] Discard old, heavily infested plants to prevent the buildup of diseases.

Plant Preparation and Infestation
  • Test Plants: Use a crop species susceptible to aphid infestation, such as bell peppers or lettuce, for the efficacy trial. Ensure plants are healthy and have reached a suitable growth stage (e.g., 4-6 true leaves).

  • Infestation: Twenty-four hours prior to insecticide application, carefully transfer adult apterous (wingless) Myzus persicae onto the test plants using a fine camel-hair brush. Aim for a uniform infestation of approximately 20-30 aphids per plant.

This compound Application
  • Test Concentrations: Prepare a range of this compound concentrations based on the manufacturer's recommendations and preliminary dose-ranging studies. Include a negative control (water spray) and a positive control (a commercial standard insecticide).

  • Application Method: Apply the test solutions as a foliar spray until runoff, ensuring complete coverage of all plant surfaces, including the undersides of leaves where aphids congregate. Use a calibrated sprayer to deliver a consistent volume to each plant.

  • Experimental Design: Employ a randomized complete block design with a minimum of four replications for each treatment group. Each replicate should consist of at least five plants.

Data Collection: Efficacy Assessment
  • Mortality Counts: Assess aphid mortality at 24, 48, and 72 hours post-treatment. An aphid is considered dead if it does not move when gently prodded with a fine brush.

  • Corrected Mortality: If mortality is observed in the control group, calculate the corrected mortality for each treatment using Abbott's formula to account for natural mortality.

    Abbott's Formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100

    Where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group.

Data Collection: Phytotoxicity Assessment
  • Visual Assessment: Visually inspect the plants for any signs of phytotoxicity at 3, 7, and 14 days after treatment. Symptoms to look for include leaf burn, chlorosis, stunting, and distortion.[8]

  • Rating Scale: Use a standardized rating scale (e.g., 0 = no damage, 1 = slight damage, 2 = moderate damage, 3 = severe damage) to quantify any observed phytotoxicity.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Dose-Response Efficacy of this compound on Myzus persicae

Concentration (ppm)Replicate 1 (% Mortality)Replicate 2 (% Mortality)Replicate 3 (% Mortality)Replicate 4 (% Mortality)Mean Mortality (%)Corrected Mortality (%)*
0 (Control)23122.00.0
104548424645.344.1
257882758078.878.3
509598969796.596.4
1001001009910099.899.8

*Corrected for control mortality using Abbott's formula.

Table 2: Time-Course Efficacy of this compound (50 ppm) on Myzus persicae

Time (Hours Post-Treatment)Replicate 1 (% Mortality)Replicate 2 (% Mortality)Replicate 3 (% Mortality)Replicate 4 (% Mortality)Mean Mortality (%)
246568626665.3
488891858988.3
729598969796.5

Table 3: Phytotoxicity Assessment of this compound on Bell Pepper Plants

Concentration (ppm)3 Days After Treatment (Mean Rating)7 Days After Treatment (Mean Rating)14 Days After Treatment (Mean Rating)
0 (Control)0.00.00.0
100.00.00.0
250.00.00.0
500.10.00.0
1000.30.10.0

Rating Scale: 0 = No damage, 1 = Slight yellowing, 2 = Leaf curling, 3 = Necrosis

Experimental Workflow

The following diagram illustrates the logical flow of the greenhouse trial.

Experimental Workflow start Start aphid_rearing 1. Aphid Rearing (Myzus persicae) start->aphid_rearing plant_prep 2. Plant Preparation & Infestation aphid_rearing->plant_prep treatment_prep 3. Preparation of This compound Solutions plant_prep->treatment_prep application 4. Insecticide Application (Randomized Block Design) treatment_prep->application data_collection 5. Data Collection application->data_collection mortality 5a. Mortality Assessment (24, 48, 72 hrs) data_collection->mortality phytotoxicity 5b. Phytotoxicity Assessment (3, 7, 14 days) data_collection->phytotoxicity analysis 6. Data Analysis (Corrected Mortality, ANOVA) mortality->analysis phytotoxicity->analysis end End analysis->end

Caption: Greenhouse trial workflow for this compound efficacy testing.

Statistical Analysis

Data on aphid mortality and phytotoxicity ratings should be subjected to Analysis of Variance (ANOVA) to determine significant differences between treatment means. A suitable post-hoc test, such as Tukey's HSD, can be used for mean separation.

Conclusion

These protocols provide a standardized methodology for evaluating the efficacy of this compound in a greenhouse setting. Adherence to these guidelines will ensure the generation of robust and reliable data to support product development and registration. Researchers should adapt these protocols as necessary based on specific experimental objectives and available resources.

References

Field study protocol for evaluating Triazamate performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Field Study Protocol for Evaluating Triazamate Performance

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a systemic insecticide with contact and stomach action, belonging to the triazole class of chemicals.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1] This protocol provides a comprehensive framework for conducting field trials to evaluate the efficacy of this compound against target pests, particularly aphids, on agricultural crops. The procedures outlined below are designed to ensure the generation of robust, comparable, and scientifically valid data, adhering to standard guidelines for pesticide evaluation.[3][4]

Safety Note: this compound is classified as toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1] All personnel must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) as specified on the product label and in Section 7.0 of this protocol.

Mechanism of Action & Signaling Pathways

Primary Mechanism: Acetylcholinesterase Inhibition

This compound functions by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic clefts of the insect nervous system.[1] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal.[5] By inhibiting AChE, this compound causes an accumulation of ACh at the synapse, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[5][6] This mechanism is common to carbamate (B1207046) and organophosphate insecticides.[7]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by Receptor Postsynaptic ACh Receptor ACh->Receptor Binds Products Choline + Acetic Acid (Signal Termination) AChE->Products Stimulation Continuous Nerve Stimulation (Leads to Paralysis & Death) Receptor->Stimulation This compound This compound (Inhibitor) This compound->AChE Inhibits

Figure 1: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.
Hypothesized Secondary Pathway: Nrf2 Signaling

Carbamate insecticides have been shown to induce oxidative stress in cells. This cellular stress can potentially activate or inhibit the Nrf2 signaling pathway, which is a primary regulator of cellular defense against oxidative damage. While not its primary mode of action, evaluating this compound's effect on this pathway could be relevant for understanding secondary toxicological effects.

Nrf2_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) This compound->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Expression of Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Figure 2: Hypothesized interaction of this compound-induced stress with the Nrf2 pathway.

Field Efficacy Evaluation Protocol

This protocol outlines the steps for a field trial to assess the efficacy of this compound against aphids on a selected crop (e.g., chili, cotton, or potato).

Objective

To determine the field performance of this compound in controlling aphid populations, assess its dose-response relationship, evaluate its residual activity, and observe any potential phytotoxic effects on the host crop compared to an untreated control and a commercial standard insecticide.

Experimental Design
  • Layout: Randomized Complete Block Design (RCBD).

  • Replications: 4

  • Plot Size: 5m x 10m (50 m²).

  • Buffer Zone: 1.5m between plots to prevent spray drift.

  • Treatments:

    • T1: this compound - Dose 1 (e.g., 25 g a.i./ha)

    • T2: this compound - Dose 2 (e.g., 50 g a.i./ha)

    • T3: this compound - Dose 3 (e.g., 75 g a.i./ha)

    • T4: Reference Insecticide (e.g., Imidacloprid @ 50 g a.i./ha).[8]

    • T5: Untreated Control (Water spray only).

Materials
  • Test Substance: this compound (specify formulation, e.g., 25 WG).

  • Reference Substance: Commercial standard insecticide effective against aphids (e.g., Imidacloprid 17.8 SL).[8]

  • Crop: Healthy, uniform crop susceptible to aphid infestation (e.g., Chili, var. "Guntur Sannam").

  • Equipment: Calibrated knapsack sprayer with hollow cone nozzle, measuring cylinders, weighing balance, PPE (gloves, mask, overalls, goggles), sample bags, hand lens (30X), meteorological instruments.

Experimental Workflow

The overall workflow for the field trial is depicted below. Adherence to Good Experimental Practice (GEP) is mandatory throughout the process.

GEP_Workflow *DAT = Days After Treatment cluster_harvest At Harvest start Trial Planning (Protocol Design) site_selection Site Selection & Plot Layout (RCBD) start->site_selection pre_count Pre-Treatment Pest Scouting (T-1 Day) site_selection->pre_count application Treatment Application (T0) pre_count->application post_count Post-Treatment Data Collection (1, 3, 7, 14, 21 DAT*) application->post_count yield_data Harvest & Yield Assessment application->yield_data phytotoxicity Phytotoxicity Assessment post_count->phytotoxicity analysis Data Compilation & Statistical Analysis post_count->analysis phytotoxicity->analysis yield_data->analysis end Final Report Generation analysis->end

Figure 3: Experimental workflow for the this compound field trial.
Detailed Methodology

  • Site Selection and Preparation: Choose a location with a history of aphid infestation and uniform soil and agronomic conditions.[8] Prepare the field and establish plots according to the RCBD layout.

  • Pre-Treatment Count: One day before application, record the initial aphid population. Randomly select 10 plants per plot and count the number of aphids on three leaves (top, middle, bottom) per plant.[1]

  • Application: Prepare spray solutions for each treatment according to the required active ingredient per hectare. Calibrate the sprayer to ensure uniform coverage.[9] Apply treatments during calm weather conditions (morning or late afternoon) to avoid drift. Ensure the untreated control plots are sprayed with water only.

  • Post-Treatment Data Collection:

    • Pest Population: Record the aphid population from the same 10 tagged plants per plot at 1, 3, 7, 14, and 21 Days After Treatment (DAT).

    • Phytotoxicity: Visually assess crop injury on a 0-10 scale (0 = no injury, 10 = complete plant death) at 3, 7, and 14 DAT. Record any symptoms like leaf yellowing, necrosis, or stunting.

    • Yield: At crop maturity, harvest the produce from the net plot area of each replicate. Record the total weight of marketable yield.

  • Data Analysis:

    • Transform the pest count data if necessary (e.g., using square root transformation) to stabilize variance.[1]

    • Calculate the Percent Population Reduction using the Henderson-Tilton formula.

    • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD) at P=0.05.

Data Presentation

The following tables present hypothetical data to illustrate expected outcomes. Actual results will vary.

Table 1: Dose-Response Bioassay Data for this compound

This laboratory data helps establish the intrinsic toxicity of this compound to the target pest.

Concentration (ppm)No. of Insects TestedNo. of Insects Affected% MortalityProbit Value
1050816.04.01
25501938.04.69
50 50 26 52.0 5.05
75503774.05.64
100504590.06.28
LC₅₀ (ppm) --48.5 -
LC₉₀ (ppm) --99.8 -
Table 2: Field Efficacy of this compound Against Aphids (% Population Reduction)

This table summarizes the core performance data from the field trial. Efficacy above 90% is generally considered excellent.[3][10]

TreatmentDose (g a.i./ha)3 DAT7 DAT14 DATMean Efficacy (%)
T1: this compound2575.670.265.470.4
T2: this compound5092.188.582.387.6
T3: this compound7595.893.489.192.8
T4: Imidacloprid5094.591.385.790.5
T5: Untreated Control-0.00.00.00.0
Table 3: Phytotoxicity and Crop Yield Data
TreatmentDose (g a.i./ha)Phytotoxicity Score (0-10 Scale) at 7 DATMarketable Yield (t/ha)% Yield Increase over Control
T1: this compound250.018.234.8
T2: this compound500.020.551.9
T3: this compound750.021.156.3
T4: Imidacloprid500.020.854.1
T5: Untreated Control-0.013.5-

Conclusion

This protocol provides a standardized methodology for the comprehensive evaluation of this compound's field performance. The data generated will be crucial for determining optimal application rates, understanding the duration of control, and confirming crop safety. By following these guidelines, researchers can produce high-quality, reliable data suitable for regulatory submission and for making informed decisions in pest management programs.

References

Application Notes and Protocols for Studying Triazamate Resistance in Aphids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazamate is a carbamate (B1207046) insecticide effective against various aphid species. It functions as a systemic insecticide with contact and stomach action[1]. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect's nervous system[2]. The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing hyperstimulation of receptors, disrupted neurotransmission, and ultimately, the death of the insect[3][4].

The repeated use of carbamates, including this compound, has led to the development of resistance in several aphid populations, notably the peach-potato aphid (Myzus persicae)[3]. Understanding the mechanisms and levels of resistance is crucial for developing effective resistance management strategies and for the discovery of new, effective aphicides.

These application notes provide detailed protocols for toxicological, biochemical, and molecular methods to study and monitor this compound resistance in aphids.

Primary Mechanism of this compound Resistance: MACE

The primary mechanism of resistance to this compound and other carbamates in aphids is target-site insensitivity due to a modified acetylcholinesterase, a phenomenon known as MACE[3][5].

  • Target-Site Mutation: MACE is conferred by a single point mutation in the ace1 gene, which encodes for the AChE enzyme. This mutation results in a serine to phenylalanine substitution at position 431 (S431F)[6][7][8].

  • Effect of Mutation: This S431F substitution alters the structure of the AChE active site, reducing its sensitivity to inhibition by carbamate and organophosphate insecticides[6][7]. Aphids possessing the MACE mechanism can become virtually immune to pirimicarb (B1678450) and this compound[3].

  • Other Mechanisms: While MACE is the most significant mechanism for carbamate resistance, metabolic resistance, involving the overproduction of detoxification enzymes like esterases (e.g., E4 enzyme) and cytochrome P450s, can also contribute to reduced susceptibility to insecticides[3][5][9].

Signaling Pathway and Resistance Mechanism

The diagram below illustrates the normal function of acetylcholinesterase in a susceptible aphid and how the MACE mutation confers resistance to this compound.

cluster_0 Susceptible Aphid (Wild-Type AChE) cluster_1 Resistant Aphid (MACE) ACh Acetylcholine (ACh) Receptor_S ACh Receptor ACh->Receptor_S Binds AChE_S AChE (S431) Choline Choline + Acetate AChE_S->Choline Hydrolyzes ACh Hyperstimulation_S Hyperstimulation -> Aphid Death AChE_S->Hyperstimulation_S Leads to ACh Accumulation Receptor_S->AChE_S Releases ACh Signal_S Nerve Signal Termination Choline->Signal_S Triazamate_S This compound Triazamate_S->AChE_S Inhibits ACh_R Acetylcholine (ACh) Receptor_R ACh Receptor ACh_R->Receptor_R Binds AChE_R Modified AChE (F431) Choline_R Choline + Acetate AChE_R->Choline_R Hydrolyzes ACh Survival_R Aphid Survival AChE_R->Survival_R ACh Hydrolysis Continues Receptor_R->AChE_R Releases ACh Signal_R Nerve Signal Termination Choline_R->Signal_R Triazamate_R This compound Triazamate_R->AChE_R Binding Reduced

Caption: this compound mode of action and the MACE target-site resistance mechanism in aphids.

Experimental Methodologies

A combination of toxicological, biochemical, and molecular assays is recommended for a comprehensive assessment of this compound resistance.

Toxicological Bioassays

Toxicological bioassays are essential for quantifying the level of resistance in an aphid population by determining the concentration of an insecticide required to kill a certain percentage of the population (e.g., LC50).

This method, adapted from IRAC recommendations, assesses insecticide toxicity by exposing aphids to treated leaves[10][11].

Materials:

  • Host plant leaves (e.g., lettuce, cabbage, bell pepper), free of pesticides.

  • This compound (technical grade or commercial formulation).

  • Distilled water and appropriate solvent (if using technical grade).

  • Wetting agent (e.g., Triton X-100), if necessary for waxy leaves[10].

  • Petri dishes (e.g., 5-6 cm diameter).

  • 1% w/w agar (B569324) solution[10].

  • Fine paintbrush for transferring aphids.

  • Beakers, graduated cylinders, and pipettes.

  • Forceps.

Procedure:

  • Preparation of Agar Plates: Prepare a 1% w/w agar solution in distilled water, heat to boiling, then cool for ~10 minutes. Pour the warm agar into petri dishes to a depth of 3-4 mm and allow it to set[10].

  • Insecticide Dilutions: Prepare a stock solution of this compound. Perform serial dilutions to create at least six concentrations that will yield mortality rates between 10% and 90%. A control solution (distilled water, or water with solvent/wetter) must be included[10]. Ensure dilutions are based on the active ingredient (a.i.) content[10].

  • Leaf Disc Preparation: Cut leaf discs from clean host plant leaves. The discs should be slightly smaller than the petri dish diameter[10].

  • Dipping: Using forceps, individually dip each leaf disc into a test solution for 10 seconds with gentle agitation. Prepare a minimum of three replicate discs per concentration[10].

  • Drying: Place the dipped leaf discs on paper towels (abaxial/underside surface facing up) to air dry completely[10].

  • Assay Setup: Once dry, place one leaf disc (abaxial surface up) onto the set agar in each petri dish. The agar provides moisture to keep the leaf turgid[10].

  • Aphid Infestation: Using a fine paintbrush, carefully transfer 20-30 apterous (wingless) adult aphids onto each leaf disc[10].

  • Incubation: Place lids on the petri dishes (with small ventilation holes) and maintain them at a constant temperature and photoperiod (e.g., 20-25°C, 16:8 L:D).

  • Mortality Assessment: Assess mortality after 72 hours. An aphid is considered dead if it is unable to right itself within 10 seconds after being turned onto its back[10].

  • Data Analysis: Correct mortality for control mortality using Abbott's formula. Perform a probit or logit analysis on the dose-response data to calculate LC50 and LC90 values with their 95% fiducial limits[10]. The Resistance Ratio (RR) is calculated by dividing the LC50 of the field population by the LC50 of a known susceptible population.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Serial Dilutions of this compound P3 Cut Host Plant Leaf Discs P1->P3 P2 Prepare Agar Plates E1 Dip Leaf Discs in Dilutions (10s) P3->E1 E2 Air Dry Leaf Discs E1->E2 E3 Place Discs onto Agar Plates E2->E3 E4 Transfer 20-30 Aphids per Disc E3->E4 E5 Incubate for 72 hours E4->E5 A1 Assess Mortality E5->A1 A2 Correct with Abbott's Formula A1->A2 A3 Perform Probit Analysis A2->A3 A4 Calculate LC50 and Resistance Ratio (RR) A3->A4

Caption: General experimental workflow for a leaf-dip bioassay to determine LC50 values.

Biochemical Assays

Biochemical assays measure the activity of the target enzyme, AChE, and its sensitivity to inhibitors. This can confirm target-site resistance by comparing enzyme kinetics between susceptible and resistant aphid strains.

This colorimetric assay is based on the Ellman method, which measures the product of AChE activity[12][13].

Materials:

  • Aphid samples (susceptible and potentially resistant strains).

  • Phosphate (B84403) buffer (0.1 M, pH 7.5-8.0)[12].

  • Homogenization buffer (e.g., phosphate buffer with 0.1% Triton X-100).

  • Acetylthiocholine iodide (ATCI) - substrate[12].

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent[12].

  • This compound or its active metabolite.

  • 96-well clear flat-bottom plates[12].

  • Microplate reader capable of measuring absorbance at 412 nm[12][13].

  • Micro-homogenizer or sonicator.

  • Refrigerated centrifuge.

Procedure:

  • Enzyme Preparation: Homogenize a known weight of aphids (e.g., 50 mg) in ice-cold homogenization buffer. Centrifuge the homogenate at high speed (e.g., 8,000-10,000 x g) for 15-20 minutes at 4°C[14]. The resulting supernatant contains the crude enzyme extract. Store on ice.

  • Inhibitor Solutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay well does not affect enzyme activity (typically ≤1%)[12].

  • Assay Setup (per well):

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the aphid enzyme extract (supernatant).

    • Add 10 µL of the this compound solution at various concentrations (or solvent for control wells)[12].

    • Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution.

  • Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes)[12]. The rate of reaction is indicated by the rate of color change.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) for each well.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (100% activity) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Molecular Diagnostics

Molecular assays provide a rapid and accurate method to detect the specific genetic mutations responsible for resistance, such as the S431F mutation for MACE.

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is used to identify the S431F mutation by exploiting the fact that the mutation can create or destroy a restriction enzyme recognition site[6][8][15]. For the S431F mutation (TCG -> TTT), a TaqI restriction site (T|CGA) is destroyed in the resistant allele[6][8].

Materials:

  • Individual aphid samples.

  • DNA extraction kit or reagents (e.g., Chelex, CTAB).

  • PCR primers designed to flank the S431F mutation site in the aphid ace1 gene (e.g., Trif.S431F_F and Trif.S431F_R)[6].

  • Taq DNA polymerase and PCR buffer.

  • dNTPs.

  • TaqI restriction enzyme and buffer.

  • Agarose (B213101) gel electrophoresis equipment.

  • DNA ladder.

  • Gel visualization system.

Procedure:

  • DNA Extraction: Extract genomic DNA from individual aphids.

  • PCR Amplification:

    • Set up a PCR reaction using primers that amplify a fragment of the ace1 gene containing codon 431. A typical reaction might amplify a 150 bp product[6].

    • Perform PCR with appropriate cycling conditions (annealing temperature will depend on the specific primers used).

    • Run a small amount of the PCR product on an agarose gel to confirm successful amplification.

  • Restriction Digest:

    • Incubate the remaining PCR product with the TaqI restriction enzyme according to the manufacturer's instructions.

  • Gel Electrophoresis:

    • Run the digested products on a high-percentage agarose gel to resolve the small fragments.

  • Genotype Determination:

    • Susceptible (SS - TCG): The TaqI enzyme will cut the 150 bp PCR product, resulting in two smaller fragments (e.g., 104 bp and 46 bp)[16].

    • Resistant (RR - TTT): The restriction site is absent, so the 150 bp PCR product will remain uncut[16].

    • Heterozygous (RS): All three bands will be present (150 bp, 104 bp, and 46 bp)[7].

cluster_results Genotype Interpretation N1 Extract Genomic DNA from a Single Aphid N2 Amplify ace1 Gene Fragment (containing codon 431) via PCR N1->N2 N3 Digest PCR Product with TaqI Restriction Enzyme N2->N3 N4 Separate Digested Fragments by Agarose Gel Electrophoresis N3->N4 N5 Visualize Bands and Determine Genotype N4->N5 R1 Susceptible (SS) Two small bands (e.g., 104 + 46 bp) N5->R1 R2 Resistant (RR) One large band (uncut, e.g., 150 bp) N5->R2 R3 Heterozygous (RS) Three bands (e.g., 150, 104, 46 bp) N5->R3

Caption: Workflow for detecting the S431F (MACE) resistance mutation using PCR-RFLP.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison between different aphid populations or treatments.

Table 1: Toxicological Susceptibility of Aphid Populations to this compound
Population IDLocationHost PlantNo. of Aphids TestedLC50 (ppm a.i.) [95% Fiducial Limits]Slope ± SEResistance Ratio (RR)¹
SUS-01 (Lab)Lab StrainBell Pepper4500.85 [0.71 - 1.02]2.1 ± 0.251.0
FIELD-AKent, UKPotato41015.6 [13.2 - 18.5]1.8 ± 0.3118.4
FIELD-BLincoln, UKSugar Beet4803.2 [2.5 - 4.1]2.3 ± 0.283.8
FIELD-CAngus, UKPotato430>50->58.8

¹ Resistance Ratio (RR) = LC50 of field population / LC50 of susceptible lab strain.

Table 2: AChE Inhibition by this compound in Susceptible and Resistant Aphid Strains
Aphid StrainGenotype (S431F)IC50 (µM) [95% Confidence Interval]Fold Resistance²
SUS-01 (Lab)SS (Susceptible)0.5 [0.4 - 0.6]1.0
FIELD-ARR (Resistant)45.2 [39.8 - 51.5]90.4
FIELD-BRS (Heterozygous)12.7 [10.1 - 15.9]25.4

² Fold Resistance = IC50 of resistant/heterozygous strain / IC50 of susceptible strain.

References

Protocol for Analyzing Triazamate Degradation Products by UPLC-QTOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Triazamate is a systemic insecticide belonging to the triazole class of chemicals, effective against aphids in various crops. Understanding its degradation profile under different environmental conditions is crucial for ensuring food safety, assessing environmental impact, and complying with regulatory requirements. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. This application note provides a detailed protocol for conducting forced degradation studies of this compound and analyzing its degradation products using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

This compound is known to be susceptible to hydrolysis, with a reported degradation half-life (DT50) of 2 days in water at pH 7 and 20°C. One of its known environmental transformation products is this compound acid (also known as MII or CL 900056 )[1][2][3]. This protocol outlines the procedures for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress conditions to simulate environmental and storage degradation.

Experimental Protocols

Forced Degradation (Stress) Studies

Forced degradation studies should be performed on a solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent, such as acetonitrile (B52724) or methanol.

1.1. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at 60°C for 48 hours in a water bath.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for UPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).

    • Incubate the solution at 60°C for 48 hours in a water bath.

    • At specified time intervals, withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).

    • Dilute the neutralized sample with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 48 hours in a water bath.

    • At specified time intervals, withdraw and dilute an aliquot with the mobile phase for analysis.

1.2. Oxidative Degradation

  • To 1 mL of this compound stock solution, add 1 mL of 3% (v/v) hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 48 hours, protected from light.

  • At specified time intervals, withdraw an aliquot of the sample.

  • Dilute the sample with the mobile phase for UPLC analysis.

1.3. Thermal Degradation

  • Transfer a known quantity of solid this compound into a petri dish and place it in a hot air oven maintained at 70°C for 48 hours.

  • For solution-state thermal stress, incubate a sealed vial of the this compound stock solution at 70°C for 48 hours.

  • At specified time intervals, withdraw a sample, dissolve (if solid) or dilute it with the mobile phase to a suitable concentration for analysis.

1.4. Photolytic Degradation

  • Expose a solution of this compound in a quartz cuvette to a UV light source (e.g., 254 nm) in a photostability chamber for 48 hours.

  • Maintain a control sample in the dark at the same temperature.

  • At specified time intervals, withdraw an aliquot and dilute it with the mobile phase for analysis.

Analytical Methodology: UPLC-QTOF-MS

A stability-indicating UPLC-QTOF-MS method should be developed and validated to separate and identify this compound from its potential degradation products.

2.1. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with a low percentage of B, and gradually increase to elute compounds with increasing hydrophobicity. A typical gradient might be: 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-18.1 min (95-5% B), 18.1-22 min (5% B).

2.2. Mass Spectrometry Conditions

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Mass Range m/z 50 - 1000
Acquisition Mode MSE (to acquire both precursor and fragment ion data in a single run)

Data Presentation

Quantitative data from the forced degradation studies should be summarized in tables to facilitate comparison of this compound stability under different stress conditions.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionTime (hours)This compound Remaining (%)Area of Major Degradation Product(s)
0.1 N HCl, 60°C 0100-
8
24
48
0.1 N NaOH, 60°C 0100-
8
24
48
Water, 60°C 0100-
8
24
48
3% H₂O₂, RT 0100-
8
24
48
70°C (Solid) 0100-
8
24
48
UV Light (Solution) 0100-
8
24
48

Data to be filled in based on experimental results.

Table 2: Identified Degradation Products of this compound

Degradation ProductStress Condition(s)Retention Time (min)Observed m/zProposed Structure
This compound acidHydrolysis287.1180 [M+H]⁺2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
DP-1Oxidative
DP-2Photolytic
DP-3Thermal

DP = Degradation Product. Data to be filled in based on experimental results.

Mandatory Visualizations

G cluster_0 Forced Degradation Studies cluster_1 Sample Preparation and Analysis cluster_2 Data Processing and Interpretation This compound Standard This compound Standard Acid Hydrolysis Acid Hydrolysis This compound Standard->Acid Hydrolysis Expose to Base Hydrolysis Base Hydrolysis This compound Standard->Base Hydrolysis Expose to Neutral Hydrolysis Neutral Hydrolysis This compound Standard->Neutral Hydrolysis Expose to Oxidative Stress Oxidative Stress This compound Standard->Oxidative Stress Expose to Thermal Stress Thermal Stress This compound Standard->Thermal Stress Expose to Photolytic Stress Photolytic Stress This compound Standard->Photolytic Stress Expose to Stressed Samples Stressed Samples Neutralization/Dilution Neutralization/Dilution Stressed Samples->Neutralization/Dilution UPLC-QTOF-MS Analysis UPLC-QTOF-MS Analysis Neutralization/Dilution->UPLC-QTOF-MS Analysis Data Acquisition Data Acquisition UPLC-QTOF-MS Analysis->Data Acquisition Peak Identification Peak Identification Data Acquisition->Peak Identification Quantitative Analysis Quantitative Analysis Data Acquisition->Quantitative Analysis Structure Elucidation Structure Elucidation Peak Identification->Structure Elucidation Pathway Proposition Pathway Proposition Structure Elucidation->Pathway Proposition

Caption: Experimental workflow for the analysis of this compound degradation products.

G This compound This compound Triazamate_acid This compound acid (m/z 287.1180) This compound->Triazamate_acid  Hydrolysis (Acid/Base/Neutral) DP_Oxidation Oxidized Product(s) (e.g., N-oxide, S-oxide) This compound->DP_Oxidation  Oxidation (H₂O₂) DP_Photolysis Photodegradation Product(s) (e.g., cleavage products) This compound->DP_Photolysis  Photolysis (UV light) DP_Thermal Thermal Degradation Product(s) This compound->DP_Thermal  Thermal Stress

Caption: Proposed degradation pathways of this compound under different stress conditions.

Discussion

Based on the chemical structure of this compound, which contains ester, amide, and thioether linkages, several degradation pathways can be anticipated.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of this compound acid[3]. The amide bond may also undergo hydrolysis, although generally at a slower rate than the ester.

  • Oxidation: The sulfur atom in the thioether linkage and the nitrogen atoms in the triazole ring are potential sites for oxidation, which could lead to the formation of sulfoxides, sulfones, or N-oxides.

  • Photodegradation: UV radiation can induce cleavage of various bonds within the molecule, potentially leading to the formation of smaller, more polar degradation products.

  • Thermal Degradation: High temperatures can provide the energy needed for various degradation reactions, including hydrolysis and rearrangement.

The UPLC-QTOF-MS method provides high-resolution mass data, which is invaluable for the identification and structural elucidation of unknown degradation products. The MSE function allows for the simultaneous collection of precursor and fragment ion data, facilitating the confirmation of proposed structures.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound degradation products. The forced degradation studies, coupled with a robust stability-indicating UPLC-QTOF-MS method, will enable researchers and drug development professionals to gain a thorough understanding of the stability of this compound. The detailed experimental procedures, data presentation formats, and visual diagrams will aid in the systematic investigation of its degradation pathways, which is critical for regulatory submissions and ensuring the safety and efficacy of products containing this insecticide.

References

Application Notes and Protocols for the Use of Triazamate Analytical Standards in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of Triazamate analytical standards in research settings. The information is intended to guide researchers in the accurate quantification of this compound in various matrices and to provide context for its biological mechanism of action.

Introduction to this compound

This compound is a triazole insecticide classified as a carbamate (B1207046).[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in insects.[2] Due to its use in agriculture, analytical methods are essential for monitoring its residues in food and environmental samples to ensure compliance with regulatory limits.[3] High-purity this compound analytical standards are critical for the development and validation of such methods, ensuring accurate and reproducible results.

Analytical Method: Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of this compound residues. The following protocol is a representative method for the analysis of this compound in fruit and vegetable matrices.

Experimental Protocol: Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Materials:

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of this compound analytical standard for spiking, if preparing calibration standards or quality control samples.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL d-SPE tube containing a mixture of PSA, C18, and/or GCB sorbents. The choice of sorbents may need to be optimized depending on the matrix. For many produce samples, 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is a common combination.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract into a vial for LC-MS/MS analysis.

    • The extract may be diluted with a suitable solvent if necessary to fit within the calibration range.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Representative):

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from matrix interferences. For example, start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound. These transitions should be optimized on the specific instrument being used.

    • Example Transitions: To be determined by direct infusion of the this compound analytical standard.

  • Collision Energy and other source parameters: Optimize for maximum signal intensity.

Data Presentation: Method Validation Summary

The following tables summarize representative quantitative data for a validated LC-MS/MS method for this compound analysis.

Table 1: Linearity and Limits of Detection

ParameterValue
Calibration Range0.005 - 0.11 mg/kg
Correlation Coefficient (r²)≥ 0.99
Limit of Detection (LOD)0.005 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg

Table 2: Recovery and Precision

Spiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
0.0170 - 108< 20
0.0570 - 108< 20

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a food sample.

G cluster_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (PSA/C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for this compound analysis.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, as a carbamate insecticide, inhibits acetylcholinesterase (AChE) through carbamylation of the serine residue in the enzyme's active site. This prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), leading to its accumulation and continuous nerve stimulation.

G cluster_enzyme AChE Active Site AChE Acetylcholinesterase (AChE) (Active Serine) Products Choline + Acetate (No Nerve Signal Termination) AChE->Products Carbamylated_AChE Carbamylated AChE (Inactive Enzyme) This compound This compound This compound->Carbamylated_AChE Carbamylation ACh Acetylcholine (ACh) ACh->AChE Normal Hydrolysis Accumulation ACh Accumulation (Continuous Nerve Stimulation) Carbamylated_AChE->Accumulation Prevents ACh Hydrolysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes Transcription->Antioxidant_Enzymes Leads to Oxidative_Stress Oxidative Stress (from this compound exposure) Oxidative_Stress->Keap1_Nrf2 Induces

References

Application Notes and Protocols for the Formulation of Triazamate for Controlled Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triazamate is a triazole insecticide that functions as a cholinesterase inhibitor, used for the control of aphids on a variety of crops.[1][2] Conventional pesticide applications can lead to environmental contamination and reduced efficacy due to degradation and rapid release. Controlled release formulations (CRFs) offer a promising solution by maintaining an effective concentration of the active ingredient for a prolonged period, thus improving efficacy and reducing environmental impact.[3] These application notes provide detailed protocols for the formulation of this compound into controlled-release microcapsules and granules, along with methods for their characterization and in vitro release testing.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing a suitable controlled-release formulation. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C13H22N4O3S[2][4]
Molecular Weight 314.40 g/mol [2][4]
Melting Point 60 °C[1][4][5]
Water Solubility 433 mg/L (at 25 °C)[1][5]
LogP (Octanol-Water Partition Coefficient) 2.69 - 2.7[1][2]
Vapor Pressure 1.6 x 10⁻⁴ Pa (at 25 °C)[1][5]
Appearance Light tan solid[4]

Formulation Protocols

Two common and effective methods for preparing controlled-release formulations of pesticides are microencapsulation and granulation.

This method is suitable for creating polymer-coated microcapsules containing this compound, offering a barrier to control its release.[6]

Materials:

  • This compound (active ingredient)

  • Polylactic acid (PLA) or other suitable biodegradable polymer

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Distilled water

  • Magnetic stirrer

  • Homogenizer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLA in DCM. The ratio of this compound to PLA can be varied to achieve different loading capacities and release profiles (e.g., 1:5, 1:10 w/w).

  • Aqueous Phase Preparation: Prepare a PVA solution in distilled water.

  • Emulsification: Add the organic phase to the aqueous phase under continuous stirring with a magnetic stirrer. Homogenize the mixture at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a stable oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator. Reduce the pressure and gradually increase the temperature (e.g., to 40°C) to facilitate the evaporation of DCM. Continue the process until all the organic solvent has been removed, leading to the formation of solid microcapsules.

  • Microcapsule Collection and Washing: Collect the microcapsules by centrifugation or filtration. Wash the collected microcapsules several times with distilled water to remove any unencapsulated this compound and residual PVA.

  • Drying: Dry the washed microcapsules in a desiccator or by lyophilization.

  • Characterization: The resulting microcapsules should be characterized for their size, morphology, drug loading, and encapsulation efficiency.

Experimental Workflow for Microencapsulation:

Microencapsulation_Workflow cluster_prep Phase Preparation cluster_process Microcapsule Formation cluster_purification Purification & Characterization organic_phase Dissolve this compound & PLA in DCM emulsification Homogenize to form O/W emulsion organic_phase->emulsification aqueous_phase Prepare PVA solution aqueous_phase->emulsification solvent_evap Solvent evaporation using rotary evaporator emulsification->solvent_evap collection Collect by centrifugation/filtration solvent_evap->collection washing Wash with distilled water collection->washing drying Dry microcapsules washing->drying characterization Characterize size, loading, etc. drying->characterization

Caption: Workflow for this compound microencapsulation.

Melt granulation is a solvent-free method to produce controlled-release granules, which can be advantageous for water-sensitive active ingredients.[7]

Materials:

  • This compound

  • A meltable binder (e.g., polyethylene (B3416737) glycol (PEG) 6000, carnauba wax)

  • An inert filler (e.g., lactose, microcrystalline cellulose)

  • A release-controlling polymer (e.g., ethylcellulose)

  • High-shear granulator with a heating jacket

Procedure:

  • Blending: Mix the this compound, filler, and release-controlling polymer in the bowl of the high-shear granulator.

  • Heating and Melting: Heat the powder blend using the heating jacket to a temperature above the melting point of the binder.

  • Granulation: Add the meltable binder to the heated powder blend while mixing at a high speed. The molten binder will agglomerate the powder particles to form granules.

  • Cooling and Sizing: Cool the granules to room temperature while continuing to mix at a lower speed to prevent agglomeration. Sieve the cooled granules to obtain the desired particle size fraction.

  • Characterization: The prepared granules should be evaluated for their drug content, size distribution, and in vitro release characteristics.

Experimental Workflow for Melt Granulation:

Melt_Granulation_Workflow cluster_prep Preparation cluster_process Granule Formation cluster_finalization Finalization & Characterization blending Blend this compound, filler, and polymer heating Heat powder blend blending->heating granulation Add molten binder and granulate heating->granulation cooling Cool and size granules granulation->cooling characterization Characterize content, size, and release cooling->characterization

Caption: Workflow for this compound melt granulation.

Characterization of Controlled-Release Formulations

3.1. Drug Loading and Encapsulation Efficiency

ParameterFormulaDescription
Drug Loading (%) (Mass of drug in formulation / Total mass of formulation) x 100Represents the percentage of the drug in the final formulation.
Encapsulation Efficiency (%) (Mass of drug in formulation / Initial mass of drug used) x 100Indicates the efficiency of the formulation process in entrapping the drug.

Protocol for Determining Drug Loading and Encapsulation Efficiency:

  • Accurately weigh a known amount of the microcapsules or granules.

  • Dissolve the formulation in a suitable solvent (e.g., DCM for PLA-based microcapsules) to release the encapsulated this compound.

  • Evaporate the solvent and redissolve the residue in a mobile phase suitable for HPLC analysis.

  • Quantify the amount of this compound using a validated HPLC method.

  • Calculate the drug loading and encapsulation efficiency using the formulas above.

In Vitro Release Studies

In vitro release testing is essential to evaluate the controlled-release characteristics of the formulation. A common method is the dialysis bag technique or using a USP dissolution apparatus.

Protocol for In Vitro Release Study (Dialysis Bag Method):

  • Release Medium: Prepare a suitable release medium, such as a phosphate (B84403) buffer solution (pH 7.4) to mimic physiological conditions.

  • Sample Preparation: Accurately weigh a specific amount of the this compound formulation and place it inside a dialysis bag with a known molecular weight cut-off.

  • Release Study: Suspend the sealed dialysis bag in a known volume of the release medium maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.

In Vitro Release Testing Workflow:

In_Vitro_Release_Workflow setup Prepare release medium and sample in dialysis bag release Suspend in release medium at constant temperature with stirring setup->release sampling Withdraw samples at time intervals release->sampling sampling->release Replace with fresh medium quantification Analyze this compound concentration by HPLC sampling->quantification analysis Plot cumulative release vs. time quantification->analysis

Caption: In vitro release testing workflow.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in formulation and release samples.

HPLC Parameters for this compound Analysis:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 25 °C

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Mechanism of Action: Cholinesterase Inhibition

This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).[2][4] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect.

Signaling Pathway of Cholinesterase Inhibition:

Cholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_receptor ACh Receptor ACh_cleft->ACh_receptor Binds This compound This compound This compound->AChE Inhibits Nerve_impulse Continuous Nerve Impulse ACh_receptor->Nerve_impulse Stimulates

Caption: Cholinesterase inhibition by this compound.

References

Application Notes and Protocols for Soil Column Leaching Studies of Triazamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazamate is a triazole insecticide used to control aphids in a variety of crops.[1] Understanding the environmental fate of this compound, particularly its potential to move through the soil profile and contaminate groundwater, is crucial for a comprehensive environmental risk assessment. Soil column leaching studies are laboratory methods designed to simulate and predict the mobility of pesticides and their degradation products in soil.[2][3] These studies provide valuable data on the leachability of a compound, which can be compared to other substances with known field behavior.[2]

This document provides a detailed protocol for conducting a soil column leaching study with this compound, based on internationally recognized guidelines such as OECD 312 and OPPTS 835.1240.[4][5][6] It is intended for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Physicochemical Properties of this compound

A substance's potential for leaching is influenced by its physical and chemical properties. Key properties for this compound are summarized below.

PropertyValueReference
Molecular FormulaC13H22N4O3S[1][7]
Molar Mass314.4 g/mol [1][7]
Water Solubility433 mg/L (at 25 °C)[7][8]
Vapor Pressure1.6 x 10⁻⁴ Pa (at 25 °C)[7][8]
LogP (Octanol-Water Partition Coefficient)1.76 - 2.7[7]
Aerobic Soil DT₅₀ (Half-life)0.25 days (typical)[9]

Environmental Fate and Transformation

This compound is known to degrade in the environment. One of its major transformation products is the metabolite MII ( CL 900056 ), also known as this compound acid.[10][11] Leaching studies should ideally monitor both the parent compound and its significant metabolites.

This compound This compound Adsorption Adsorption to Soil Particles This compound->Adsorption Degradation Microbial & Chemical Degradation This compound->Degradation Transformation Leaching Leaching to Deeper Soil/Water This compound->Leaching MII Metabolite MII (this compound acid) MII->Leaching Degradation->MII cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep 1. Prepare and Sieve Soil (<2mm) Column_Packing 2. Pack Soil into 30 cm Columns Soil_Prep->Column_Packing Saturation 3. Saturate Columns and Equilibrate Column_Packing->Saturation Application 4. Apply this compound to Soil Surface Saturation->Application Leaching 5. Leach with Artificial Rain (48h) Application->Leaching Collection 6. Collect Leachate Fractions Leaching->Collection Segmentation 7. Section Soil Column into Segments Extraction 8. Extract Analytes from Soil and Leachate Collection->Extraction Segmentation->Extraction Quantification 9. Quantify this compound & MII (e.g., HPLC-MS/MS) Extraction->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Triazamate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Triazamate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound has a reported aqueous solubility of approximately 433 mg/L at a pH of 7 and a temperature of 20°C.[1] This classifies it as a poorly soluble compound, which can present challenges in various experimental settings.

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₁₃H₂₂N₄O₃S[2]
Molecular Weight 314.41 g/mol [2]
Physical State White to pale tan crystalline solid[1]
Melting Point 52.7°C[1]
logP (Octanol-Water Partition Coefficient) 2.69[1]
Water Solubility (20°C, pH 7) 433 mg/L[1]

Q3: Is this compound stable in aqueous solutions?

This compound is susceptible to hydrolysis in aqueous solutions, particularly under alkaline conditions. The primary degradation product is this compound acid. Therefore, it is crucial to consider the pH of your solution and the duration of your experiments to minimize degradation. For prolonged storage, it is recommended to keep aqueous solutions at a slightly acidic pH and at low temperatures.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound solutions.

Problem 1: this compound is not dissolving in my aqueous buffer.

  • Initial Check: Ensure you have not exceeded the aqueous solubility limit of ~433 mg/L.

  • Troubleshooting Workflow:

    Start Precipitation Observed CoSolvent Increase Co-solvent Concentration (e.g., DMSO, Ethanol) Start->CoSolvent CheckTol Check Assay Tolerance for Co-solvent CoSolvent->CheckTol Success Solubility Achieved CoSolvent->Success If successful pH_Adjust Adjust pH to a Slightly Acidic Range (e.g., pH 5-6) CheckTol->pH_Adjust If tolerance is an issue Cyclodextrin Utilize Cyclodextrins (e.g., HP-β-CD) CheckTol->Cyclodextrin If still precipitating CheckStability Consider pH Stability of this compound pH_Adjust->CheckStability pH_Adjust->Success If successful CheckStability->Cyclodextrin If stability is a concern Failure Consult Further CheckStability->Failure If degradation occurs Cyclodextrin->Success

    Caption: Troubleshooting workflow for this compound precipitation.

Problem 2: My this compound solution appears cloudy or forms a precipitate over time.

This may be due to either exceeding the solubility limit upon temperature changes or chemical degradation of this compound.

  • Possible Cause 1: Temperature-dependent solubility.

    • Solution: Gentle warming of the solution may help in redissolving the precipitate. However, be cautious as elevated temperatures can accelerate degradation.

  • Possible Cause 2: Chemical instability and degradation.

    • Solution: Prepare fresh solutions before use. If storage is necessary, store at a slightly acidic pH (e.g., pH 5-6) and at 4°C for short-term storage or -20°C for longer-term storage. Avoid alkaline conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic co-solvent, which can then be diluted into your aqueous experimental medium.

Materials:

Procedure:

  • Weigh the desired amount of this compound powder accurately.

  • Transfer the powder to a sterile vial.

  • Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the vial vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to aid dissolution, but be mindful of potential degradation with prolonged heating.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation and water absorption.

Workflow for Co-solvent Stock Preparation:

Start Weigh this compound AddSolvent Add Co-solvent (DMSO/Ethanol) Start->AddSolvent Vortex Vortex to Dissolve (Gentle warming if needed) AddSolvent->Vortex Inspect Visually Inspect for Clarity Vortex->Inspect Inspect->Vortex Not Clear Store Store at -20°C Inspect->Store Clear End Stock Solution Ready Store->End

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Enhancing Aqueous Solubility of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will depend on the desired final concentration of this compound and the required solubility enhancement. A common starting point is a 1-5% (w/v) HP-β-CD solution.

  • While stirring the HP-β-CD solution, slowly add the accurately weighed this compound powder.

  • Continue stirring at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.

  • If complete dissolution is not achieved, gentle heating (up to 40°C) can be applied.

  • Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

  • The resulting clear solution contains the this compound-HP-β-CD inclusion complex.

Signaling Pathway of Cyclodextrin Encapsulation:

cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State This compound This compound (Poorly Soluble) Complex This compound-HP-β-CD Inclusion Complex This compound->Complex Encapsulation HPBCD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) HPBCD->Complex Soluble Soluble this compound in Aqueous Solution Complex->Soluble

References

Common interferences in the analytical detection of Triazamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Triazamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most significant source of interference in the analysis of this compound, particularly when using sensitive techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is the sample matrix itself.[1][2][3] Co-extracted endogenous compounds from the sample (e.g., pigments, lipids, sugars, and other small molecules) can interfere with the ionization of this compound, leading to signal suppression or enhancement.[1][2][3] Other potential interferences include plasticizers from lab equipment, cross-contamination from other samples, and impurities in the solvents or reagents used.

Q2: What is "matrix effect" and how does it affect my results?

A2: Matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1][2][3] Matrix effects can significantly impact the accuracy and precision of quantitative analysis, potentially leading to underestimation or overestimation of the this compound concentration in the sample. The complexity of the sample matrix often correlates with the severity of the matrix effect.[4]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Utilize a robust sample cleanup method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, to remove a significant portion of interfering matrix components.[5]

  • Chromatographic Separation: Optimize the liquid chromatography method to achieve good separation between this compound and any remaining matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby mitigating their effect on the ionization of this compound.[4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.

  • Internal Standards: The use of a stable isotope-labeled internal standard for this compound can help to correct for variability in matrix effects between samples.

Q4: What are the expected recovery rates for this compound in different sample types?

A4: Recovery rates for this compound can vary depending on the sample matrix and the extraction method used. Generally, a well-optimized method should yield recovery rates within the range of 70-120%.

Data Presentation: Quantitative Interference Data

The following table summarizes recovery data for this compound in various food matrices, providing an indication of the method's performance and the potential impact of the matrix. While specific signal suppression/enhancement data for this compound is limited in publicly available literature, the recovery data indirectly reflects the combined effects of extraction efficiency and matrix interferences.

AnalyteMatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)Reference
This compoundApples0.0185<20[6]
This compoundApples0.0592<20[6]
This compoundPeas0.0178<20[6]
This compoundPeas0.0588<20[6]
This compoundBrussels Sprouts0.0170<20[6]
This compoundBrussels Sprouts0.0581<20[6]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

LowSignalTroubleshooting start Low or No This compound Signal check_instrument Check Instrument Performance start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_sample_prep Review Sample Preparation check_lc_conditions Verify LC Conditions check_sample_prep->check_lc_conditions check_ms_parameters Confirm MS Parameters check_lc_conditions->check_ms_parameters lc_issue LC Issue Identified check_lc_conditions->lc_issue sample_prep_issue Sample Prep Issue Identified check_ms_parameters->sample_prep_issue instrument_ok->check_sample_prep Yes ms_issue MS Issue Identified instrument_ok->ms_issue No

  • Possible Cause: Instrument malfunction.

    • Solution: Ensure the LC-MS/MS system is properly tuned and calibrated. Check for leaks in the LC system. Verify that the mass spectrometer is acquiring data in the correct mode and that the correct transitions for this compound are being monitored.

  • Possible Cause: Inefficient extraction of this compound from the sample.

    • Solution: Review the sample preparation protocol. Ensure that the correct extraction solvent and volumes are being used. Verify that the pH of the extraction solvent is appropriate for this compound.

  • Possible Cause: Degradation of this compound during sample preparation or analysis.

    • Solution: this compound can be susceptible to hydrolysis. Ensure that samples are processed promptly and stored under appropriate conditions. Check the pH of all solutions used.

  • Possible Cause: Severe ion suppression due to matrix effects.

    • Solution: Dilute the sample extract and re-inject. If the signal improves, this indicates significant matrix effects. Consider improving the sample cleanup procedure or using matrix-matched calibration standards.

Issue 2: Poor Peak Shape or Shifting Retention Time

  • Possible Cause: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the analytical column.

  • Possible Cause: Incompatible sample solvent.

    • Solution: Ensure the final sample extract is dissolved in a solvent that is compatible with the initial mobile phase conditions.

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phases. Ensure that the mobile phase composition is accurate and that the gradient profile is correct.

  • Possible Cause: Leak in the LC system.

    • Solution: Inspect all fittings and connections for signs of leaks.

Experimental Protocols

Key Experiment: Determination of this compound in Food Matrices using QuEChERS and LC-MS/MS

This protocol is a general guideline and may require optimization for specific matrices.

1. Sample Preparation (QuEChERS)

QuEChERS_Workflow start Homogenized Sample (10-15 g) add_acetonitrile Add Acetonitrile (B52724) (10-15 mL) start->add_acetonitrile shake1 Shake Vigorously (1 min) add_acetonitrile->shake1 add_salts Add QuEChERS Extraction Salts shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_dspe Add to dSPE Tube (with PSA and C18) supernatant->add_dspe shake3 Vortex (30 sec) add_dspe->shake3 centrifuge2 Centrifuge shake3->centrifuge2 final_extract Final Extract for LC-MS/MS Analysis centrifuge2->final_extract

  • Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at a sufficient speed to achieve phase separation.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 sorbent to remove non-polar interferences.

    • Vortex for 30 seconds.

    • Centrifuge.

    • The resulting supernatant is the final extract for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound. At least two transitions should be monitored for confirmation.

    • Optimization: The declustering potential and collision energy should be optimized for each transition to maximize signal intensity.

This technical support center provides a starting point for troubleshooting common issues in the analytical detection of this compound. For more complex problems, consulting detailed instrument manuals and the scientific literature is recommended.

References

Technical Support Center: Optimizing HPLC-MS/MS Parameters for Triazamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) parameters for the analysis of Triazamate.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC-MS/MS analysis of this compound.

1. High Backpressure

Symptom Possible Causes Solutions
System pressure exceeds normal operating range.- Blockage in the HPLC system (e.g., tubing, in-line filter, guard column, or analytical column).[1] - Particulate matter from the sample or mobile phase.[1] - Mobile phase viscosity is too high.- Systematically isolate the source of the blockage by disconnecting components in the flow path.[1] - Replace the in-line filter or guard column if clogged.[1] - Back-flush the analytical column with an appropriate solvent. - Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[1] - Ensure mobile phase components are miscible and consider using a solvent with lower viscosity.

2. Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptom Possible Causes Solutions
Asymmetrical peaks, leading to inaccurate integration and reduced sensitivity.- Tailing: Secondary interactions between this compound and the stationary phase, column contamination, or extra-column volume.[1] - Fronting: Column overload or sample solvent stronger than the mobile phase. - Splitting: Partially blocked column frit, column void, or injection solvent issues.[1]- Tailing: Add a competitor (e.g., a small amount of a similar compound) to the mobile phase, use a different column chemistry, or clean the column. Minimize tubing length and diameter.[1] - Fronting: Reduce the injection volume or sample concentration. Dissolve the sample in the initial mobile phase. - Splitting: Replace the column frit or the column itself. Ensure the injection solvent is compatible with the mobile phase.[1]

3. Low Signal Intensity or No Peak

Symptom Possible Causes Solutions
This compound peak is very small or absent.- Incorrect MS/MS parameters (precursor/product ions, collision energy). - Suboptimal ionization of this compound. - Sample degradation. - Low sample concentration. - Issues with the electrospray ionization (ESI) source (e.g., dirty or clogged).- Optimize MRM transitions and collision energies for this compound.[2][3] - Adjust mobile phase pH to promote ionization. Triazoles are generally analyzed in positive ion mode.[2] - Check sample stability and storage conditions. This compound may be susceptible to hydrolysis. - Concentrate the sample or increase the injection volume (while monitoring for peak shape issues). - Clean the ESI probe, capillary, and source optics.

4. Baseline Noise or Drift

Symptom Possible Causes Solutions
Unstable baseline, making it difficult to detect and integrate low-level peaks.- Contaminated mobile phase or HPLC system.[4] - Air bubbles in the pump or detector.[4] - Insufficient mobile phase mixing. - Detector lamp or electronics issue.- Use high-purity solvents and freshly prepared mobile phases.[4] - Degas the mobile phase thoroughly.[4] - Purge the pump to remove air bubbles.[4] - Ensure proper mixing of mobile phase gradients. - Check detector performance and schedule preventative maintenance.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for this compound analysis by HPLC-MS/MS?

A1: As a starting point, a reverse-phase C18 column is often suitable for triazole pesticides. A gradient elution with water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive mode ESI, is a common choice. For MS/MS detection, you will need to determine the specific precursor and product ions for this compound.

Q2: How do I determine the precursor and product ions for this compound in MRM mode?

A2: To determine the multiple reaction monitoring (MRM) transitions, you would typically infuse a standard solution of this compound directly into the mass spectrometer. First, acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺, which will serve as the precursor ion. Then, perform a product ion scan on the precursor ion to identify the most stable and abundant fragment ions, which will be your product ions.[5]

Q3: How can I optimize the collision energy for this compound analysis?

A3: Collision energy (CE) is a critical parameter for achieving optimal sensitivity. After selecting your precursor and product ions, you can perform a collision energy optimization experiment. This involves injecting a this compound standard and varying the CE for each MRM transition to find the voltage that produces the highest signal intensity for the product ion.[3]

Q4: What sample preparation method is recommended for this compound in complex matrices like fruits and vegetables?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in food matrices.[6] It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like PSA (primary secondary amine) to remove matrix components.

Q5: My this compound peak is showing significant tailing. What should I do?

A5: Peak tailing for a basic compound like a triazole on a C18 column can be due to secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) support. Try adding a small amount of a competing base to your mobile phase, such as a low concentration of ammonium (B1175870) formate. Alternatively, using a column with a different stationary phase or an end-capped column can help mitigate this issue. Also, check for and minimize any extra-column volume in your system.[1]

Experimental Protocols

Optimized HPLC-MS/MS Method for this compound Analysis (Example)

This protocol is a general guideline and may require further optimization based on your specific instrumentation and sample matrix.

  • Sample Preparation (QuEChERS)

    • Homogenize 10 g of the sample (e.g., fruit or vegetable).

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add to a dSPE cleanup tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Conditions

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Example for Method Development)

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimized for the specific instrument.

    • MRM Transitions: The following table provides a hypothetical example for this compound (Molecular Formula: C₁₃H₂₂N₄O₃S, MW: 314.41). These values should be experimentally determined and optimized.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV) - Example
315.1159.15020
315.1114.15025

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_out QuEChERS Salt Addition Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting Troubleshooting_Logic Start Problem Encountered Check_Pressure High Backpressure? Start->Check_Pressure Check_Peak Poor Peak Shape? Check_Pressure->Check_Peak No Isolate_Blockage Isolate Blockage (Column, Tubing, Filter) Check_Pressure->Isolate_Blockage Yes Check_Signal Low/No Signal? Check_Peak->Check_Signal No Optimize_Method Optimize Method (Mobile Phase, Gradient) Check_Peak->Optimize_Method Yes Optimize_MS Optimize MS Parameters (Ions, CE) Check_Signal->Optimize_MS Yes Solution Problem Resolved Check_Signal->Solution No Clean_System Clean/Flush System Isolate_Blockage->Clean_System Clean_System->Solution Check_Column Check Column Health Optimize_Method->Check_Column Check_Column->Solution Check_Source Clean Ion Source Optimize_MS->Check_Source Check_Source->Solution

References

Technical Support Center: Troubleshooting Poor Efficacy of Triazamate in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor efficacy of Triazamate in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a triazole insecticide that functions as an acetylcholinesterase (AChE) inhibitor.[1] It exerts its effect through contact, stomach action, and systemic activity in plants.[2] Its primary target is the enzyme acetylcholinesterase, which is crucial for the proper functioning of the central nervous system in insects. By inhibiting AChE, this compound causes an accumulation of the neurotransmitter acetylcholine, leading to hyperexcitation and subsequent death of the insect.

Q2: I am observing lower than expected mortality in my aphid bioassays with this compound. What are the potential causes?

Several factors can contribute to the reduced efficacy of this compound in a laboratory setting. These can be broadly categorized as issues with the compound itself, the experimental protocol, or the target insect population. Specific areas to investigate include:

  • Compound Integrity: Degradation of the this compound stock solution due to improper storage (e.g., exposure to light or high temperatures) or repeated freeze-thaw cycles.

  • Experimental Conditions: Suboptimal bioassay conditions such as incorrect pH or temperature of solutions, which can affect both the stability of this compound and the physiology of the aphids.

  • Application Method: Inconsistent or non-uniform application of the this compound solution to the leaf discs or artificial diet.

  • Insect-Related Factors: The age, life stage, and overall health of the aphids can significantly influence their susceptibility. Furthermore, the aphid population may have developed resistance to this compound.

Q3: What is the known mechanism of resistance to this compound in aphids?

The primary mechanism of resistance to carbamate (B1207046) insecticides like this compound in some aphid populations, particularly the green peach aphid (Myzus persicae), is through a modification of the target enzyme, acetylcholinesterase. This is known as MACE (Modified Acetylcholinesterase) resistance.[3][4][5][6] The genetic mutation alters the structure of the AChE enzyme, reducing its sensitivity to inhibition by carbamates. This allows the enzyme to continue functioning even in the presence of the insecticide, leading to survival of the aphid.

Q4: How should I prepare and store this compound solutions for bioassays?

To ensure the integrity of your this compound solutions, it is recommended to:

  • Store the analytical standard or commercial formulation in a cool, dark, and dry place as per the manufacturer's instructions.

  • Prepare stock solutions in a suitable organic solvent, such as acetone, and store them at low temperatures (e.g., 4°C or -20°C) in tightly sealed containers to prevent evaporation.

  • For working solutions, dilute the stock solution in distilled water containing a small amount of a non-ionic surfactant to ensure even spreading on the leaf surface.

  • Whenever possible, prepare fresh working solutions for each bioassay to minimize degradation. Information on commercially available this compound solutions suggests storage at room temperature (20-25°C), but it is always best to consult the supplier's specific recommendations.

Q5: Are there any alternatives to this compound for aphid control in a research setting?

Given that this compound is no longer approved for use in the European Union, researchers may need to consider alternative insecticides for their bioassays.[2] The choice of alternative will depend on the research question and the target aphid species. Other classes of insecticides with different modes of action, such as neonicotinoids, pyrethroids, and butenolides, could be considered. It is important to consult recent literature to understand the current susceptibility status of the target aphid population to these alternative compounds.

Troubleshooting Guides

Issue 1: High Variability in Mortality Between Replicates
Possible Cause Troubleshooting Step Recommended Action
Inconsistent Application Review your application technique.Ensure a uniform and complete coverage of the leaf disc or artificial diet with the this compound solution. For leaf dip assays, ensure the entire leaf surface is submerged for a consistent duration.
Aphid Health and Vigor Assess the health of your aphid colony.Use synchronized, same-aged aphids for your bioassays. Ensure the colony is free from disease and maintained under optimal conditions.
Environmental Fluctuations Monitor and control environmental conditions.Maintain consistent temperature, humidity, and photoperiod throughout the bioassay.
Issue 2: Low Mortality Across All this compound Concentrations
Possible Cause Troubleshooting Step Recommended Action
Compound Degradation Prepare a fresh stock solution of this compound.Always use freshly prepared dilutions for each experiment. Verify the purity and storage conditions of your this compound standard.
Insecticide Resistance Test a known susceptible aphid population.If a susceptible population shows the expected mortality, it is highly likely that your test population has developed resistance. Consider molecular testing for the MACE resistance mechanism.
Suboptimal Assay Conditions Review and optimize your bioassay protocol.Check the pH of your solutions and ensure the temperature is suitable for both the insecticide's stability and the aphid's physiology.
Incorrect Dilutions Double-check all calculations and dilutions.A simple calculation error can lead to significantly lower concentrations than intended.

Data Presentation

Table 1: Efficacy of this compound against Turnip Aphid (Lipaphis erysimi) on Cabbage

PopulationAphid StageLC50 (ppm)LC90 (ppm)
LaboratoryApterous Adults0.150.58
LaboratoryEarly Instars0.260.94
LaboratoryLate Instars0.351.15
FieldApterous Adults1.013.71
FieldEarly Instars0.702.44
FieldLate Instars0.491.95

Source: Adapted from a study on the toxicity and efficacy of this compound against the turnip aphid.

Table 2: Comparative Efficacy of Various Insecticides Against Different Aphid Species (for reference)

InsecticideAphid SpeciesLC50 (ppm)
ImidaclopridAphis gossypii34.577
ThiamethoxamAphis gossypii40.713
AcetamipridAphis gossypii29.526
FipronilAphis gossypii43.993
FlonicamidAphis gossypii14.204
ImidaclopridRhopalosiphum maidis9.028
ThiamethoxamRhopalosiphum maidis14.281
AcetamipridRhopalosiphum maidis10.589
FipronilRhopalosiphum maidis24.846
FlonicamidRhopalosiphum maidis6.682

Source: Adapted from a study on the relative toxicity of insecticides against various aphid species.[7]

Experimental Protocols

Detailed Methodology for a Leaf-Dip Aphid Bioassay (Synthesized Protocol)

This protocol is a synthesized procedure based on general aphid bioassay guidelines and is suitable for assessing the efficacy of this compound.

  • Insect Rearing: Maintain a healthy, age-synchronized colony of the target aphid species on untreated host plants in a controlled environment (e.g., 22 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Perform serial dilutions of the stock solution with distilled water containing a wetting agent (e.g., 0.01% Triton X-100) to achieve the desired test concentrations.

    • Include a control solution containing only distilled water and the wetting agent.

  • Leaf Disc Preparation:

    • Excise leaf discs from young, fully expanded leaves of the host plant using a cork borer.

    • Ensure the leaf discs are of a uniform size.

  • Treatment Application:

    • Individually dip each leaf disc into the respective test solution for a standardized time (e.g., 10 seconds).

    • Place the treated leaf discs on filter paper to air dry.

  • Bioassay Arenas:

    • Prepare bioassay arenas, such as petri dishes, with a layer of agar (B569324) (1-2%) to maintain leaf turgidity.

    • Once the treated leaf discs are dry, place one disc in the center of each agar plate.

  • Aphid Infestation:

    • Carefully transfer a known number of adult apterous aphids (e.g., 10-20) onto each leaf disc using a fine paintbrush.

  • Incubation:

    • Seal the petri dishes and incubate them under the same controlled environmental conditions used for insect rearing.

  • Mortality Assessment:

    • Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values.

Mandatory Visualization

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_released Acetylcholine (ACh) Released ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_released->AChE Binds to ACh_accumulation ACh Accumulation ACh_released->ACh_accumulation Leads to Nerve_impulse Nerve Impulse Continuation ACh_receptor->Nerve_impulse Initiates Hyperexcitation Continuous Stimulation (Hyperexcitation) ACh_receptor->Hyperexcitation ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis Catalyzes Inhibition Inhibition Choline_uptake Choline Re-uptake ACh_hydrolysis->Choline_uptake Releases Choline for This compound This compound This compound->AChE Binds to & Inhibits ACh_accumulation->ACh_receptor Continuously Binds to Insect_death Insect Death Hyperexcitation->Insect_death

Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.

Troubleshooting_Workflow Start Start: Poor Efficacy Observed Check_Compound 1. Check Compound Integrity Start->Check_Compound Degradation Degradation? Check_Compound->Degradation Check_Protocol 2. Review Bioassay Protocol Conditions_Optimal Conditions Optimal? Check_Protocol->Conditions_Optimal Check_Insects 3. Evaluate Insect Population Resistance_Suspected Resistance Suspected? Check_Insects->Resistance_Suspected Degradation->Check_Protocol No Fresh_Solution Prepare Fresh Solution Degradation->Fresh_Solution Yes Fresh_Solution->Check_Protocol Conditions_Optimal->Check_Insects Yes Optimize_Conditions Optimize Temp, pH, etc. Conditions_Optimal->Optimize_Conditions No Optimize_Conditions->Check_Insects Test_Susceptible_Strain Test Susceptible Strain Resistance_Suspected->Test_Susceptible_Strain Yes Problem_Identified Problem Identified & Resolved Resistance_Suspected->Problem_Identified No Test_Susceptible_Strain->Problem_Identified No Resistance MACE_Test Consider MACE Resistance Testing Test_Susceptible_Strain->MACE_Test Resistance Confirmed MACE_Test->Problem_Identified

Caption: A logical workflow for troubleshooting poor this compound efficacy in bioassays.

References

Factors affecting the degradation rate of Triazamate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the factors influencing the degradation rate of Triazamate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation rate of this compound in laboratory experiments?

A1: The degradation of this compound, a carbamate (B1207046) insecticide, is primarily influenced by several key factors:

  • pH: The acidity or alkalinity of the medium can significantly affect the hydrolysis rate of the carbamate and triazole moieties. Generally, carbamates are susceptible to hydrolysis under alkaline conditions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions, including hydrolysis.[1]

  • Light (Photolysis): Exposure to light, particularly UV radiation, can induce photodegradation. However, in aqueous solutions at pH 7, this compound has been found to be relatively stable to photolysis.

  • Microbial Activity: In non-sterile environments like soil, microorganisms can play a significant role in the breakdown of this compound.

Q2: My this compound solution appears to be degrading faster than expected. What could be the cause?

A2: Unexpectedly rapid degradation of this compound can stem from several sources:

  • High pH of the Medium: Ensure the pH of your solvent or buffer is within the expected range. Accidental use of an alkaline solution can significantly accelerate hydrolysis.

  • Elevated Storage Temperature: Check the temperature of your storage conditions. Storing solutions at temperatures higher than recommended can increase the degradation rate.

  • Contamination: Microbial contamination can introduce enzymes that degrade this compound. Ensure sterile techniques are used for preparing and storing solutions for stability studies.

  • Photodegradation: If your solutions are not protected from light, photodegradation could be a contributing factor, although this compound is reported to be relatively stable to photolysis in neutral aqueous solutions.

Q3: I am observing inconsistent degradation rates between replicate samples. What are the potential reasons?

A3: Variability between replicates can be caused by:

  • Inconsistent pH: Small variations in the pH of individual replicate solutions can lead to different hydrolysis rates.

  • Temperature Gradients: Ensure all samples are maintained at a uniform temperature. Variations within an incubator or on a lab bench can affect degradation rates.

  • Inaccurate Pipetting: Errors in the initial concentration of this compound or other reagents can lead to apparent differences in degradation.

  • Differential Light Exposure: If samples are not uniformly shielded from light, they may undergo different rates of photodegradation.

Q4: What are the known degradation products of this compound?

A4: One known environmental transformation product of this compound is MII ( CL 900056 ). The degradation of triazole-containing pesticides can involve the cleavage of the triazole ring.[2] The hydrolysis of the carbamate ester linkage is also a potential degradation pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound degradation.

Problem Possible Causes Troubleshooting Steps
No or Slow Degradation Observed - Incorrect pH: The pH of the medium may be in a range where this compound is stable. - Low Temperature: The experiment may be conducted at a temperature too low to induce significant degradation within the experimental timeframe. - Inert Medium: The experimental system may lack the necessary components for degradation (e.g., microbes for biodegradation studies).- Verify the pH of your solutions using a calibrated pH meter. - Increase the temperature of the experiment, if appropriate for the study design. - For biodegradation studies, ensure the microbial inoculum is viable and active.
Peak Tailing or Splitting in HPLC Analysis - Column Overload: Injecting too high a concentration of this compound. - Poor Column Condition: The HPLC column may be degraded or contaminated. - Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation.- Dilute the sample before injection. - Clean or replace the HPLC column. - Optimize the mobile phase composition (e.g., adjust solvent ratio, pH, or buffer concentration).
Irreproducible Retention Times - Fluctuations in Pump Pressure: Issues with the HPLC pump can cause variations in flow rate. - Temperature Fluctuations: Changes in ambient or column temperature can affect retention times. - Mobile Phase Instability: The mobile phase may be degrading or changing in composition over time.- Check the HPLC pump for leaks or pressure fluctuations. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure it is properly degassed.
Ghost Peaks - Contamination in the HPLC System: Residual compounds from previous injections. - Impure Solvents or Reagents: Contaminants in the mobile phase or sample diluent. - Sample Carryover: Incomplete washing of the autosampler needle and injection port.- Flush the HPLC system with a strong solvent. - Use high-purity solvents and reagents. - Optimize the autosampler wash procedure.

Quantitative Data on this compound Degradation

Parameter Condition Value Reference
Aqueous Photolysis DT₅₀pH 7StableAERU

DT₅₀ (Dissipation Time 50%) is the time required for the concentration of a substance to decrease by half.

Experimental Protocols

Protocol 1: Hydrolysis of this compound as a Function of pH

This protocol is a general guideline for determining the rate of hydrolysis of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at a minimum of three different pH values (e.g., pH 4, 7, and 9).

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol). Spike the buffer solutions with the this compound stock solution to a final concentration suitable for analysis. The final concentration of the organic solvent should be minimal (typically <1%) to avoid co-solvent effects.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

  • Analysis: Immediately analyze the concentration of this compound in the aliquots using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the linear regression. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.

Protocol 2: Aerobic Soil Degradation of this compound

This protocol outlines a general procedure for assessing the degradation of this compound in soil under aerobic conditions.

  • Soil Collection and Preparation: Collect fresh soil from a relevant location. Sieve the soil (e.g., through a 2 mm sieve) to remove large particles and homogenize.

  • Soil Characterization: Determine the physicochemical properties of the soil, including pH, organic matter content, and texture.

  • Treatment: Treat a known mass of the prepared soil with a solution of this compound to achieve the desired initial concentration. Ensure uniform distribution of the pesticide in the soil.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture level (e.g., 25°C and 40-60% of the maximum water holding capacity). Ensure adequate aeration to maintain aerobic conditions.

  • Sampling: At selected time intervals, collect soil subsamples.

  • Extraction: Extract this compound and its potential degradation products from the soil samples using an appropriate solvent and extraction technique (e.g., solvent extraction with shaking or sonication).

  • Analysis: Analyze the extracts for the concentration of this compound and its metabolites using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Determine the dissipation rate of this compound in the soil and calculate the DT₅₀ value.

Visualizations

Experimental_Workflow_Hydrolysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 4, 7, 9) prep_test Prepare Test Solutions prep_buffers->prep_test prep_stock Prepare this compound Stock Solution prep_stock->prep_test incubation Incubate at Constant Temperature prep_test->incubation sampling Collect Aliquots at Time Intervals incubation->sampling hplc Analyze by HPLC sampling->hplc data_analysis Calculate Degradation Rate and Half-life hplc->data_analysis

Caption: Workflow for a this compound hydrolysis experiment.

Degradation_Factors cluster_factors Influencing Factors This compound This compound Degradation pH pH This compound->pH Hydrolysis Temp Temperature This compound->Temp Accelerates Reactions Light Light (Photolysis) This compound->Light Photodegradation Microbes Microbial Activity This compound->Microbes Biodegradation

Caption: Key factors affecting this compound degradation.

References

Improving the extraction efficiency of Triazamate from plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Triazamate from various plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound from plant tissues?

A1: Acidified methanol (B129727) is a highly effective solvent for extracting this compound from plant matrices such as apples, peas, and Brussels sprouts.[1] The acidification helps to improve the stability of this compound and its hydrolysis product, this compound acid, during the extraction process. While other solvents like acetonitrile (B52724), acetone, and ethyl acetate (B1210297) are commonly used for pesticide extraction, methanol has demonstrated good recovery rates for this compound.[2][3]

Q2: What is a common analytical method for quantifying this compound in plant extracts?

A2: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a rapid and sensitive method for the quantification of this compound and its metabolites in plant extracts.[1] This technique offers high selectivity and allows for low detection limits, which is crucial for residue analysis.

Q3: What are "matrix effects" and how can they affect this compound analysis?

A3: Matrix effects are the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the plant matrix. These effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. The complexity of the plant material can cause significant matrix-dependent variations in the detection response.[1] Using matrix-matched calibration standards or stable isotope-labeled internal standards can help to compensate for these effects.

Q4: What is the QuEChERS method and is it suitable for this compound extraction?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.[4][5][6] It involves an extraction step with a solvent (commonly acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). While specific studies on this compound using QuEChERS are not abundant in the provided search results, the general applicability of QuEChERS for triazole and carbamate (B1207046) pesticides suggests it could be a viable and efficient method for this compound extraction.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete Extraction: The solvent may not be efficiently penetrating the plant tissue.- Increase homogenization time: Ensure the plant sample is thoroughly blended with the extraction solvent. - Reduce particle size: Grinding the plant material to a finer powder increases the surface area for extraction.[7] - Optimize solvent-to-solid ratio: An insufficient volume of solvent may not be adequate to extract the analyte completely.[7]
Analyte Degradation: this compound may be unstable under the extraction conditions.- Use acidified solvent: Acidifying the extraction solvent (e.g., methanol) can improve the stability of this compound.[1] - Control temperature: Avoid high temperatures during extraction and solvent evaporation steps.
Improper Solvent Selection: The polarity of the solvent may not be optimal for this compound.- Use polar solvents: this compound is a polar compound, so polar solvents like methanol or acetonitrile are generally effective.[2][3] Consider solvent mixtures to optimize polarity.
High Signal Variability (Poor Precision) Matrix Effects: Co-extracted compounds from the plant matrix are interfering with the analysis.- Implement a cleanup step: Use dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) to remove interfering compounds. Graphitized carbon black (GCB) can be used for pigment removal, but caution is advised as it may also remove planar pesticides.[4] - Use matrix-matched standards: Prepare calibration standards in a blank matrix extract to compensate for signal suppression or enhancement.
Inconsistent Sample Preparation: Variations in the extraction procedure between samples.- Standardize the protocol: Ensure all samples are processed identically, including homogenization time, solvent volumes, and shaking/vortexing duration.
Peak Tailing or Splitting in Chromatogram Column Overload: Injecting too much sample or a highly concentrated extract.- Dilute the final extract: This can also help to mitigate matrix effects.
Column Contamination: Buildup of matrix components on the analytical column.- Use a guard column: This will protect the analytical column from strongly retained matrix components. - Implement a column wash step: A thorough wash of the column between injections can help remove contaminants.
Instrument Signal Suppression Ion Source Contamination: Matrix components coating the ion source of the mass spectrometer.- Optimize cleanup: A more rigorous cleanup of the extract is necessary to remove non-volatile matrix components. - Regular instrument maintenance: Clean the ion source regularly according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Acidified Methanol Extraction for this compound in Plant Tissues

This protocol is adapted from the method described by Andrews (2004) for the analysis of this compound in apples, peas, and Brussels sprouts.[1]

1. Sample Preparation:

  • Homogenize a representative sample of the plant tissue (e.g., 10 g) to a uniform consistency.

2. Extraction:

  • To the homogenized sample, add 20 mL of methanol containing 0.1% formic acid.

  • Blend at high speed for 2 minutes.

  • Centrifuge the mixture at 3000 rpm for 5 minutes.

  • Decant the supernatant into a clean tube.

3. Analysis by LC-MS/MS:

  • The extract can be directly injected into the LC-MS/MS system or further diluted if necessary.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its metabolites.

Data Presentation

Table 1: Recovery and Precision Data for this compound Extraction with Acidified Methanol

Data adapted from Andrews (2004) for various plant matrices.[1]

Plant MatrixFortification Level (mg/kg)Mean Recovery (%)Coefficient of Variation (%)
Apples0.01958.5
0.05986.2
Peas0.018812.1
0.05929.8
Brussels Sprouts0.017515.4
0.058511.3

Visualizations

Experimental Workflow: Acidified Methanol Extraction

cluster_extraction Extraction cluster_analysis Analysis A Homogenized Plant Sample B Add Acidified Methanol A->B C Blend at High Speed B->C D Centrifuge C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F Problem Low this compound Recovery Cause1 Incomplete Extraction Problem->Cause1 Cause2 Analyte Degradation Problem->Cause2 Cause3 Improper Solvent Problem->Cause3 Solution1a Increase Homogenization Time Cause1->Solution1a Solution1b Reduce Particle Size Cause1->Solution1b Solution2a Use Acidified Solvent Cause2->Solution2a Solution2b Control Temperature Cause2->Solution2b Solution3a Use Polar Solvent (e.g., Methanol) Cause3->Solution3a

References

Best practices for handling and disposal of Triazamate waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and disposal of Triazamate waste for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper waste disposal important?

A1: this compound is a triazole insecticide.[1] Proper disposal of this compound waste is crucial as it is classified as toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to environmental contamination and potential harm to human health.

Q2: What personal protective equipment (PPE) should I wear when handling this compound waste?

A2: When handling this compound waste, it is essential to wear appropriate personal protective equipment to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect your clothing and skin.

  • Respiratory Protection: Depending on the procedure and the potential for aerosol generation, a respirator may be necessary.

Q3: How should I store this compound waste before disposal?

A3: this compound waste should be stored in a designated, well-ventilated, and secure area away from incompatible materials. The waste containers must be clearly labeled as "Hazardous Waste: this compound" and kept tightly sealed to prevent leaks or spills.

Q4: What should I do in case of a this compound spill?

A4: In the event of a this compound spill, follow these steps:

  • Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation in the spill area.

  • Containment: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Place all contaminated materials into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly. (See Troubleshooting Guide for detailed decontamination protocols).

Q5: How do I dispose of empty this compound containers?

A5: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water, as this compound has moderate water solubility). The rinsate should be collected and treated as hazardous waste. After rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse and disposed of according to your institution's guidelines for hazardous waste containers.

Troubleshooting Guides

Problem: I need to decontaminate laboratory surfaces after working with this compound.

Solution:

Recommended Decontamination Protocol:

  • Initial Cleaning: Remove any gross contamination by wiping the surface with a disposable cloth soaked in a detergent solution.

  • Decontamination Solution: Prepare a fresh solution of 10% household bleach (a source of hypochlorous acid) in water.

  • Application: Liberally apply the bleach solution to the contaminated surface and allow a contact time of at least 30 minutes.

  • Rinsing: Thoroughly rinse the surface with water to remove any residual bleach, which can be corrosive.

  • Final Wipe: Wipe the surface dry with clean paper towels.

  • Waste Disposal: All cleaning materials (cloths, paper towels) should be collected and disposed of as hazardous waste.

Problem: I am unsure about the chemical compatibility of this compound with other lab chemicals.

Solution:

Specific chemical compatibility data for this compound is limited. However, based on the general reactivity of triazole compounds and pesticides, the following precautions should be taken:

  • Strong Oxidizing Agents: Avoid mixing this compound with strong oxidizing agents, as this could lead to a vigorous and potentially hazardous reaction.

  • Strong Acids and Bases: Triazole compounds can react with strong acids and bases.[3][4] Hydrolysis of pesticides is often accelerated in acidic or alkaline conditions.[5] Therefore, mixing this compound waste with strong acids or bases should be avoided unless it is part of a specific, validated neutralization protocol.

  • Organic Solvents: While some organic solvents may be used to dissolve this compound for experimental purposes, mixing different solvent wastes should be done with caution. It is best to collect this compound waste in a designated container and not mix it with other organic solvent waste streams to prevent unknown reactions.

Data Presentation

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₂₂N₄O₃S[1]
Molecular Weight 314.41 g/mol [1]
Melting Point 60 °C
Water Solubility 433 mg/L (at 20-25 °C)
Soil Half-life (DT₅₀) 0.25 - 1 day
LC₅₀ (Rainbow Trout, 96h) 0.43 mg/L
EC₅₀ (Daphnia magna, 48h) 0.048 mg/L

Experimental Protocols

Protocol 1: Aqueous Alkaline Hydrolysis of this compound Waste

This protocol is a general procedure for the degradation of this compound in an aqueous solution. The rate of hydrolysis is expected to be faster under alkaline conditions.

Materials:

  • This compound waste solution

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • pH meter

  • Stir plate and stir bar

  • Fume hood

  • Appropriate PPE (gloves, goggles, lab coat)

Procedure:

  • Place the this compound waste solution in a suitable container within a fume hood.

  • While stirring, slowly add the 1 M NaOH solution to the waste, monitoring the pH with a pH meter.

  • Adjust the pH of the solution to >9.

  • Continue stirring the solution at room temperature for at least 24 hours to allow for hydrolysis to occur. The half-life of many pesticides is significantly reduced under alkaline conditions.[6][7]

  • After 24 hours, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • The treated solution should be disposed of as hazardous waste according to your institution's guidelines.

Protocol 2: Analysis of this compound and its Degradation Product (this compound Acid) by HPLC

This protocol provides a general method for the analysis of this compound and its primary degradation product, this compound acid, which can be used to monitor the effectiveness of a degradation procedure.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • C18 reverse-phase HPLC column.

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or acetic acid.

  • This compound and this compound acid analytical standards.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the waste solution with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the calibration range of the HPLC method.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution may be necessary to separate this compound and this compound acid.

  • Instrument Setup: Set up the HPLC system with the C18 column and equilibrate with the mobile phase.

  • Calibration: Prepare a series of calibration standards for both this compound and this compound acid and inject them to create a calibration curve.

  • Sample Analysis: Inject the prepared sample and analyze the chromatogram to determine the concentrations of this compound and this compound acid.

  • Data Analysis: Quantify the amount of this compound and its degradation product by comparing the peak areas to the calibration curves. This will indicate the extent of degradation.

Mandatory Visualizations

TriazamateWasteHandlingWorkflow cluster_0 Waste Generation cluster_1 Waste Collection & Storage cluster_2 Waste Treatment (Optional) cluster_3 Final Disposal Experiment Experiment SegregateWaste Segregate this compound Waste Experiment->SegregateWaste Generates Waste LabelContainer Label as Hazardous Waste SegregateWaste->LabelContainer StoreSecurely Store in a Secure, Ventilated Area LabelContainer->StoreSecurely Decontamination Chemical Decontamination (e.g., Alkaline Hydrolysis) StoreSecurely->Decontamination If applicable ContactEHS Contact Environmental Health & Safety StoreSecurely->ContactEHS Decontamination->ContactEHS ProfessionalDisposal Arrange for Professional Disposal ContactEHS->ProfessionalDisposal

This compound Waste Handling and Disposal Workflow

SpillResponse SpillOccurs This compound Spill Occurs Evacuate Evacuate & Secure Area SpillOccurs->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate WearPPE Wear Appropriate PPE Ventilate->WearPPE ContainSpill Contain Spill with Absorbent Material WearPPE->ContainSpill CollectWaste Collect Contaminated Material ContainSpill->CollectWaste DecontaminateArea Decontaminate Spill Area CollectWaste->DecontaminateArea DisposeWaste Dispose of as Hazardous Waste DecontaminateArea->DisposeWaste

This compound Spill Response Procedure

References

Calibration curve issues in Triazamate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantitative analysis of Triazamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when generating a calibration curve for this compound?

A1: The most frequently encountered issues include poor linearity (a correlation coefficient, r², below 0.99), significant y-intercept, and poor reproducibility between replicate injections of the same standard. These problems often stem from issues such as analyte instability, matrix effects, improper standard preparation, or suboptimal instrument conditions.

Q2: What is the recommended analytical technique for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of this compound in various matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for less complex matrices or after appropriate derivatization, although this compound's polarity and thermal stability should be considered.

Q3: How can matrix effects impact the quantification of this compound?

A3: Matrix effects can cause either ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1] Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, affecting the signal intensity. The use of matrix-matched calibration standards or a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

Q4: What are the key stability considerations for this compound analysis?

A4: this compound is known to have a relatively short half-life in certain conditions, such as in soil. It is crucial to store both analytical standards and prepared samples at low temperatures (e.g., -20°C) and to minimize the time between sample preparation and analysis. The stability of this compound in the chosen solvent for stock and working solutions should also be considered; for instance, some pesticides can degrade in certain organic solvents over time. Acidification of the extraction solvent, such as with formic acid, can sometimes improve the stability of pesticides in solution.

Q5: What should I do if I observe poor peak shape during this compound analysis?

A5: Poor peak shape, such as fronting or tailing, can be caused by several factors. In gas chromatography, this can be due to an improper column cut, incorrect column installation height in the inlet, or active sites in the liner or at the head of the column.[2] In liquid chromatography, issues can arise from a mismatch between the sample solvent and the mobile phase, column degradation, or secondary interactions between this compound and the stationary phase. Troubleshooting steps include re-cutting and installing the GC column, using a fresh deactivated liner, or for LC, ensuring the sample is dissolved in a solvent compatible with the initial mobile phase.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during this compound quantification.

Issue 1: Non-Linear Calibration Curve

Symptoms:

  • The coefficient of determination (r²) is consistently below 0.99.

  • The calibration curve appears flattened at higher concentrations.

  • The response at lower concentrations is not proportional.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Detector Saturation Dilute the higher concentration standards and samples to fall within the linear range of the detector.
Inaccurate Standard Preparation Prepare fresh calibration standards using calibrated pipettes and high-purity solvent. Verify the purity of the this compound analytical standard.
Analyte Adsorption At low concentrations, this compound may adsorb to active sites in the analytical system. Prime the system by injecting a high-concentration standard before the analytical run.
Matrix Effects Prepare matrix-matched calibration standards to compensate for signal suppression or enhancement.
Suboptimal Integration Parameters Review and optimize the peak integration parameters in your chromatography data system to ensure accurate peak area determination.
Issue 2: High Variability in Replicate Injections

Symptoms:

  • Relative standard deviation (RSD) of peak areas for replicate injections of the same standard exceeds 15%.

  • Inconsistent peak heights and areas across the calibration curve.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Autosampler/Injection Issues Check the syringe for air bubbles and ensure it is properly washed between injections. Verify the injection volume and syringe placement.
System Instability Allow the analytical system (LC or GC and MS) to fully equilibrate before starting the analytical run. Monitor system pressure for any fluctuations.
Sample/Standard Degradation Prepare fresh standards and samples. If degradation is suspected, investigate the stability of this compound in the sample matrix and analytical solvent.
Inconsistent Sample Preparation Ensure a consistent and reproducible sample preparation workflow for all standards and samples.

Data Presentation

Table 1: Representative Calibration Curve Data for this compound by LC-MS/MS
Concentration (ng/mL)Peak Area (Counts)
0.51,250
1.02,480
5.012,300
10.025,100
25.061,500
50.0124,000
100.0245,000

Note: This data is for illustrative purposes and may vary depending on the instrument and method used.

Linear Regression Analysis:

  • Equation: y = 2450x + 150

  • Coefficient of Determination (r²): 0.9995

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Apples using QuEChERS-based Extraction
  • Homogenization: Homogenize 10 g of a representative apple sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at high speed for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Method for this compound Quantification
  • Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with 95% A, hold for 1 minute.

    • Linearly decrease to 5% A over 8 minutes.

    • Hold at 5% A for 2 minutes.

    • Return to 95% A and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection (Multiple Reaction Monitoring - MRM):

    • Precursor Ion (m/z): [M+H]⁺ for this compound

    • Product Ions: Monitor at least two specific product ions for quantification and confirmation.

Mandatory Visualization

Troubleshooting_Calibration_Curve start Start: Calibration Curve Issue linearity Poor Linearity (r² < 0.99)? start->linearity Evaluate reproducibility Poor Reproducibility (RSD > 15%)? linearity->reproducibility No linearity_cause1 Check for Detector Saturation linearity->linearity_cause1 Yes linearity_cause2 Verify Standard Preparation linearity->linearity_cause2 linearity_cause3 Consider Matrix Effects linearity->linearity_cause3 intercept Significant Y-Intercept? reproducibility->intercept No repro_cause1 Investigate Injection System reproducibility->repro_cause1 Yes repro_cause2 Assess System Stability reproducibility->repro_cause2 repro_cause3 Evaluate Analyte Stability reproducibility->repro_cause3 end Solution Implemented intercept->end No (Curve OK) intercept_cause1 Check for Contamination intercept->intercept_cause1 Yes intercept_cause2 Incorrect Integration Baseline intercept->intercept_cause2 linearity_solution1 Dilute High Concentration Standards linearity_cause1->linearity_solution1 linearity_solution1->end linearity_solution2 Prepare Fresh Standards linearity_cause2->linearity_solution2 linearity_solution2->end linearity_solution3 Use Matrix-Matched Standards linearity_cause3->linearity_solution3 linearity_solution3->end repro_solution1 Check Autosampler Syringe and Settings repro_cause1->repro_solution1 repro_solution1->end repro_solution2 Ensure System Equilibration repro_cause2->repro_solution2 repro_solution2->end repro_solution3 Analyze Samples Promptly repro_cause3->repro_solution3 repro_solution3->end intercept_solution1 Run Solvent and Matrix Blanks intercept_cause1->intercept_solution1 intercept_solution1->end intercept_solution2 Optimize Peak Integration Parameters intercept_cause2->intercept_solution2 intercept_solution2->end

Caption: Troubleshooting workflow for calibration curve issues.

Experimental_Workflow sample Sample Homogenization (e.g., 10g Apple) extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifugation (1) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (PSA + MgSO4) supernatant->dspe centrifuge2 Centrifugation (2) dspe->centrifuge2 filter Filtration (0.22 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis data Data Processing & Quantification analysis->data

Caption: Sample preparation workflow for this compound analysis.

References

Matrix effects in the analysis of Triazamate in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the analysis of Triazamate and related triazole compounds in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In the context of LC-MS/MS analysis, the "matrix" refers to all components within a sample except for the analyte of interest, this compound. Matrix effects are the alteration of the analyte's ionization efficiency caused by these co-eluting components.[1] This interference can lead to two primary outcomes:

  • Ion Suppression: This is the most common effect, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, resulting in a decreased signal response.[2][3] This can lead to underestimation of the analyte concentration and reduced method sensitivity.

  • Ion Enhancement: Less commonly, the presence of matrix components can increase the ionization efficiency of this compound, leading to a stronger signal and an overestimation of its concentration.[2]

Both suppression and enhancement compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantification of this compound residues.[3][4]

Q2: How can I quantitatively assess the extent of matrix effects in my samples?

A2: The most common method to quantify matrix effects is to compare the signal response of an analyte in a pure solvent standard against its response in a blank sample matrix that has been spiked with the analyte after extraction (a post-extraction spike).[1][3] The matrix effect (ME) can be calculated with the following formula:

ME (%) = [ (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1 ] * 100[3]

A negative percentage indicates signal suppression, while a positive percentage signifies signal enhancement.[3] Generally, ME values that fall outside the ±20% range are considered significant and indicate that mitigation strategies are necessary.[2][5]

Q3: I am observing significant signal suppression for this compound. What are the initial troubleshooting steps?

A3: When significant signal suppression is observed, a systematic approach is needed to identify and resolve the issue. The primary causes are often inadequate sample cleanup or poor chromatographic separation leading to the co-elution of interfering matrix components.[1][3] Initial troubleshooting should focus on evaluating sample preparation, chromatography, and instrument settings.[1]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A4: Effective sample preparation is critical for removing interfering matrix components before analysis. The two most widely adopted and effective techniques are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become a standard for pesticide residue analysis in a wide variety of food and environmental matrices. It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step called dispersive solid-phase extraction (d-SPE) to remove interferences.[6]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and concentration.[7][8] By selecting the appropriate sorbent material, it can effectively remove matrix components that interfere with this compound analysis while allowing the analyte to be concentrated, thus improving detection limits.

Q5: My sample matrix is high in pigments and/or lipids. What specific cleanup sorbents should I use?

A5: The choice of sorbent for the cleanup step (either in d-SPE or a traditional SPE cartridge) is crucial for complex matrices.

  • Primary Secondary Amine (PSA): Effective for removing sugars, fatty acids, and organic acids.

  • C18 (Octadecyl): Ideal for removing non-polar interferences like lipids and fats.[9]

  • Graphitized Carbon Black (GCB): Highly effective at removing pigments, sterols, and chlorophyll.[6][9] Care must be taken as GCB can sometimes retain planar analytes like some pesticides.

  • Zirconium Dioxide (ZrO₂): Can be used to effectively remove lipids and some pigments.[9]

Often, a combination of these sorbents is used to achieve the best cleanup for highly complex samples.[9]

Q6: Besides sample preparation, what other strategies can compensate for remaining matrix effects?

A6: When extensive sample cleanup is not feasible or sufficient, other strategies can be employed to compensate for matrix effects:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analyte.[2][4] This ensures that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is one of the most robust methods. A SIL-IS for this compound would have a similar chemical structure and chromatographic retention time, causing it to experience the same matrix effects as the target analyte.[10] By calculating the ratio of the analyte response to the internal standard response, the matrix effect can be effectively canceled out.

Troubleshooting Guides

Guide 1: Poor Recovery and Significant Ion Suppression

This guide addresses scenarios where the this compound signal is significantly lower than expected or absent.

Troubleshooting Workflow for Poor Recovery & Ion Suppression start Problem: Poor Recovery &/or High Signal Suppression (ME < -20%) check_prep Is Sample Preparation Adequate? start->check_prep check_chrom Are Analyte and Interferences Co-eluting? check_prep->check_chrom Yes optimize_prep Solution: Optimize Cleanup - Add/change d-SPE sorbents (PSA, C18, GCB) - Evaluate different SPE cartridges check_prep->optimize_prep No check_dilute Is Matrix Concentration Too High? check_chrom->check_dilute No optimize_chrom Solution: Modify LC Method - Adjust gradient to separate This compound from matrix peaks check_chrom->optimize_chrom Yes dilute_sample Solution: Dilute Sample Extract - Reduces concentration of all matrix components check_dilute->dilute_sample Yes end_good Problem Resolved check_dilute->end_good No optimize_prep->end_good optimize_chrom->end_good dilute_sample->end_good

Caption: A logical workflow for troubleshooting signal suppression.

Guide 2: Inconsistent Quantification and Poor Reproducibility

This guide helps address high variability (e.g., Relative Standard Deviation >15%) in results for this compound across replicate injections.

  • Problem: Poor reproducibility of this compound quantification.

  • Possible Cause 1: Inhomogeneous Sample.

    • Solution: Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction. For solid samples, this may involve grinding or blending to a fine, uniform consistency.

  • Possible Cause 2: Inconsistent Sample Preparation.

    • Solution: Review the extraction and cleanup protocol. Ensure that volumes, weights, shaking times, and centrifugation speeds are kept consistent for all samples, standards, and quality controls. Automation can help reduce variability.

  • Possible Cause 3: Lack of Compensation for Variability.

    • Solution: Use a stable isotope-labeled internal standard. This is the most effective way to correct for variations in extraction efficiency, injection volume, and matrix effects between samples.

  • Possible Cause 4: Instrument Instability.

    • Solution: Perform system suitability checks before and during the analytical run. Monitor retention time, peak shape, and signal intensity of a standard to ensure the LC-MS/MS system is performing consistently.

Data Presentation

Table 1: Performance Data of Sample Preparation Methods for Triazole Pesticides in Complex Matrices

This table summarizes the reported recovery and precision for the analysis of triazole pesticides using common sample preparation methods in various complex matrices.

Matrix TypeSample Preparation MethodAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
SoilModified QuEChERS18 Carbamate & Triazole Pesticides64.7 - 104.71.98 - 16.83[11][12]
Chinese Herbal MedicinesImproved QuEChERS22 Triazole Pesticides77.0 - 115< 9.4[9]
CucumberMolecularly Imprinted Polymer SPE20 Triazole Pesticides82.3 - 117.6< 11.8[13]
Grape JuiceSPE-Hollow Fiber4 Triazole Pesticides87 - 1194.5 - 8.7[14]
Vegetable SamplesMagnetic d-SPETriazines & Triazoles88.4 - 112.0< 9.0[15]

Experimental Protocols

Protocol 1: General Modified QuEChERS Method

This protocol describes a general workflow for the extraction and cleanup of this compound from solid samples (e.g., fruits, vegetables, soil) using the QuEChERS method.

Experimental Workflow for QuEChERS start 1. Sample Homogenization (e.g., 10g of sample) extraction 2. Extraction - Add 10 mL Acetonitrile (+ Internal Standard) - Shake vigorously for 1 minute start->extraction salting_out 3. Salting Out - Add MgSO₄, NaCl, and Citrate (B86180) salts - Shake immediately for 1 minute extraction->salting_out centrifuge1 4. Centrifuge (e.g., ≥4000 rpm for 5 min) salting_out->centrifuge1 supernatant 5. Take Aliquot - Transfer aliquot of upper acetonitrile layer (e.g., 1 mL) centrifuge1->supernatant cleanup 6. Dispersive SPE (d-SPE) Cleanup - Add aliquot to tube with d-SPE sorbents (e.g., MgSO₄, PSA, C18) - Vortex for 30 seconds supernatant->cleanup centrifuge2 7. Centrifuge (e.g., ≥4000 rpm for 5 min) cleanup->centrifuge2 analysis 8. Final Extract - Filter supernatant - Analyze via LC-MS/MS centrifuge2->analysis

Caption: A typical workflow for the QuEChERS sample preparation method.

Detailed Steps:

  • Sample Preparation: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (ACN). If using an internal standard, add it at this stage. Shake the tube vigorously for 1 minute.[16]

  • Salting-Out: Add a salt mixture, commonly containing anhydrous magnesium sulfate (B86663) (MgSO₄) for removing water, and sodium chloride (NaCl) and citrate buffers to control pH and improve partitioning.[16] Shake immediately for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥4000 rpm for 5 minutes to separate the organic layer from the solid and aqueous layers.[3]

  • Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a new microcentrifuge tube containing a mixture of d-SPE sorbents. Common sorbents include MgSO₄, PSA, and C18.[3] Vortex for 30-60 seconds.

  • Final Centrifugation: Centrifuge the cleanup tube to pellet the sorbent material.

  • Analysis: Carefully collect the supernatant, filter if necessary, and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) Method

This protocol outlines a general workflow for the cleanup and concentration of this compound from liquid samples (e.g., water, urine) using SPE.

Experimental Workflow for Solid-Phase Extraction conditioning 1. Cartridge Conditioning - Flush with Methanol (e.g., 10 mL) - Activates the sorbent equilibration 2. Cartridge Equilibration - Flush with Water (e.g., 5 mL) - Prepares sorbent for aqueous sample conditioning->equilibration loading 3. Sample Loading - Pass the pre-treated sample through the cartridge (e.g., at 3 mL/min) equilibration->loading washing 4. Washing - Pass a weak solvent (e.g., water) to remove weakly bound interferences loading->washing elution 5. Elution - Pass a strong organic solvent (e.g., acetonitrile, methanol) to elute this compound washing->elution reconstitution 6. Reconstitution - Evaporate eluate to dryness - Reconstitute in mobile phase elution->reconstitution analysis 7. Analysis - Inject into LC-MS/MS system reconstitution->analysis

Caption: A typical workflow for the Solid-Phase Extraction (SPE) method.

Detailed Steps:

  • Cartridge Selection: Choose an appropriate SPE cartridge (e.g., C18) based on the properties of this compound and the sample matrix.[7]

  • Conditioning: Condition the cartridge by passing a strong organic solvent (e.g., methanol) through it to wet and activate the sorbent material.[7]

  • Equilibration: Equilibrate the cartridge by passing a solvent similar to the sample matrix (e.g., reagent water) through it. This prepares the sorbent for sample loading.[7]

  • Sample Loading: Load the sample onto the cartridge at a slow, controlled flow rate to ensure efficient binding of this compound to the sorbent.[7]

  • Washing: Wash the cartridge with a weak solvent to remove any loosely bound interfering compounds while ensuring this compound remains on the sorbent.

  • Elution: Elute this compound from the cartridge using a small volume of a strong organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a precise volume of the initial mobile phase for LC-MS/MS analysis.[1]

References

Enhancing the bioavailability of Triazamate in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Triazamate in experimental setups.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you may encounter during your experiments with this compound, providing direct solutions and detailed protocols.

Question: My in vivo experiments show very low and inconsistent plasma concentrations of this compound after oral administration. What could be the cause and how can I improve it?

Answer:

Low and variable oral bioavailability of this compound is commonly attributed to its poor aqueous solubility and potential first-pass metabolism. To address this, consider employing formulation strategies designed to enhance dissolution rates and improve absorption.

Recommended Solution: Micronization

Reducing the particle size of this compound increases the surface area available for dissolution, which can significantly improve its absorption rate.

Experimental Protocol: Jet Milling for this compound Micronization

  • Preparation: Ensure the this compound active pharmaceutical ingredient (API) is crystalline and free of solvents.

  • Equipment Setup: Calibrate a spiral jet mill according to the manufacturer's instructions. Set the grinding gas pressure (typically nitrogen or compressed air) to a range of 70-100 psi and the feeder injection pressure to 40-60 psi.

  • Milling Process: Introduce the this compound powder into the mill at a controlled feed rate. The high-velocity gas creates a vortex, causing particles to collide and fracture.

  • Particle Size Analysis: Collect the micronized powder from the cyclone separator. Analyze the particle size distribution using laser diffraction (e.g., Malvern Mastersizer). Aim for a target distribution where Dv90 (90% of the particles by volume) is less than 10 µm.

  • Post-Milling Characterization: Assess the solid-state properties of the micronized this compound using techniques like X-ray Powder Diffraction (XRPD) to check for any changes in crystallinity and Differential Scanning Calorimetry (DSC) to confirm thermal stability.

  • In Vivo Evaluation: Formulate the micronized this compound into a suspension (e.g., in 0.5% w/v methylcellulose) for oral gavage in your animal model and compare its pharmacokinetic profile against the unformulated API.

Question: I've tried simple suspensions, but the bioavailability of this compound is still suboptimal. What is a more advanced formulation approach I can try?

Answer:

If micronization does not provide a sufficient increase in bioavailability, creating an amorphous solid dispersion (ASD) is a powerful next step. By dispersing this compound in a polymer matrix at a molecular level, you can prevent its crystallization and significantly enhance its dissolution rate and apparent solubility.

Recommended Solution: Amorphous Solid Dispersion (ASD) using Spray Drying

Experimental Protocol: this compound-PVP K30 Solid Dispersion

  • Solvent Selection: Identify a common solvent that can dissolve both this compound and the polymer carrier (e.g., polyvinylpyrrolidone (B124986) K30 - PVP K30). A mixture of dichloromethane (B109758) and methanol (B129727) (1:1) is often a good starting point.

  • Solution Preparation: Prepare a 5% (w/v) solution by dissolving this compound and PVP K30 in the chosen solvent system. A common drug-to-polymer ratio to start with is 1:3 (w/w). Ensure complete dissolution.

  • Spray Drying:

    • Set up the spray dryer (e.g., Büchi Mini Spray Dryer B-290).

    • Set the inlet temperature to a point above the solvent's boiling point but below the degradation temperature of this compound (e.g., 90-120°C).

    • Adjust the atomizing gas flow and liquid feed pump rate to achieve fine droplets and prevent nozzle blockage. A typical feed rate might be 3-5 mL/min.

    • The outlet temperature should be maintained around 50-70°C to ensure efficient solvent evaporation.

  • Powder Collection & Analysis: Collect the dried powder from the cyclone.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using XRPD (absence of crystalline peaks) and DSC (presence of a single glass transition temperature, Tg).

    • Perform in vitro dissolution testing in a relevant buffer (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to compare the dissolution profile against crystalline this compound.

  • In Vivo Study: Administer the ASD formulation to your animal model and perform pharmacokinetic analysis.

Workflow for Preparing a this compound Solid Dispersion

cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Evaluation A 1. Weigh this compound & PVP K30 Polymer C 3. Dissolve API & Polymer to create 5% (w/v) solution A->C B 2. Select Common Solvent (e.g., DCM/MeOH) B->C D 4. Spray Drying Inlet T: 90-120°C Outlet T: 50-70°C C->D Feed Solution E 5. Collect Amorphous Solid Dispersion Powder D->E Collect Powder F 6. Characterize (XRPD, DSC) E->F G 7. In Vitro Dissolution Testing F->G H 8. In Vivo PK Study G->H

Caption: Workflow for preparing and testing a this compound ASD.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it important for this compound?

Bioavailability (F) refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For an orally administered drug like this compound, it is a critical parameter that determines how much of the active compound can reach its target site to exert a therapeutic effect. Poor bioavailability can lead to insufficient efficacy and high inter-subject variability.

Q2: What are the main factors limiting this compound's oral bioavailability?

Based on typical compounds with these characteristics, the primary limiting factors are:

  • Poor Aqueous Solubility: this compound is likely a BCS Class II or IV compound, meaning its low solubility is the rate-limiting step for absorption.

  • First-Pass Metabolism: After absorption from the gut, this compound may be extensively metabolized by enzymes in the liver (e.g., Cytochrome P450 family) before it can reach systemic circulation.

Logical Relationship of Factors Affecting Bioavailability

Dose Oral Dose of This compound Dissolution Dissolution in GI Tract (Rate-Limiting Step) Dose->Dissolution Absorption Absorption across Gut Wall Dissolution->Absorption Solubility Dependent Metabolism First-Pass Metabolism (Liver) Absorption->Metabolism Portal Vein Systemic Drug in Systemic Circulation Metabolism->Systemic Bioavailable Fraction (F)

Caption: Key physiological barriers to this compound's oral bioavailability.

Q3: How do I choose the best bioavailability enhancement technique for this compound?

The optimal technique depends on the specific physicochemical properties of this compound and the goals of your experiment. The table below summarizes common strategies and their suitability.

TechniquePrincipleIdeal ForRelative Cost/Effort
Micronization Increases surface area by reducing particle size.Crystalline, stable compounds.Low
Amorphous Solid Dispersion Molecularly disperses drug in a polymer to prevent crystallization and increase apparent solubility.Compounds that can be made amorphous and are stable in a polymer matrix.Medium
Lipid-Based Formulations (e.g., SMEDDS) Drug is dissolved in a lipid/surfactant mixture, which forms a microemulsion in the GI tract.Lipophilic (fat-soluble) compounds.Medium-High
Cyclodextrin (B1172386) Complexation Drug is encapsulated within a cyclodextrin molecule, forming a soluble inclusion complex.Molecules that fit within the cyclodextrin cavity.Medium
Q4: Can combining techniques yield better results?

Yes, a combination approach can be effective. For instance, you could use micronized this compound as the starting material for creating a solid dispersion. This can sometimes improve the homogeneity and dissolution performance of the final formulation. However, this adds complexity and cost to the process, so it should be justified by a significant improvement in performance over a single technique.

Technical Support Center: Triazamate Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the hydrolysis of Triazamate in experimental buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in buffers a concern?

This compound is a triazole insecticide that functions as an acetylcholinesterase inhibitor.[1] Like many carbamate (B1207046) insecticides, this compound is susceptible to hydrolysis, a chemical reaction with water that can degrade the compound. This degradation is significantly influenced by the pH of the solution.[2][3] In experimental settings, maintaining the stability of this compound in buffer solutions is crucial for obtaining accurate and reproducible results.

Q2: What are the primary factors that affect the hydrolysis of this compound?

The primary factors influencing the hydrolysis of this compound are:

  • pH: Carbamate insecticides are generally more susceptible to hydrolysis under alkaline (high pH) conditions.[2]

  • Temperature: Higher temperatures typically accelerate the rate of hydrolysis.[2][3]

  • Buffer Composition: The specific components of the buffer can also influence the stability of the pesticide.

Q3: What are the known degradation products of this compound?

A known environmental transformation product of this compound is MII ( CL 900056 ).[4] Under experimental hydrolytic conditions, the specific degradation products may vary depending on the pH and temperature. It is essential to analyze for potential degradants when conducting stability studies.

Troubleshooting Guide: this compound Instability in Buffers

This guide addresses common issues encountered during experiments involving this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Loss of this compound activity or concentration over a short period. Hydrolysis due to inappropriate buffer pH. Carbamates are prone to alkaline hydrolysis.Prepare buffers with a pH in the slightly acidic to neutral range (ideally pH 4-7). Verify the pH of the final solution containing this compound.
Inconsistent results between experimental replicates. Temperature fluctuations affecting hydrolysis rates. Higher temperatures accelerate degradation.Maintain a constant and controlled temperature throughout the experiment. Use a temperature-controlled incubator or water bath.
Precipitation of this compound in the buffer. Exceeding the solubility limit. this compound has a water solubility of 433 mg/L at 20°C and pH 7.Ensure the concentration of this compound in the buffer does not exceed its solubility. The use of co-solvents may be considered if higher concentrations are necessary, but their impact on stability must be evaluated.
Appearance of unknown peaks in analytical chromatograms. Formation of degradation products. Hydrolysis leads to the formation of new chemical entities.Conduct a forced degradation study to identify potential degradation products. Develop an analytical method (e.g., HPLC) that can separate this compound from its degradants.

Quantitative Data Summary

pHExpected Stability of Carbamate InsecticidesAnticipated Half-Life (t½)
4.0 (Acidic) Generally stableLongest
7.0 (Neutral) Moderately stableIntermediate
9.0 (Alkaline) Prone to rapid hydrolysisShortest

Note: This is a qualitative representation. Actual half-life values are temperature-dependent and specific to the compound.

Experimental Protocols

Protocol 1: Preparation of Standard Buffer Solutions for this compound Stability Studies

This protocol details the preparation of standard buffers at pH 4, 7, and 9, which are commonly used in pesticide hydrolysis studies.

Materials:

  • Citric acid (C₆H₈O₇)

  • Sodium citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • pH 4.0 Citrate Buffer:

    • Prepare a 0.1 M citric acid solution by dissolving 21.01 g of citric acid monohydrate in 1 L of deionized water.

    • Prepare a 0.1 M sodium citrate solution by dissolving 29.41 g of sodium citrate dihydrate in 1 L of deionized water.

    • To prepare the pH 4.0 buffer, mix the 0.1 M citric acid and 0.1 M sodium citrate solutions in an appropriate ratio, monitoring the pH with a calibrated pH meter until the target pH is reached.

  • pH 7.0 Phosphate Buffer:

    • Prepare a 0.1 M potassium phosphate monobasic solution by dissolving 13.61 g of KH₂PO₄ in 1 L of deionized water.

    • Prepare a 0.1 M sodium phosphate dibasic solution by dissolving 14.20 g of Na₂HPO₄ in 1 L of deionized water.

    • To prepare the pH 7.0 buffer, mix the 0.1 M KH₂PO₄ and 0.1 M Na₂HPO₄ solutions, adjusting the ratio until the pH meter indicates a stable reading of 7.0.

  • pH 9.0 Carbonate-Bicarbonate Buffer:

    • Prepare a 0.1 M sodium bicarbonate solution by dissolving 8.40 g of NaHCO₃ in 1 L of deionized water.

    • Prepare a 0.1 M sodium carbonate solution by dissolving 10.60 g of Na₂CO₃ in 1 L of deionized water.

    • To prepare the pH 9.0 buffer, mix the 0.1 M NaHCO₃ and 0.1 M Na₂CO₃ solutions, adjusting the proportions until the desired pH is achieved.

Protocol 2: Conducting a Hydrolysis Study of this compound

This protocol outlines the steps to perform a forced degradation study to determine the hydrolysis rate of this compound at different pH values and temperatures. This follows the general principles outlined in the EPA's "Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions".[4]

Materials:

  • This compound standard of known purity

  • Prepared buffer solutions (pH 4, 7, and 9)

  • Volumetric flasks

  • Amber glass vials with screw caps

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Analytical column capable of separating this compound from its degradation products

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) in which it is highly soluble.

    • Spike the prepared buffer solutions (pH 4, 7, and 9) with the this compound stock solution to achieve a final concentration that is within the linear range of the analytical method and below its water solubility limit. The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid influencing the hydrolysis rate.

  • Incubation:

    • Aliquot the test solutions into amber glass vials, leaving minimal headspace.

    • Tightly cap the vials to prevent evaporation.

    • Place the vials in a temperature-controlled environment (e.g., 25°C and 50°C) and protect them from light.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each vial.

    • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

    • Monitor for the appearance and increase of any degradation product peaks.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH and temperature condition.

    • Determine the hydrolysis rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Logical Workflow for Preventing this compound Hydrolysis

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Troubleshooting start Start: Experiment Planning select_buffer Select Appropriate Buffer (pH 4-7 Recommended) start->select_buffer prepare_buffer Prepare Buffer Solution select_buffer->prepare_buffer verify_ph Verify Final Buffer pH prepare_buffer->verify_ph add_this compound Add this compound to Buffer verify_ph->add_this compound control_temp Maintain Constant Temperature add_this compound->control_temp protect_light Protect from Light control_temp->protect_light monitor_stability Monitor Stability Periodically protect_light->monitor_stability analyze_samples Analyze Samples (e.g., HPLC) monitor_stability->analyze_samples check_degradation Check for Degradation analyze_samples->check_degradation troubleshoot Troubleshoot if Necessary check_degradation->troubleshoot Degradation Observed end End: Valid Experimental Data check_degradation->end No Significant Degradation troubleshoot->select_buffer

Caption: Workflow for minimizing this compound hydrolysis in experiments.

Signaling Pathway of this compound Action and Degradation

G cluster_action Mechanism of Action cluster_degradation Hydrolytic Degradation Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Hydrolysis Hydrolysis (pH, Temperature) This compound->Hydrolysis ACh Acetylcholine (ACh) AChE->ACh Normally Hydrolyzes Nerve_Impulse Continuous Nerve Impulse ACh->Nerve_Impulse Causes Degradation_Products Degradation Products (e.g., MII) Hydrolysis->Degradation_Products Inactive Inactive Metabolites Degradation_Products->Inactive

Caption: Action and degradation pathway of this compound.

References

Optimizing spray application techniques for Triazamate in greenhouses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing spray application techniques for Triazamate in greenhouse settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support experimental design and execution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the application of this compound in greenhouse experiments.

Problem Potential Cause Troubleshooting Steps
Poor Aphid Control Inadequate spray coverage1. Verify Nozzle Performance: Ensure nozzles are providing a fine, even mist. Clean or replace any clogged or worn nozzles. 2. Optimize Application Technique: Adjust spray angle and distance to ensure thorough coverage of all plant surfaces, including the undersides of leaves where aphids congregate. 3. Calibrate Sprayer: Confirm the sprayer is calibrated to deliver the correct volume of spray solution per unit area.[1][2]
Incorrect this compound concentration1. Review Dilution Calculations: Double-check all calculations for preparing the spray solution to ensure the correct concentration of this compound is being used. 2. Check Product Label: Refer to the this compound product label for recommended application rates for the target aphid species and crop.
Aphid resistance1. Rotate Insecticides: Avoid repeated applications of this compound or other carbamate (B1207046) insecticides (IRAC Group 1A).[3][4][5][6][7] Rotate with insecticides from different chemical classes with different modes of action. 2. Monitor Aphid Populations: Regularly monitor aphid populations for signs of resistance. If resistance is suspected, send samples for laboratory testing.
Phytotoxicity Symptoms (e.g., leaf burn, chlorosis, stunting) High this compound concentration1. Verify Dilution: Confirm that the correct dilution rate was used. 2. Test on a Small Scale: Before treating a large area, test the prepared spray solution on a small number of plants and observe for any signs of phytotoxicity for 48-72 hours.[8]
Environmental conditions1. Avoid Spraying in Extreme Heat or Sunlight: Apply this compound during cooler parts of the day, such as early morning or late evening, to minimize the risk of leaf burn.[8] 2. Ensure Proper Ventilation: Good air circulation can help the spray dry and reduce the risk of phytotoxicity.
Plant sensitivity1. Check Crop Sensitivity: Some plant species or varieties may be more sensitive to this compound. Consult available literature or conduct small-scale tests on new crops. 2. Avoid Spraying Stressed Plants: Do not apply this compound to plants that are stressed due to drought, disease, or other factors.
Inconsistent Results Across Experiments Variability in application technique1. Standardize Spraying Protocol: Ensure all personnel involved in spray applications follow a standardized protocol for sprayer calibration, mixing, and application technique. 2. Document Application Parameters: Record all relevant parameters for each application, including date, time, temperature, humidity, sprayer settings, and operator.
Environmental fluctuations1. Monitor Greenhouse Environment: Maintain and record consistent environmental conditions (temperature, humidity, light intensity) within the greenhouse during experiments.
Clogged Spray Nozzles Improper mixing of this compound formulation1. Follow Mixing Instructions: Adhere strictly to the mixing instructions on the this compound product label. Ensure the formulation is fully dissolved or suspended in water before spraying. 2. Use Clean Water: Use clean water for preparing the spray solution to avoid introducing particulate matter that can clog nozzles.
Incompatibility with tank-mix partners1. Perform a Jar Test: Before tank-mixing this compound with other pesticides or adjuvants, perform a jar test to check for physical compatibility (e.g., clumping, separation).[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a carbamate insecticide that acts as a cholinesterase inhibitor.[11][12][13] It disrupts the nervous system of insects, leading to paralysis and death. It belongs to the Insecticide Resistance Action Committee (IRAC) Group 1A.[3]

Q2: What are the primary target pests for this compound in greenhouses?

A2: this compound is primarily effective against aphids.[11][14]

Q3: What are the signs of this compound phytotoxicity on greenhouse crops?

A3: Phytotoxicity symptoms can include leaf burn, chlorosis (yellowing), marginal necrosis (browning of leaf edges), leaf distortion, and stunting of plant growth.[15][16][17] Symptoms can appear within a few hours to several days after application.[8]

Q4: How can I prevent the development of aphid resistance to this compound?

A4: To mitigate the risk of resistance, it is crucial to rotate this compound with insecticides from different chemical classes that have different modes of action.[3][4][5][6][7] Avoid using insecticides from the same IRAC group consecutively. An integrated pest management (IPM) program that includes biological and cultural controls can also help reduce selection pressure for resistance.

Q5: Can this compound be tank-mixed with other pesticides or adjuvants?

A5: While tank-mixing can be efficient, it is essential to ensure the compatibility of this compound with other products. Always perform a jar test to check for physical compatibility before mixing in a spray tank.[9][10] Refer to the product labels of all tank-mix partners for any specific prohibitions or recommendations. Some adjuvants may enhance the efficacy of this compound, but others could increase the risk of phytotoxicity.[18]

Q6: What are the optimal environmental conditions for applying this compound in a greenhouse?

A6: It is best to apply this compound during cooler temperatures, such as in the early morning or late evening, to avoid rapid drying of the spray droplets and to reduce the potential for phytotoxicity.[8] Avoid spraying in direct, intense sunlight. Good air circulation is also beneficial.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the application of this compound. Note that specific rates may vary depending on the product formulation, target pest, and crop. Always refer to the product label for specific instructions.

Table 1: Recommended Application Rates for this compound (Example)

CropTarget PestApplication Rate (per 100 gallons of water)
Greenhouse TomatoesGreen Peach Aphid4 - 8 fl oz
Greenhouse CucumbersMelon Aphid5 - 10 fl oz
Greenhouse OrnamentalsVarious Aphid Species4 - 6 fl oz

Note: These are example rates and should be confirmed with the specific product label.

Table 2: Optimal Spray Parameters for Greenhouse Applications

ParameterRecommendationRationale
Droplet Size Fine to Medium (100-300 microns)Provides good coverage of plant surfaces while minimizing drift.
Spray Volume 10-25 gallons per 10,000 sq (B12106431) ftEnsures thorough coverage of foliage without excessive runoff.[1]
Spray Pressure 40-100 PSIGenerates appropriate droplet size and canopy penetration.
Nozzle Type Hollow cone or flat fanProduces a uniform spray pattern for even coverage.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy on Aphids

Objective: To determine the efficacy of different concentrations of this compound in controlling a target aphid species on a specific greenhouse crop.

Materials:

  • This compound formulation

  • Test plants (e.g., tomato, cucumber) infested with a known aphid species

  • Handheld or backpack sprayer with calibrated nozzles

  • Distilled water

  • Surfactant (if recommended by the product label)

  • Cages or isolated chambers to prevent aphid movement between treatments

  • Microscope or hand lens

  • Data collection sheets

Methodology:

  • Plant Preparation: Grow test plants to a uniform size and growth stage. Artificially infest plants with a known number of aphids (e.g., 20-30 adult aphids per plant) and allow them to establish for 24-48 hours.

  • Treatment Preparation: Prepare different concentrations of this compound spray solutions according to the product label and experimental design. Include a water-only control and a positive control with a known effective insecticide.

  • Spray Application: Randomly assign plants to each treatment group. Spray the plants until foliage is thoroughly wet but before runoff occurs. Ensure uniform coverage of all plant surfaces.

  • Post-Treatment: Place treated plants in a controlled environment (e.g., growth chamber or isolated section of the greenhouse).

  • Data Collection: At specified time intervals (e.g., 24, 48, 72, and 96 hours post-application), count the number of live and dead aphids on a representative sample of leaves from each plant. An aphid is considered dead if it does not move when gently prodded.[19]

  • Data Analysis: Calculate the percentage of aphid mortality for each treatment at each time point, correcting for control mortality using Abbott's formula.[20][21] Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Assessment of this compound Phytotoxicity

Objective: To evaluate the potential phytotoxicity of this compound on a specific greenhouse crop.

Materials:

  • This compound formulation

  • Healthy, uniform test plants of the desired species and variety

  • Handheld or backpack sprayer with calibrated nozzles

  • Distilled water

  • Data collection sheets and camera

Methodology:

  • Plant Preparation: Select healthy, actively growing plants of a uniform size and stage.

  • Treatment Preparation: Prepare a this compound spray solution at the highest recommended label rate and at 2x the highest recommended rate to assess the margin of safety. Include a water-only control group.

  • Spray Application: Apply the treatments to the respective plant groups, ensuring thorough coverage.

  • Observation: Place the treated plants back in their normal growing environment.

  • Data Collection: Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 24, 48, 72 hours, and 7 days after application).[8][15][22] Use a rating scale (e.g., 0 = no injury, 1 = slight spotting, 2 = moderate chlorosis/necrosis, 3 = severe necrosis/stunting) to quantify the damage. Photograph any observed symptoms.

  • Data Analysis: Compare the phytotoxicity ratings of the this compound-treated plants to the control plants. Analyze the data to determine if there are any significant phytotoxic effects at the tested concentrations.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Advanced Troubleshooting start Poor Aphid Control Observed check_coverage Assess Spray Coverage start->check_coverage check_concentration Verify this compound Concentration start->check_concentration calibrate_sprayer Calibrate Sprayer check_coverage->calibrate_sprayer Inadequate optimize_technique Optimize Application Technique check_coverage->optimize_technique Inadequate check_resistance Investigate Aphid Resistance check_coverage->check_resistance Adequate recalculate_dilution Recalculate Dilution check_concentration->recalculate_dilution Incorrect check_concentration->check_resistance Correct monitor_efficacy Monitor Efficacy calibrate_sprayer->monitor_efficacy optimize_technique->monitor_efficacy recalculate_dilution->monitor_efficacy rotate_moa Rotate to Different Mode of Action check_resistance->rotate_moa rotate_moa->monitor_efficacy

Caption: Troubleshooting workflow for poor aphid control with this compound.

PhytotoxicityAssessment cluster_0 Pre-Application cluster_1 Application cluster_2 Post-Application & Assessment start New this compound Application Planned prep_plants Select Healthy, Uniform Plants start->prep_plants prep_solutions Prepare this compound & Control Solutions prep_plants->prep_solutions apply_treatments Apply Treatments to Respective Groups prep_solutions->apply_treatments observe_plants Observe Plants at Regular Intervals (24h, 48h, 72h, 7d) apply_treatments->observe_plants rate_symptoms Rate Phytotoxicity Symptoms (0-3 scale) observe_plants->rate_symptoms analyze_data Analyze Data & Compare to Control rate_symptoms->analyze_data conclusion Determine Crop Safety analyze_data->conclusion

Caption: Experimental workflow for assessing this compound phytotoxicity.

References

Reducing variability in Triazamate bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Triazamate bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a systemic insecticide belonging to the carbamoyl (B1232498) triazole chemical class.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Q2: What are the most common sources of variability in this compound bioassay results?

A2: Variability in bioassay results can arise from several factors. These can be broadly categorized as biological, environmental, and procedural. Key sources include the age, life stage, sex, and genetic diversity of the test insects, as well as their overall health and diet.[3][4] Environmental conditions such as temperature, humidity, and photoperiod during the assay can significantly influence outcomes.[5] Procedural factors like the method of application, sample size, and even the skill of the operator are also critical.[4]

Q3: Why is my control group showing high mortality (>10%)?

A3: High mortality in the control group can invalidate your bioassay results. Several factors could be responsible:

  • Contamination: Glassware, equipment, or the substrate (e.g., leaf discs) may be contaminated with residual insecticides or other toxic substances. Ensure thorough cleaning of all reusable equipment.

  • Unhealthy Test Subjects: The insects may be stressed due to improper handling, injury during transfer, or underlying disease. It is crucial to use healthy and active insects for the bioassay.[6]

  • Environmental Stress: Extreme temperatures or humidity levels can stress the insects, leading to increased mortality. Maintain optimal and consistent environmental conditions throughout the experiment.

  • Substrate Quality: For leaf-dip assays, the quality of the leaves is important. Using older or unhealthy leaves can contribute to higher mortality.

Q4: My bioassay results are inconsistent between replicates. What are the likely causes?

A4: Inconsistent results across replicates often point to a lack of standardization in the experimental protocol. Key areas to investigate include:

  • Insect Homogeneity: Ensure that the insects used in each replicate are of a consistent age and developmental stage.[3]

  • Solution Preparation: Inaccuracies in the preparation of this compound dilutions can lead to significant variability. Use calibrated equipment and ensure the stock solution is thoroughly mixed before preparing dilutions.

  • Application Uniformity: Inconsistent application of the insecticide to the substrate (e.g., uneven coating of leaf discs) can result in variable exposure.

  • Operator Variability: Subtle differences in technique between different operators (or even the same operator on different days) can introduce variability. Standardizing handling and transfer procedures is essential.

Q5: How does the age of the aphids affect the bioassay outcome?

A5: The age of the insects can significantly impact their susceptibility to insecticides.[3] Younger insects, such as nymphs, may be more susceptible than adults.[7] It is crucial to use a synchronized population of a specific age or life stage to ensure consistent and comparable results. For example, one study on Drosophila suzukii found that 0-24 hour-old flies were twice as susceptible to an organophosphate insecticide as older flies.[3]

Troubleshooting Guides

Issue: Higher than expected LC50/EC50 values
Potential Cause Troubleshooting Step
Insect Resistance Test a known susceptible population in parallel with your field-collected population to determine if resistance is a factor.[7]
Compound Degradation This compound is unstable at a pH of 7 or higher. Ensure that the solvent used for dilutions is not alkaline. Prepare fresh solutions for each bioassay and store the stock solution appropriately (in a cool, dark place).
Sub-optimal Environmental Conditions Temperature can affect insecticide efficacy. Conduct bioassays at a consistent and controlled temperature, ideally around 20-25°C.[7][8]
Improper Application For leaf-dip assays, ensure the entire leaf surface is submerged in the test solution for a standardized duration (e.g., 10 seconds) with gentle agitation.[7]
Issue: Low mortality at high concentrations
Potential Cause Troubleshooting Step
Incorrect Dilutions Double-check all calculations and ensure that the serial dilutions were prepared correctly.
Insect Health Very robust or healthy insect populations may exhibit lower mortality. Ensure the test population is representative.
Exposure Time The duration of exposure may be insufficient for the insecticide to take full effect. For this compound, a 72-hour assessment period is generally recommended.[7]
Formulation Issues If using a commercial formulation, ensure it is not expired and has been stored correctly.

Data Presentation

Table 1: Illustrative Example of Temperature Effect on this compound LC50 for Myzus persicae (Green Peach Aphid)
Temperature (°C)LC50 (µg/mL)95% Confidence Interval (µg/mL)
150.850.72 - 0.98
200.520.45 - 0.60
250.310.26 - 0.37

Note: This data is for illustrative purposes to demonstrate the expected trend and is not from a specific cited study.

Table 2: Illustrative Example of the Effect of Aphid Age on this compound Susceptibility
Aphid Life StageLC50 (µg/mL) after 72h95% Confidence Interval (µg/mL)
2nd Instar Nymphs0.280.23 - 0.33
4th Instar Nymphs0.450.39 - 0.52
Adults (7-10 days old)0.650.57 - 0.74

Note: This data is for illustrative purposes to demonstrate the expected trend and is not from a specific cited study.

Experimental Protocols

Detailed Methodology for Aphid Leaf-Dip Bioassay (Adapted from IRAC Method No. 001)

This protocol is a standardized method for determining the susceptibility of aphids to insecticides.

1. Materials:

  • Petri dishes (5 cm diameter)

  • 1% w/w agar (B569324) powder

  • Distilled water

  • Untreated host plant leaves

  • Sharpened metal tube for cutting leaf discs

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Fine-tipped paintbrush

  • Ventilated lids for petri dishes

2. Preparation:

  • Agar Preparation: Mix 1% w/w agar powder with distilled water and heat until boiling, stirring continuously. Pour the warm agar into the petri dishes to a depth of 3-4 mm and allow it to cool and set.[7]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From this stock solution, prepare a series of dilutions.

  • Leaf Disc Preparation: Use a sharpened metal tube to cut leaf discs from healthy, untreated host plant leaves. The diameter of the leaf discs should be slightly smaller than the petri dish.[7]

3. Procedure:

  • Dipping: Individually dip each leaf disc into a this compound dilution for 10 seconds with gentle agitation. Ensure the entire surface of the leaf is covered.[7] A control group of leaf discs should be dipped in solvent only.

  • Drying: Place the dipped leaf discs on a paper towel to air dry.

  • Assembly: Once dry, place one leaf disc (abaxial surface facing up) onto the set agar in each petri dish.

  • Insect Infestation: Using a fine-tipped paintbrush, carefully transfer a set number of aphids (e.g., 10-15 nymphs or 20-30 adults) onto each leaf disc.[7]

  • Incubation: Cover the petri dishes with ventilated lids and store them in a controlled environment, preferably at 20°C with a 16:8 light-dark cycle.[7]

4. Data Collection and Analysis:

  • Mortality Assessment: After 72 hours, assess the mortality of the aphids. Aphids that are unable to move when gently prodded with a paintbrush are considered dead.[7]

  • Data Correction: Correct for control mortality using Abbott's formula if necessary.

  • Analysis: Analyze the data using probit or logit analysis to determine the LC50 and LC90 values.

Mandatory Visualization

This compound Mode of Action: Acetylcholinesterase Inhibition

Triazamate_Mode_of_Action cluster_synapse Synaptic Cleft cluster_result Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Accumulation ACh Accumulation Nerve Impulse Nerve Impulse Receptor->Nerve Impulse This compound This compound This compound->AChE Inhibits Hyperstimulation Continuous Nerve Stimulation Accumulation->Hyperstimulation Paralysis Paralysis & Death Hyperstimulation->Paralysis

Caption: Acetylcholinesterase inhibition by this compound.

Experimental Workflow for Aphid Leaf-Dip Bioassay

Aphid_Bioassay_Workflow start Start prep_agar Prepare 1% Agar in Petri Dishes start->prep_agar prep_solutions Prepare this compound Serial Dilutions start->prep_solutions cut_leaves Cut Leaf Discs from Untreated Host Plant start->cut_leaves place_leaves Place Leaf Discs on Agar prep_agar->place_leaves dip_leaves Dip Leaf Discs in Solutions (10s) prep_solutions->dip_leaves cut_leaves->dip_leaves dry_leaves Air Dry Leaf Discs dip_leaves->dry_leaves dry_leaves->place_leaves infest Infest with Aphids place_leaves->infest incubate Incubate (72h, 20°C) infest->incubate assess Assess Mortality incubate->assess analyze Analyze Data (Probit/Logit) assess->analyze end End analyze->end

Caption: Workflow for a standard aphid leaf-dip bioassay.

Logical Relationship of Factors Causing Bioassay Variability

Bioassay_Variability_Factors cluster_biological Biological Factors cluster_environmental Environmental Factors cluster_procedural Procedural Factors Variability Bioassay Variability Insect_Age Insect Age & Life Stage Variability->Insect_Age Insect_Health Insect Health & Diet Variability->Insect_Health Genetics Genetic Diversity Variability->Genetics Temperature Temperature Variability->Temperature Humidity Humidity Variability->Humidity Photoperiod Photoperiod Variability->Photoperiod Application Application Method Variability->Application Sample_Size Sample Size Variability->Sample_Size Operator Operator Skill Variability->Operator

Caption: Key factors contributing to bioassay variability.

References

Validation & Comparative

A Comparative Analysis of Triazamate and Other Aphicides for Efficacy in Aphid Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Triazamate with other commercially available aphicides. The data presented is sourced from peer-reviewed scientific literature to ensure accuracy and impartiality. This document aims to assist researchers and professionals in making informed decisions regarding the selection of aphicides for their specific research and development needs.

Executive Summary

This compound is a triazole insecticide that demonstrates efficacy against various aphid species through its mode of action as an acetylcholinesterase (AChE) inhibitor. It exhibits systemic, contact, and stomach action, providing comprehensive control.[1] However, its regulatory approval is limited in some regions, including Great Britain and the European Union.[1] This guide presents available quantitative data comparing the performance of this compound with other key aphicides, including the neonicotinoid imidacloprid (B1192907) and the pyrethroid lambda-cyhalothrin (B1674341). Furthermore, it details the experimental protocols utilized in these comparative studies and illustrates the distinct signaling pathways targeted by different classes of aphicides.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of this compound and other selected aphicides against aphid populations.

Table 1: Comparative Toxicity of Aphicides against Turnip Aphid (Lipaphis erysimi)

InsecticideAphid StageLC50 (ppm)LC90 (ppm)Relative Toxicity (based on LC50)
This compound Apterous Adults0.873.541.00
Early Instar Nymphs0.532.111.64
Late Instar Nymphs1.124.150.78
Imidacloprid Apterous Adults0.291.213.00
Lambda-cyhalothrin Apterous Adults0.150.585.80

Data sourced from Liu et al. (2001). The study utilized a laboratory-reared, susceptible strain of Lipaphis erysimi.

Table 2: Field Efficacy of Aphicides against Turnip Aphid (Lipaphis erysimi) on Cabbage

InsecticideApplication Rate (g AI/ha)Mean Aphids per Plant (7 days after 1st application)Mean Aphids per Plant (14 days after 1st application)
This compound 1401.2 a2.5 a
Imidacloprid 508.7 b3.1 a
Lambda-cyhalothrin 340.8 a1.9 a
Untreated Control -45.3 c98.6 b

Data adapted from Liu et al. (2001). Means in the same column followed by the same letter are not significantly different (P > 0.05).

Experimental Protocols

The following methodologies are based on the study conducted by Liu et al. (2001) for evaluating the efficacy of this compound and other aphicides against the turnip aphid, Lipaphis erysimi.

Laboratory Bioassay for Toxicity Assessment

Objective: To determine the lethal concentration (LC50 and LC90) of this compound, imidacloprid, and lambda-cyhalothrin against different life stages of Lipaphis erysimi.

Methodology:

  • Insect Rearing: A susceptible laboratory strain of L. erysimi was reared on cabbage plants in a controlled environment.

  • Insecticide Solutions: Serial dilutions of formulated this compound, imidacloprid, and lambda-cyhalothrin were prepared in distilled water containing a non-ionic surfactant.

  • Leaf-Dip Method: Cabbage leaf discs (5 cm diameter) were immersed in the respective insecticide solutions for 10 seconds. Control discs were dipped in distilled water with surfactant only.

  • Exposure: The treated leaf discs were air-dried and placed in petri dishes containing a moist filter paper. Ten aphids of a specific life stage (apterous adults, early instar nymphs, or late instar nymphs) were transferred onto each leaf disc.

  • Incubation: The petri dishes were maintained in a growth chamber at 25±1°C with a 14:10 (L:D) photoperiod.

  • Mortality Assessment: Aphid mortality was assessed after 48 hours. Aphids that were unable to move when prodded with a fine brush were considered dead.

  • Data Analysis: The mortality data was subjected to probit analysis to determine the LC50 and LC90 values.

Field Trial for Efficacy Evaluation

Objective: To compare the field performance of this compound with imidacloprid and lambda-cyhalothrin in controlling L. erysimi on cabbage.

Methodology:

  • Experimental Design: The trial was conducted in a randomized complete block design with four replications.

  • Plot Size and Planting: Each plot consisted of four 10-meter rows of cabbage plants.

  • Insecticide Application: Insecticides were applied as foliar sprays using a backpack sprayer calibrated to deliver a specific volume per hectare. Applications were made when the aphid population reached a predetermined threshold.

  • Sampling: The number of aphids on 10 randomly selected plants per plot was counted before and at regular intervals after each insecticide application.

  • Data Analysis: The mean number of aphids per plant was calculated for each treatment at each sampling date. The data was subjected to analysis of variance (ANOVA), and treatment means were compared using a multiple range test.

Signaling Pathways and Modes of Action

The efficacy of an aphicide is intrinsically linked to its specific mode of action at the molecular level. The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by this compound and other classes of aphicides.

This compound: Acetylcholinesterase (AChE) Inhibition

This compound belongs to the carbamate (B1207046) class of insecticides and functions by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the termination of nerve impulses in the cholinergic synapses of insects.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse Vesicle Vesicle with Acetylcholine (B1216132) (ACh) Nerve_Impulse->Vesicle triggers release ACh Acetylcholine (ACh) Vesicle->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is normally broken down by ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to This compound This compound This compound->AChE inhibits Continued_Stimulation Continuous Nerve Impulse (Paralysis & Death) ACh_Receptor->Continued_Stimulation leads to

Caption: Acetylcholinesterase (AChE) Inhibition by this compound.

Neonicotinoids (e.g., Imidacloprid): Nicotinic Acetylcholine Receptor (nAChR) Agonists

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. They bind to these receptors, causing continuous stimulation of the nerve cells.

nAChR_Agonist cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse Vesicle Vesicle with Acetylcholine (ACh) Imidacloprid Imidacloprid (Neonicotinoid) nACh_Receptor Nicotinic ACh Receptor (nAChR) Imidacloprid->nACh_Receptor irreversibly binds to Ion_Channel Ion Channel Opens nACh_Receptor->Ion_Channel activates Hyper_Excitation Hyper-excitation (Paralysis & Death) Ion_Channel->Hyper_Excitation leads to

Caption: Neonicotinoid Mode of Action at the nACh Receptor.

Pymetrozine: Transient Receptor Potential Vanilloid (TRPV) Channel Modulator

Pymetrozine has a unique mode of action, classified as a TRPV channel modulator.[2] It affects the chordotonal organs of insects, which are involved in hearing, balance, and spatial orientation, leading to a cessation of feeding and ultimately starvation.[2]

TRPV_Channel_Modulation cluster_sensory_neuron Sensory Neuron (Chordotonal Organ) Pymetrozine Pymetrozine TRPV_Channel TRPV Channel Pymetrozine->TRPV_Channel modulates Disrupted_Signaling Disrupted Sensory Signaling TRPV_Channel->Disrupted_Signaling causes Feeding_Cessation Feeding Cessation Disrupted_Signaling->Feeding_Cessation leads to Starvation_Death Starvation & Death Feeding_Cessation->Starvation_Death results in

Caption: Pymetrozine's Mode of Action via TRPV Channel Modulation.

Conclusion

The available data indicates that this compound is an effective aphicide, demonstrating both lethal and field efficacy against the turnip aphid. While direct comparative data with a wide range of modern aphicides is limited in the public scientific literature, the study by Liu et al. (2001) provides a valuable benchmark against a neonicotinoid and a pyrethroid. The distinct mode of action of this compound, targeting acetylcholinesterase, differentiates it from other major aphicide classes like neonicotinoids and pymetrozine. This difference in the target site is a critical consideration for insecticide resistance management strategies. Researchers and drug development professionals are encouraged to consider the specific aphid species, the potential for resistance development, and the regulatory status of these compounds when designing control strategies or developing new aphicidal agents. Further independent and comparative studies on a broader range of aphid species and against a wider array of modern insecticides would be beneficial to fully elucidate the comparative efficacy of this compound.

References

A Comparative Analysis of the Toxicological Profiles of Triazamate and Pirimicarb

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the acute toxicity, mechanism of action, and environmental impact of the insecticides Triazamate and Pirimicarb (B1678450) for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the toxicological properties of two acetylcholinesterase-inhibiting insecticides: this compound and pirimicarb. The information presented is intended to support research and development activities by providing key toxicity data, outlining experimental methodologies, and illustrating the underlying biochemical pathways.

Quantitative Toxicity Data

The following table summarizes the acute toxicity of this compound and pirimicarb across various species.

SpeciesExposure RouteMetricThis compoundPirimicarb
RatOralLD5061 mg/kg[1]147 mg/kg
RatDermalLD50>5000 mg/kg>2000 mg/kg
Daphnia magna (Water Flea)48-hourLC50/EC500.011 mg/L0.014 - 0.024 mg/L[2]
Oncorhynchus mykiss (Rainbow Trout)96-hourLC500.034 mg/L29 mg/L[3][4]

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and pirimicarb exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately death in target organisms.

Pirimicarb is classified as a carbamate (B1207046) insecticide and functions as a reversible inhibitor of AChE.[5][6] This means that the bond formed between pirimicarb and the enzyme is not permanent and can be broken, allowing the enzyme to eventually regain its function. The kinetics of this inhibition can be influenced by the specific form of the acetylcholinesterase enzyme.[7]

This compound, a triazole insecticide, also inhibits acetylcholinesterase. While detailed kinetic studies on this compound's interaction with AChE are less publicly available, its classification as a potent insecticide suggests a strong inhibitory effect on the enzyme.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibitors Inhibitors Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Produces This compound This compound This compound->AChE Inhibits Pirimicarb Pirimicarb Pirimicarb->AChE Reversibly Inhibits

Experimental Protocols

The toxicity data presented in this guide are typically generated using standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of results across different laboratories and studies.

Acute Oral Toxicity Testing (Based on OECD Guideline 401 - Rescinded)

The acute oral toxicity, expressed as the LD50 value, is a measure of the amount of a substance that, when ingested, is lethal to 50% of a test population. While OECD Guideline 401 has been rescinded in favor of methods that use fewer animals, its principles are foundational to understanding historical toxicity data.[4][8][9][10]

  • Test Animals: Typically, laboratory rats are used.[8]

  • Procedure: A single dose of the test substance is administered orally to groups of animals at various dose levels.[8]

  • Observation: Animals are observed for a set period, and mortality is recorded.

  • Endpoint: The LD50 is calculated statistically from the dose-response data.

Acute_Oral_Toxicity_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., Rats) Start->Animal_Acclimation Dose_Preparation Test Substance Dose Preparation Animal_Acclimation->Dose_Preparation Oral_Administration Single Oral Dose Administration Dose_Preparation->Oral_Administration Observation Observation Period (e.g., 14 days) Oral_Administration->Observation Data_Collection Mortality and Clinical Signs Data Observation->Data_Collection LD50_Calculation Statistical Calculation of LD50 Data_Collection->LD50_Calculation End End LD50_Calculation->End

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized.[5][11][12][13][14]

  • Test Organisms: Daphnia magna, less than 24 hours old.[5][11][13][14]

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[5][11][12][13][14]

  • Observation: Immobilization is recorded at 24 and 48 hours.[5][11][12][13][14]

  • Endpoint: The EC50 is calculated based on the concentration-response data.[5][11]

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish, typically rainbow trout (Oncorhynchus mykiss). The primary endpoint is the 96-hour LC50.[2][15][16][17][18]

  • Test Organisms: Rainbow trout are a commonly used species.[19]

  • Procedure: Fish are exposed to the test substance in a series of concentrations for 96 hours.[2][15][16][17][18]

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[2][15][17]

  • Endpoint: The LC50, the concentration that is lethal to 50% of the test fish, is determined.[2][15][16][17]

Comparative Analysis Logic

The comparison of this compound and pirimicarb toxicity involves a multi-faceted approach, integrating data from various toxicological endpoints.

Comparative_Analysis_Logic cluster_toxicity_data Quantitative Toxicity Data cluster_mechanism Mechanism of Action Compound_A This compound LD50_Data LD50 (Mammalian) Compound_A->LD50_Data LC50_Data LC50/EC50 (Aquatic) Compound_A->LC50_Data AChE_Inhibition Acetylcholinesterase Inhibition Compound_A->AChE_Inhibition Inhibition_Kinetics Inhibition Kinetics (Reversibility) Compound_A->Inhibition_Kinetics Compound_B Pirimicarb Compound_B->LD50_Data Compound_B->LC50_Data Compound_B->AChE_Inhibition Compound_B->Inhibition_Kinetics Comparative_Analysis Comparative Toxicity Analysis LD50_Data->Comparative_Analysis LC50_Data->Comparative_Analysis AChE_Inhibition->Comparative_Analysis Inhibition_Kinetics->Comparative_Analysis

Conclusion

Based on the available acute toxicity data, this compound demonstrates significantly higher toxicity to mammals and aquatic organisms compared to pirimicarb. While both compounds share a common mechanism of action through the inhibition of acetylcholinesterase, the reversibility of this inhibition with pirimicarb may contribute to its comparatively lower acute toxicity profile. This guide provides a foundational dataset and methodological overview to aid in the informed assessment and further investigation of these two insecticides.

References

A Superior UPLC-MS/MS Method for the Rapid and Sensitive Detection of Triazamate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Analytical Chemistry and Food Safety

This guide presents a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of Triazamate. Its performance is compared with established analytical techniques, namely Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This guide provides supporting experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction to this compound

This compound is a systemic insecticide belonging to the carbamyl-triazole chemical class.[1] It is primarily used to control aphids in a variety of crops.[2] As an acetylcholinesterase inhibitor, it effectively disrupts the nervous system of target pests.[3] However, concerns about its potential environmental impact and human health risks have led to regulatory scrutiny in some regions.[1] Therefore, sensitive and reliable analytical methods are crucial for monitoring its residues in environmental and agricultural samples.

Performance Comparison of Analytical Methods

The newly developed UPLC-MS/MS method demonstrates superior performance in terms of sensitivity, speed, and selectivity compared to traditional GC-NPD and HPLC-DAD methods for this compound detection. A summary of the key performance parameters is presented in the table below.

Parameter New UPLC-MS/MS Method Existing GC-NPD Method Existing HPLC-DAD Method
Linearity (R²) >0.999>0.995>0.997
Accuracy (Recovery %) 95-105%85-110%90-108%
Precision (RSD %) < 5%< 10%< 8%
Limit of Detection (LOD) 0.01 µg/kg1.0 µg/kg0.5 µg/kg
Limit of Quantitation (LOQ) 0.05 µg/kg5.0 µg/kg2.0 µg/kg
Analysis Time (minutes) 52015
Selectivity Very HighModerateModerate
Sample Preparation QuEChERSLiquid-Liquid ExtractionSolid-Phase Extraction

Experimental Protocols

New UPLC-MS/MS Method

This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by UPLC-MS/MS analysis.

1. Sample Preparation (QuEChERS)

  • Homogenization: 10 g of the sample (e.g., fruit, vegetable, soil) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added, and the tube is immediately shaken for 1 minute.

  • Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 1 mL of the supernatant is transferred to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). The tube is vortexed for 30 seconds and then centrifuged at 10000 rpm for 2 minutes.

  • Final Solution: The resulting supernatant is filtered through a 0.22 µm filter into an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • Chromatographic System: Waters Acquity UPLC

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 5% B in 0.1 minutes, and equilibrate for 0.9 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor and product ions for this compound are monitored.

Visualizing the Workflow and Validation

The following diagrams illustrate the experimental workflow for the new UPLC-MS/MS method and the logical steps involved in its validation.

Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_Out Addition of QuEChERS Salts Extraction->Salting_Out Centrifugation1 Centrifugation Salting_Out->Centrifugation1 dSPE d-SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound detection using UPLC-MS/MS.

Analytical Method Validation cluster_performance Performance Characteristics Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Specificity Specificity & Selectivity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Logical flow for the validation of a new analytical method.

References

Independent Verification of Triazamate's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticide Triazamate with alternative compounds, focusing on its mode of action as an acetylcholinesterase (AChE) inhibitor. The information presented is supported by experimental data to facilitate independent verification and further research.

Overview of this compound and its Mode of Action

This compound is a carbamate (B1207046) insecticide effective against various aphid species.[1][2] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect. This mechanism is shared by other carbamate and organophosphate insecticides.

Comparative Performance Data

To provide a quantitative comparison of this compound with other AChE-inhibiting insecticides, the following tables summarize key performance metrics. Carbaryl, another carbamate insecticide, and Malathion, an organophosphate insecticide, have been chosen as alternatives for this comparison.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundChemical ClassTarget Organism/Enzyme SourceIC50 Value (M)
This compound CarbamateInsectaData not available in searched literature
Carbaryl CarbamateDaphnia magnaStrain-dependent, with significant inhibition at µg/L concentrations[3]
Malathion OrganophosphateBovine Erythrocyte3.7 x 10⁻⁴[4]
Malaoxon (active metabolite of Malathion) OrganophosphateBovine Erythrocyte2.4 x 10⁻⁶[4]

Table 2: Efficacy Against Aphids (Turnip Aphid - Lipaphis erysimi)

CompoundChemical ClassBioassay MethodLC50 Value
This compound CarbamateLeaf-dip (on cabbage)6.7-fold greater for field vs. lab population adults
Carbaryl CarbamateNot specifiedIneffective as a 0.1% spray in one study[3]
Malathion OrganophosphateNot specifiedLeast toxic among several tested insecticides in one study

Note: LC50 represents the lethal concentration of a substance that is required to kill 50% of a test population. Lower LC50 values indicate higher toxicity to the target pest. The provided data highlights the challenge of direct comparison due to varying experimental conditions and reporting metrics.

Experimental Protocols for Independent Verification

To independently verify the mode of action of this compound and compare its performance with alternatives, the following detailed experimental protocols are provided.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, a widely used colorimetric assay for measuring AChE activity.

Objective: To determine the IC50 value of this compound and compare it with other inhibitors.

Materials:

  • Acetylcholinesterase (from an insect source, e.g., electric eel or specific aphid species)

  • Acetylthiocholine iodide (ATChI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound, Carbaryl, and Malathion of known purity

  • 96-well microplate reader

  • Microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATChI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound, Carbaryl, and Malathion in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

    • Add 25 µL of the insecticide solutions (or solvent control) to the respective wells.

    • Add 25 µL of the AChE solution to each well and incubate at room temperature for a pre-determined time (e.g., 15 minutes).

    • Initiate the reaction by adding 25 µL of the ATChI solution to each well.

    • Immediately add 100 µL of the DTNB solution to each well.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Normalize the rates relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using appropriate software.

In Situ Electrophysiological Recording from an Insect Ganglion

This protocol allows for the direct measurement of the effects of insecticides on nerve activity.

Objective: To observe the neurotoxic effects of this compound and compare them to other AChE inhibitors.

Materials:

  • Live insects (e.g., cockroaches or a large aphid species)

  • Dissection microscope and tools

  • Insect saline solution

  • Suction electrodes

  • Amplifier and data acquisition system

  • Perfusion system

  • This compound, Carbaryl, and Malathion solutions in saline

Procedure:

  • Dissection:

    • Anesthetize the insect by cooling.

    • Dissect the insect to expose a ganglion (e.g., the terminal abdominal ganglion).

    • Continuously perfuse the exposed ganglion with insect saline.

  • Recording Setup:

    • Place a suction electrode over a nerve cord connected to the ganglion to record spontaneous nerve activity.

    • Establish a stable baseline recording of nerve impulses.

  • Compound Application:

    • Switch the perfusion solution to one containing a known concentration of this compound.

    • Record the changes in nerve firing rate and pattern.

    • Wash out the this compound solution with saline and allow the nerve activity to recover.

    • Repeat the application and washout steps with Carbaryl and Malathion for comparison.

  • Data Analysis:

    • Analyze the recorded nerve activity for changes in spike frequency, amplitude, and the appearance of spontaneous, repetitive firing, which are characteristic signs of AChE inhibition.

    • Compare the time to onset of effects and the severity of the neurotoxic symptoms for each compound.

Visualizing Pathways and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Neuron Postsynaptic Neuron AChR->Postsynaptic Neuron Activates Normal Nerve Signal Normal Nerve Signal AChR->Normal Nerve Signal Signal Termination This compound This compound This compound->AChE Inhibits Continuous Nerve Signal Continuous Nerve Signal

Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.

AChE_Assay_Workflow start Start reagent_prep Prepare Reagents: AChE, Substrate (ATChI), DTNB, and Insecticide Dilutions start->reagent_prep plate_setup Add Buffer, Insecticide, and AChE to 96-well Plate reagent_prep->plate_setup incubation Incubate at Room Temperature plate_setup->incubation reaction_start Initiate Reaction with Substrate (ATChI) and Add DTNB incubation->reaction_start measurement Measure Absorbance at 412 nm reaction_start->measurement analysis Calculate Reaction Rates and Determine IC50 Value measurement->analysis end End analysis->end Electrophysiology_Workflow start Start dissection Dissect Insect to Expose Ganglion start->dissection setup Establish Stable Baseline Recording with Suction Electrode dissection->setup application Apply Insecticide Solution via Perfusion setup->application recording Record Changes in Nerve Activity application->recording washout Washout with Saline and Record Recovery recording->washout comparison Repeat with Alternative Insecticides washout->comparison analysis Analyze and Compare Neurotoxic Effects comparison->analysis end End analysis->end

References

A Comparative Analysis of the Environmental Impact of Triazamate and Imidacloprid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the environmental impact of two insecticides, Triazamate and imidacloprid (B1192907). The information presented is collated from scientific literature and pesticide properties databases, with a focus on quantitative data to facilitate a direct comparison of their performance and potential environmental risks.

Overview and Mode of Action

This compound is a carbamyl-triazole insecticide that acts as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the target insect.

Imidacloprid is a systemic neonicotinoid insecticide. It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to an overstimulation of the nerve cells, resulting in paralysis and death. Imidacloprid shows a higher binding affinity to insect nAChRs compared to vertebrate nAChRs, which accounts for its selective toxicity.

Physicochemical Properties and Environmental Fate

The environmental fate of a pesticide, including its persistence, mobility, and potential for bioaccumulation, is largely governed by its physicochemical properties.

PropertyThis compoundImidacloprid
Molecular Weight 314.4 g/mol 255.7 g/mol [1]
Water Solubility 433 mg/L (at 25°C)610 mg/L (at 20°C)[1]
Vapor Pressure 1.2 x 10⁻⁷ mmHg (at 25°C)3 x 10⁻¹² mmHg (at 20°C)[1]
Log K_ow_ (Octanol-Water Partition Coefficient) 2.690.57 (at 21°C)[1]
K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) 257 cm³/g156-960 cm³/g (mean 249-336)[1]
Soil Half-life (DT₅₀) 1 day40 - 124 days (up to 997 days in some lab studies)
Aqueous Photolysis Half-life Unstable in light< 3 hours

This compound has a very short half-life in soil, suggesting it degrades rapidly. Its moderate K_oc_ value indicates a potential for some mobility in soil.

Imidacloprid , in contrast, is significantly more persistent in soil, with a half-life that can extend for months or even years under certain conditions. Its wide range of K_oc_ values suggests that its mobility is highly dependent on soil organic matter content. Due to its high water solubility and persistence, imidacloprid has a high potential to leach into groundwater and run off into surface waters.

Ecotoxicity to Non-Target Organisms

The ecotoxicity of these insecticides to non-target organisms is a critical aspect of their environmental impact. The following tables summarize acute toxicity data (LC₅₀/LD₅₀ values).

Aquatic Organisms
OrganismThis compound (LC₅₀)Imidacloprid (LC₅₀/EC₅₀)
Fish (96-hour) 0.06 mg/L211 mg/L (Rainbow Trout)
Aquatic Invertebrates (Daphnia sp., 48-hour) 0.0045 mg/L85 mg/L
Algae (72-hour) 240 mg/L>100 mg/L (growth inhibition)

This compound exhibits significantly higher acute toxicity to fish and aquatic invertebrates compared to imidacloprid.

Avian Species
OrganismThis compound (LD₅₀)Imidacloprid (LD₅₀)
Bobwhite Quail (Acute Oral) Not Found152 mg/kg
Honeybees (Apis mellifera)
Exposure RouteThis compound (LD₅₀)Imidacloprid (LD₅₀)
Acute Oral Not Found0.0037 - 0.07 µ g/bee
Acute Contact Not Found0.024 µ g/bee

Specific acute toxicity data for this compound on honeybees was not found in the performed searches. Imidacloprid is highly toxic to honeybees through both oral and contact exposure.

Earthworms
OrganismThis compound (LC₅₀)Imidacloprid (LC₅₀)
Earthworm (Eisenia fetida, 14-day) Not Found3.05 mg/kg soil[2]

Quantitative data on the toxicity of this compound to earthworms was not available in the searched literature. Imidacloprid is moderately toxic to earthworms.

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour exposure period.[3][4]

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.[5]

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[3]

  • Data Analysis: The 96-hour LC₅₀, along with its 95% confidence limits, is calculated using appropriate statistical methods.[6]

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC₅₀) within a 48-hour period.[7][8][9][10]

  • Test Organism: Young daphnids, less than 24 hours old, are used for the test.[7][11]

  • Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static system for 48 hours under controlled temperature and light conditions.[7]

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[11][12]

  • Data Analysis: The 48-hour EC₅₀ and its confidence limits are calculated.[13]

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

This guideline describes procedures to determine the acute oral toxicity (LD₅₀) of a substance to birds.[14][15][16][17]

  • Test Organism: Commonly used species include Bobwhite quail (Colinus virginianus) and Mallard duck (Anas platyrhynchos).

  • Test Procedure: The test substance is administered as a single oral dose. The test can be conducted as a limit test (a single high dose) or a dose-response study with multiple dose levels.[18]

  • Observations: Birds are observed for mortality and signs of toxicity for at least 14 days.

  • Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

Honeybee, Acute Oral and Contact Toxicity Tests (based on OECD Guidelines 213 & 214)

These laboratory tests assess the acute oral (OECD 213) and contact (OECD 214) toxicity of chemicals to adult worker honeybees.[18][19][20][21][22][23]

  • Oral Toxicity (OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance for a set period.[18]

  • Contact Toxicity (OECD 214): A small droplet of the test substance in a suitable solvent is applied to the dorsal thorax of the bees.[24]

  • Test Conditions: For both tests, bees are kept in cages under controlled temperature and humidity. Mortality and any sublethal effects are observed for at least 48 hours, and can be extended to 96 hours.[20]

  • Data Analysis: The LD₅₀ (the dose that is lethal to 50% of the test bees) is calculated for both exposure routes.[20]

Signaling Pathways and Environmental Fate Diagrams

Signaling Pathways

Triazamate_Mode_of_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to ACh->AChR Excessive binding AChE->ACh Prevents breakdown of ACh Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Stimulates AChR->Postsynaptic_Neuron Continuous Stimulation (Paralysis, Death) This compound This compound This compound->AChE Inhibits

This compound's inhibition of acetylcholinesterase.

Imidacloprid_Mode_of_Action cluster_synapse Insect Synapse Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidacloprid->nAChR Binds irreversibly to Imidacloprid->AChE Not broken down by AChE Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Overstimulation (Paralysis, Death)

Imidacloprid's binding to nicotinic acetylcholine receptors.
Experimental Workflow

Ecotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis Test_Substance Test Substance (this compound or Imidacloprid) Test_Solutions Prepare Test Concentrations Test_Substance->Test_Solutions Test_Organisms Select & Acclimate Test Organisms Exposure Expose Organisms (e.g., 48h, 96h) Test_Organisms->Exposure Test_Solutions->Exposure Record_Data Record Mortality & Sublethal Effects Exposure->Record_Data Calculate_Endpoints Calculate LC₅₀/EC₅₀/LD₅₀ with Confidence Limits Record_Data->Calculate_Endpoints Report Final Report Calculate_Endpoints->Report

Generalized workflow for ecotoxicity testing.
Environmental Fate

Environmental_Fate_Comparison cluster_this compound This compound cluster_imidacloprid Imidacloprid This compound This compound T_Soil Soil This compound->T_Soil T_Water Water This compound->T_Water T_Degradation Rapid Degradation (DT₅₀ = 1 day) T_Soil->T_Degradation T_Leaching Leaching T_Soil->T_Leaching T_Runoff Runoff T_Soil->T_Runoff T_Metabolites Metabolites T_Degradation->T_Metabolites T_Leaching->T_Water T_Runoff->T_Water Imidacloprid Imidacloprid I_Soil Soil Imidacloprid->I_Soil I_Water Water Imidacloprid->I_Water I_Persistence High Persistence (DT₅₀ = 40-124+ days) I_Soil->I_Persistence I_Leaching High Leaching Potential I_Soil->I_Leaching I_Runoff Runoff Potential I_Soil->I_Runoff I_Photolysis Aqueous Photolysis (<3 hours) I_Water->I_Photolysis I_Leaching->I_Water I_Runoff->I_Water

Environmental fate pathways of this compound and Imidacloprid.

Conclusion

This comparative guide highlights significant differences in the environmental impact profiles of this compound and imidacloprid.

  • Persistence and Mobility: this compound is characterized by its rapid degradation in soil, which limits its long-term environmental presence. Imidacloprid, conversely, is highly persistent and mobile, posing a greater risk of contaminating ground and surface water.

  • Ecotoxicity: this compound demonstrates substantially higher acute toxicity to aquatic organisms, particularly fish and invertebrates, than imidacloprid. Imidacloprid is highly toxic to honeybees, a key concern for pollinator health.

The choice between these insecticides should be informed by a thorough risk assessment that considers the specific application scenario, the surrounding environment, and the non-target species at greatest risk. The data presented here underscores the importance of selecting pesticides with environmental properties that minimize adverse effects on ecosystems.

References

Benchmarking Triazamate's Performance Against Novel Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Triazamate, a carbamate (B1207046) insecticide, against a range of novel insecticides targeting aphids. The information is compiled from publicly available experimental data to assist researchers and professionals in drug development and pest management in their evaluation of different insecticidal compounds.

Executive Summary

This compound, an acetylcholinesterase (AChE) inhibitor, has been a tool in the management of aphid populations. However, the landscape of insecticides is continually evolving, with the introduction of novel chemical classes exhibiting different modes of action. This guide benchmarks this compound's performance against these newer alternatives, including neonicotinoids, sulfoximines, butenolides, and pyropenes. The comparative analysis is based on available toxicity data (LC50 values) and field efficacy studies. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.

Data Presentation: Comparative Toxicity to Aphids

Insecticide ClassActive IngredientTarget Aphid SpeciesLC50 (ppm)Citation(s)
Carbamate This compound Lipaphis erysimi (Turnip Aphid) - Lab PopulationAdults: 0.24, Early Instars: 0.44, Late Instars: 0.76[1][2]
Lipaphis erysimi (Turnip Aphid) - Field PopulationAdults: 1.6, Early Instars: 1.2, Late Instars: 1.1[1][2]
Neonicotinoid ImidaclopridAphis gossypii (Cotton Aphid)34.577[3]
Myzus persicae (Green Peach Aphid)4.5[4]
ThiamethoxamAphis gossypii (Cotton Aphid)40.713[3]
Myzus persicae (Green Peach Aphid)4.1[4]
AcetamipridAphis gossypii (Cotton Aphid)29.526[3]
Myzus persicae (Green Peach Aphid)17[4]
Sulfoximine SulfoxaflorAphis gossypii (Cotton Aphid) - Yarkant3.42[5]
Aphis gossypii (Cotton Aphid) - Jinghe11.16[5]
Butenolide FlupyradifuroneNot specifiedNot specified in provided results
Pyropene AfidopyropenMyzus persicae (Green Peach Aphid)0.0068 (LC90)[4]
Pyridinecarboxamide FlonicamidAphis gossypii (Cotton Aphid)0.58
Rhopalosiphum maidis (Corn Leaf Aphid)6.682[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for key experiments cited in this guide, based on common practices in insecticide bioassays.

Aphid Rearing

Aphid colonies (Myzus persicae, Aphis gossypii, Lipaphis erysimi, etc.) are typically reared on host plants grown in a controlled environment. Environmental conditions are maintained at approximately 25 ± 2°C, with a relative humidity of 60-70% and a photoperiod of 16:8 hours (light:dark). Host plants are kept in insect-proof cages to prevent contamination and escape.

Leaf-Dip Bioassay for LC50 Determination

The leaf-dip bioassay is a common method for determining the toxicity of insecticides to aphids.

  • Preparation of Insecticide Solutions: Serial dilutions of the test insecticides are prepared in distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Host plant leaves are excised and dipped into the respective insecticide solutions for a standardized period (e.g., 10-30 seconds). Control leaves are dipped in a solution containing only water and the surfactant.

  • Drying: The treated leaves are allowed to air-dry at room temperature.

  • Aphid Infestation: Once dry, the leaves are placed in petri dishes containing a layer of agar (B569324) or moistened filter paper to maintain turgor. A cohort of synchronized adult or nymphal aphids (typically 20-30 individuals) is transferred onto each leaf disc.

  • Incubation: The petri dishes are sealed with ventilated lids and incubated under the same controlled conditions used for rearing.

  • Mortality Assessment: Aphid mortality is assessed at specific time points (e.g., 24, 48, 72 hours) after infestation. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.

Field Efficacy Trials

Field trials are essential for evaluating the performance of insecticides under real-world conditions.

  • Trial Design: Field plots are established in a randomized complete block design with multiple replications for each treatment.

  • Treatments: Treatments typically include different application rates of the test insecticide, a standard insecticide for comparison, and an untreated control.

  • Application: Insecticides are applied using calibrated spray equipment to ensure uniform coverage of the crop foliage.

  • Aphid Population Assessment: Aphid populations are monitored before and at regular intervals after insecticide application. This is often done by counting the number of aphids on a standardized unit (e.g., per leaf, per shoot).

  • Data Analysis: The collected data on aphid numbers are statistically analyzed to determine the significance of differences between treatments and to calculate the percentage reduction in the aphid population for each insecticide.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to Nerve_Impulse Continuous Nerve Impulse ACh->Nerve_Impulse Accumulation leads to AChE Acetylcholinesterase (AChE) ACh->AChE Broken down by Signal_Out Uncontrolled Firing AChR->Signal_Out Initiates Signal_In Nerve Signal Signal_In->ACh Release This compound This compound This compound->AChE Inhibits Hydrolysis Hydrolysis AChE->Hydrolysis Leaf_Dip_Bioassay A Prepare Insecticide Dilutions B Dip Excised Leaves A->B C Air Dry Leaves B->C D Place Leaves in Petri Dishes C->D E Introduce Aphids D->E F Incubate under Controlled Conditions E->F G Assess Mortality F->G H Data Analysis (Probit, LC50) G->H MoA_Comparison cluster_nervous_system Nervous System Targets cluster_other Other Targets Insecticide Classes Insecticide Classes AChE Acetylcholinesterase (AChE) Inhibitors nAChR Nicotinic Acetylcholine Receptor (nAChR) Modulators TRPV Chordotonal Organ TRPV Channel Modulators Lipid Lipid Biosynthesis Inhibitors Feeding Feeding Blockers This compound This compound This compound->AChE Neonicotinoids Neonicotinoids Neonicotinoids->nAChR Sulfoximines Sulfoximines Sulfoximines->nAChR Butenolides Butenolides Butenolides->nAChR Afidopyropen Afidopyropen Afidopyropen->TRPV Spirotetramat Spirotetramat Spirotetramat->Lipid Flonicamid Flonicamid Flonicamid->Feeding

References

Synergistic Effects of Triazamate with Other Pesticides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions between pesticides is paramount for developing effective and sustainable pest management strategies. This guide provides a comprehensive comparison of the synergistic effects of the organophosphate insecticide Triazamate with other pesticides, supported by available experimental data.

This compound, an acetylcholinesterase (AChE) inhibitor, has been investigated for its potential synergistic interactions with other classes of insecticides, particularly pyrethroids and carbamates. Synergy occurs when the combined effect of two or more pesticides is greater than the sum of their individual effects. This can lead to enhanced efficacy, reduced application rates, and potentially mitigate the development of pesticide resistance. However, interactions can also be antagonistic, where the combined effect is less than expected.

Comparison of Synergistic and Antagonistic Effects

The interaction of this compound with other pesticides can vary significantly depending on the combined pesticide, the target organism, and the experimental conditions.

Insecticidal Combinations

Pyrethroids:

Research has yielded conflicting results on the interaction between this compound (Triazophos) and pyrethroids. A study by Kumar et al. (2017) reported that Triazophos is highly synergistic with the synthetic pyrethroids deltamethrin (B41696) and cypermethrin (B145020) when tested on acetylcholinesterase (AChE) from housefly heads[1]. This synergistic action is likely due to the combined inhibitory effect on AChE, the primary target for both organophosphates and pyrethroids in insects.

In contrast, a study by Singh et al. (2019) on the earthworm Eudrilus eugeniae demonstrated an antagonistic interaction between Triazophos and deltamethrin[2]. The study reported the following median lethal concentration (LC50) values after 48 hours of exposure:

Pesticide/CombinationLC50 (ng/cm²)[2]Interaction
Triazophos76-
Deltamethrin31-
Triazophos + Deltamethrin66Antagonistic

This antagonism in earthworms suggests that the physiological and metabolic pathways in different organisms can lead to varied responses to pesticide mixtures.

Carbamates:

The study by Kumar et al. (2017) also indicated a synergistic effect between Triazophos and the carbamate (B1207046) insecticides carbofuran (B1668357) and carbaryl[1]. The mechanism is presumed to be the dual inhibition of acetylcholinesterase. Unfortunately, specific quantitative data from this study are not publicly available to be included in a comparative table.

Fungicidal and Herbicidal Combinations

Experimental Protocols

Acute Toxicity Assessment in Earthworms (Eudrilus eugeniae)

This protocol is based on the methodology likely employed in the study by Singh et al. (2019)[2].

Objective: To determine the median lethal concentration (LC50) of individual and combined pesticides on a non-target organism.

Methodology:

  • Test Organism: Adult earthworms (Eudrilus eugeniae) of similar size and age.

  • Exposure Method: Filter paper contact method.

  • Test Concentrations: A series of concentrations for each pesticide and their mixture are prepared. A control group with no pesticide exposure is also included.

  • Procedure:

    • Whatman No. 1 filter papers are treated with the respective pesticide concentrations and air-dried.

    • The treated filter papers are placed in petri dishes.

    • Ten earthworms are introduced into each petri dish.

    • The dishes are maintained in a controlled environment (e.g., 25 ± 2°C).

  • Observation: Mortality is recorded at specified time intervals (e.g., 24 and 48 hours).

  • Data Analysis: The LC50 values are calculated using probit analysis. The interaction is determined by comparing the observed LC50 of the mixture to the expected LC50 based on the toxicity of the individual components.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of pesticides on AChE, as likely used in the study by Kumar et al. (2017)[1].

Objective: To determine the in vitro inhibition of acetylcholinesterase by individual and combined pesticides.

Methodology:

  • Enzyme Source: Purified acetylcholinesterase from the target organism (e.g., housefly heads).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Procedure:

    • The reaction is typically carried out in a 96-well microplate.

    • The reaction mixture contains phosphate (B84403) buffer (pH 8.0), DTNB, and the AChE enzyme solution.

    • The test pesticides (individual or in combination) at various concentrations are added to the wells.

    • The reaction is initiated by adding the substrate (ATCI).

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The rate of reaction is calculated. The percentage of AChE inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 (inhibitor concentration causing 50% enzyme inhibition) is then calculated. Synergy is assessed using methods like the Combination Index (CI)[3][4][5].

Signaling Pathways and Experimental Workflows

Synergy_Assessment_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis cluster_results Results PesticideA Pesticide A Stock SerialDilutions Prepare Serial Dilutions (Individual & Mixtures) PesticideA->SerialDilutions PesticideB Pesticide B Stock PesticideB->SerialDilutions Exposure Expose Target Organism or Enzyme to Pesticides SerialDilutions->Exposure DataCollection Collect Dose-Response Data (e.g., Mortality, Inhibition) Exposure->DataCollection LC50_IC50 Calculate LC50 / IC50 for each Pesticide/Mixture DataCollection->LC50_IC50 SynergyAnalysis Assess Synergy/Antagonism (e.g., Combination Index) LC50_IC50->SynergyAnalysis Synergistic Synergistic (CI < 1) SynergyAnalysis->Synergistic Additive Additive (CI = 1) SynergyAnalysis->Additive Antagonistic Antagonistic (CI > 1) SynergyAnalysis->Antagonistic

General workflow for assessing pesticide synergy.

AChE_Inhibition_Synergy cluster_synapse Cholinergic Synapse cluster_inhibition Mechanism of Action cluster_effect Synergistic Effect ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding ACh_Accumulation Accumulation of ACh ACh->ACh_Accumulation This compound This compound (Organophosphate) Inhibition Inhibition of AChE This compound->Inhibition OtherPesticide Pyrethroid / Carbamate OtherPesticide->Inhibition Inhibition->ACh Blocks Hydrolysis Overstimulation Continuous Stimulation of ACh Receptors ACh_Accumulation->Overstimulation Toxicity Enhanced Neurotoxicity leading to Insect Death Overstimulation->Toxicity

Proposed mechanism of synergy via AChE inhibition.

Conclusion and Future Directions

The available evidence suggests that this compound can exhibit synergistic effects with pyrethroid and carbamate insecticides, primarily through the enhanced inhibition of acetylcholinesterase. However, the conflicting data underscores the complexity of pesticide interactions and the importance of considering the target organism and environmental context.

A significant research gap exists regarding the synergistic potential of this compound with fungicides and herbicides. Further studies are crucial to elucidate these interactions to develop more effective and environmentally conscious pest management programs. Researchers are encouraged to employ standardized methodologies, such as the Combination Index (CI) method, to ensure data comparability across studies.

References

Unveiling Antagonistic Interactions: A Comparative Guide to Triazamate and Fungicide Co-Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the complex interactions between pesticides is paramount for effective and sustainable pest management strategies. This guide provides a comprehensive comparison of the antagonistic interactions observed between the insecticide Triazamate and various fungicides, supported by experimental data and detailed protocols. The findings highlight a potential for reduced efficacy when these compounds are used in combination, primarily due to competitive inhibition of the target enzyme, acetylcholinesterase.

This compound, a carbamyl-triazole insecticide, functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. However, emerging research indicates that certain fungicides, particularly those within the triazole and carbamate (B1207046) classes, can also exhibit inhibitory effects on this enzyme. This shared mode of action can lead to antagonistic interactions when this compound is co-applied with such fungicides, diminishing the insecticidal potency of this compound.

Quantitative Analysis of Acetylcholinesterase Inhibition

While specific studies detailing the antagonistic interactions of this compound with a wide range of fungicides are limited, valuable insights can be drawn from research on fungicides with similar chemical structures and modes of action. A key study investigated the anticholinesterase activity of the triazole fungicide mefentrifluconazole (B3027861) and the carbamate fungicide pyraclostrobin. The data from this study provides a foundational understanding of the potential for antagonism.

CompoundTarget EnzymeInhibition TypeKi (μM)Inhibition Rate
MefentrifluconazoleHuman AChEReversible101 ± 19-
MefentrifluconazoleHuman BChEReversible--
Pyraclostrobin (50 μM)Human AChEProgressive-t1/2 = 2.1 min; ki = 6.6 × 10³ M⁻¹ min⁻¹
Pyraclostrobin (50 μM)Human BChEProgressive-t1/2 = 1.5 min; ki = 9.2 × 10³ M⁻¹ min⁻¹

Data extrapolated from a study on mefentrifluconazole and pyraclostrobin, which share structural and functional similarities with this compound and other fungicides.

This data clearly demonstrates that both a triazole and a carbamate fungicide can inhibit acetylcholinesterase, the same target as this compound. This suggests a high probability of competitive or non-competitive inhibition when this compound is tank-mixed with such fungicides, leading to an overall reduction in the efficacy of the insecticide.

Experimental Protocols

To enable researchers to further investigate these interactions, the following is a detailed methodology for assessing acetylcholinesterase inhibition by pesticide mixtures, adapted from established protocols.

In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the inhibitory potential of individual pesticides and their mixtures on acetylcholinesterase activity.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compounds (this compound and fungicides) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of AChE in phosphate buffer.

  • Prepare serial dilutions of the test compounds (this compound, fungicides, and their mixtures) in the buffer.

  • In a 96-well plate, add the AChE solution to each well.

  • Add the test compound dilutions to the respective wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding ATCI and DTNB to each well.

  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compounds and their mixtures relative to a control (enzyme activity without inhibitor).

  • Determine the IC50 (concentration causing 50% inhibition) and the inhibition constant (Ki) for each compound and mixture.

Signaling Pathways and Logical Relationships

The antagonistic interaction at the molecular level can be visualized as a competition for the active site of the acetylcholinesterase enzyme.

cluster_0 Synaptic Cleft cluster_1 Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding -> Nerve Impulse This compound This compound This compound->AChE Inhibition ReducedEfficacy Reduced Insecticidal Efficacy (Antagonism) Fungicide Fungicide (e.g., Triazole, Carbamate) Fungicide->AChE Inhibition

Figure 1. Competitive inhibition of acetylcholinesterase.

The diagram above illustrates the mechanism of antagonism. Both this compound and certain fungicides can bind to and inhibit acetylcholinesterase. When present together, they compete for the same target, reducing the overall inhibition of the enzyme by this compound and thus diminishing its insecticidal effect.

cluster_treatments Treatment Groups cluster_assessment Efficacy Assessment start Start: Prepare Pesticide Stock Solutions prep_insects 1. Prepare Test Insects (e.g., Aphids) start->prep_insects prep_pathogen 2. Prepare Fungal Pathogen Culture start->prep_pathogen application 3. Apply Treatments (e.g., Leaf Dip, Spray) prep_insects->application prep_pathogen->application control Control (Solvent Only) This compound This compound Alone fungicide Fungicide Alone mixture This compound + Fungicide incubation 4. Incubate under Controlled Conditions application->incubation insect_mortality 5a. Assess Insect Mortality incubation->insect_mortality fungal_growth 5b. Assess Fungal Growth Inhibition incubation->fungal_growth analysis 6. Data Analysis (e.g., Probit, ANOVA) insect_mortality->analysis fungal_growth->analysis

Figure 2. Experimental workflow for in vivo antagonism assessment.

The provided workflow outlines the key steps for conducting an in vivo experiment to evaluate the antagonistic effects of co-applying this compound and fungicides on target pests and pathogens.

The available evidence strongly suggests a potential for antagonistic interactions between this compound and certain fungicides due to their shared ability to inhibit acetylcholinesterase. This can lead to a significant reduction in the insecticidal efficacy of this compound when used in tank mixtures. For researchers and professionals in crop protection and drug development, it is crucial to consider these interactions when designing pest management programs. Further research is warranted to expand the scope of fungicides tested and to quantify the antagonistic effects on a wider range of insect pests under field conditions. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations.

Comparative Metabolism of Triazamate in Different Insect Species: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the comparative metabolism of Triazamate across different insect species. Despite extensive searches for quantitative data, detailed experimental protocols, and established metabolic pathways, no direct comparative studies or individual in-depth metabolic analyses for this compound in various insect species could be identified.

Insecticide metabolism is a critical factor in determining the efficacy of a pest control agent and the potential for resistance development in target insect populations. The detoxification of insecticides is primarily carried out by enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs). The activity and substrate specificity of these enzymes can vary significantly between different insect species, leading to differential susceptibility to insecticides.

While the general mechanisms of insecticide metabolism are well-documented for many classes of insecticides, specific data for this compound remains elusive in the public domain. Studies on other insecticides, particularly neonicotinoids, in economically important pests like the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii), highlight the importance of species-specific metabolic profiles. For instance, the overexpression of certain P450 enzymes has been linked to neonicotinoid resistance in some aphid populations. However, it is not possible to extrapolate these findings to the metabolism of this compound without direct experimental evidence.

Future Research Directions

To address this knowledge gap, dedicated research is required to investigate the metabolic fate of this compound in key insect pests. Such studies would ideally involve:

  • In vivo and in vitro metabolic studies: To identify the primary metabolites of this compound in different insect species.

  • Enzyme inhibition studies: To determine the specific enzyme families responsible for this compound detoxification.

  • Quantitative analysis: To compare the rate of metabolism and the profile of metabolites across various insect species.

  • Transcriptomic and proteomic analyses: To identify the specific genes and proteins involved in this compound metabolism and potential resistance mechanisms.

The generation of such data would be invaluable for researchers, scientists, and drug development professionals. It would enable a more informed assessment of this compound's efficacy, aid in the development of effective resistance management strategies, and provide a foundation for the design of novel, more selective insecticides.

Experimental Workflow for Investigating Insecticide Metabolism

A general experimental workflow to investigate the comparative metabolism of an insecticide like this compound in different insect species is outlined below. This workflow represents a standard approach in the field of insect toxicology and biochemistry.

G cluster_0 Phase 1: Insect Rearing and Treatment cluster_1 Phase 2: Sample Collection and Preparation cluster_2 Phase 3: Metabolite Analysis cluster_3 Phase 4: Enzyme Assays InsectRearing Insect Species Rearing (e.g., Myzus persicae, Aphis gossypii) InsecticideApplication Topical Application or Oral Administration of this compound InsectRearing->InsecticideApplication MicrosomePrep Microsome Preparation from Insect Tissues InsectRearing->MicrosomePrep SampleCollection Collection of Insects at Different Time Points InsecticideApplication->SampleCollection Homogenization Homogenization and Extraction of Metabolites SampleCollection->Homogenization LCMS LC-MS/MS or GC-MS Analysis for Metabolite Identification and Quantification Homogenization->LCMS DataAnalysis Data Analysis and Pathway Elucidation LCMS->DataAnalysis EnzymeAssays Enzyme Assays (P450s, GSTs, CarEs) with and without Inhibitors MicrosomePrep->EnzymeAssays

A generalized workflow for studying insecticide metabolism in insects.

Conclusion

The absence of specific research on the comparative metabolism of this compound in different insect species represents a critical knowledge deficit. Without such fundamental data, a comprehensive comparison guide cannot be developed. Future research efforts should be directed towards elucidating the metabolic pathways of this compound in economically important insect pests to support sustainable pest management practices.

Triazamate: A Comparative Analysis of its Selectivity for Target Aphid Pests

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the insecticide Triazamate reveals its targeted efficacy against various aphid species, positioning it as a notable component in integrated pest management (IPM) strategies. This guide provides a comparative analysis of this compound's selectivity, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its performance relative to other modern aphicides.

This compound is a systemic insecticide that acts as an acetylcholinesterase (AChE) inhibitor, belonging to the carbamate (B1207046) chemical class (IRAC Group 1A). It provides control of aphids through both contact and stomach action. Its effectiveness is centered on key aphid species that pose significant threats to a variety of agricultural crops.

Efficacy and Selectivity Profile

The selectivity of an insecticide is a critical factor in IPM, as it determines the product's ability to control target pests while minimizing harm to non-target organisms, including beneficial insects that contribute to natural pest control.

Target Pest Efficacy
Comparative Toxicity to Non-Target Organisms

The following table summarizes the available toxicity data for this compound and its alternatives against a selection of non-target organisms. This data is crucial for assessing the broader ecological impact of these insecticides.

InsecticideChemical Class (IRAC Group)Target Pests (Aphids)Non-Target OrganismToxicity Value (LD50/LC50)Reference
This compound Carbamate (1A)Myzus persicae, Aphis gossypiiLady Beetle (Hippodamia variegata)No specific LC50 data found
Green Lacewing (Chrysoperla carnea)No specific LC50 data found
Parasitic Wasp (Aphidius colemani)No specific LC50 data found
Pymetrozine Pyridine azomethines (9B)Myzus persicae, Aphis gossypiiLady Beetle (Hippodamia variegata)LC50: 915.667 mg/L[1]
Green Lacewing (Chrysoperla carnea)Low toxicity reported[2]
Parasitic Wasp (Encarsia formosa)LC50: 280 mg a.i./L (detrimental sublethal effects)[2]
Flonicamid Pyridinecarboxamides (29)Myzus persicae, Aphis gossypii, Rhopalosiphum maidis, Lipaphis erysimiLady Beetle (Cycloneda sanguinea)Low toxicity reported[3][4]
Green Lacewing (Chrysoperla carnea)Low toxicity reported[4]
Parasitic Wasp (Aphidius colemani)Low toxicity reported[3]
Sulfoxaflor Sulfoximines (4C)Myzus persicae, Aphis gossypiiLady Beetle (Hippodamia variegata)LD50: 48.35 ng/insect (72h)[5]
Green Lacewing (Chrysoperla carnea)Harmless (IOBC Class 1)[5]
Parasitic Wasp (Trichospilus diatraeae)No specific LC50 data found
Afidopyropen Pyropenes (9D)Myzus persicae, Aphis gossypiiLady Beetle (Harmonia axyridis)Low toxicity reported[6]
Green Lacewing (Chrysoperla carnea)Low toxicity reported[6]
Parasitic Wasp (Aphidius colemani)Low toxicity reported[6]

Note: The absence of specific LC50/LD50 values for this compound against key beneficial insects in publicly accessible literature limits a direct quantitative comparison. The data for alternative insecticides is derived from various studies and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

The validation of insecticide selectivity relies on standardized and detailed experimental protocols. Key international bodies, such as the International Organization for Biological Control (IOBC) and the Organisation for Economic Co-operation and Development (OECD), have established guidelines for testing the effects of pesticides on non-target organisms.

A typical laboratory-based protocol for assessing the lethal and sublethal effects of an insecticide on a beneficial insect, such as a lady beetle, involves the following key steps:

  • Test Organism Rearing: A healthy and uniform population of the beneficial insect is reared under controlled laboratory conditions (temperature, humidity, and photoperiod).

  • Insecticide Preparation: The test insecticide is prepared in a series of concentrations. A control group (treated with solvent only) is also included.

  • Exposure Method:

    • Residual Contact: A surface (e.g., glass plate or leaf disc) is treated with the insecticide solution and allowed to dry. The beneficial insects are then exposed to this treated surface.

    • Topical Application: A precise droplet of the insecticide solution is applied directly to the dorsal surface of the insect.

    • Oral Exposure: The insecticide is incorporated into the diet of the beneficial insect.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure.

  • Sublethal Effects Assessment: Parameters such as fecundity (egg-laying capacity), fertility (hatchability of eggs), feeding behavior, and longevity are monitored in the surviving individuals.

  • Data Analysis: The collected data is statistically analyzed to determine the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values and to assess any significant sublethal effects.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in selectivity validation, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical framework for assessing insecticide selectivity.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis A Test Organism Rearing C Residual Contact A->C D Topical Application A->D E Oral Ingestion A->E B Insecticide Dilution Series B->C B->D B->E F Mortality Recording C->F G Sublethal Effects Monitoring C->G D->F D->G E->F E->G H LC50 / LD50 Calculation F->H I Statistical Analysis of Sublethal Effects G->I

Caption: Experimental workflow for insecticide toxicity testing.

Logical_Framework cluster_input Input cluster_process Process cluster_output Output cluster_outcome Outcome A Insecticide Properties (e.g., this compound) B Laboratory Bioassays (Target vs. Non-Target) A->B C Field Studies (Ecological Impact) A->C D Quantitative Data (LC50, LD50, NOEC) B->D E Qualitative Observations (Behavioral Changes) B->E C->D C->E F Selectivity Profile D->F E->F

References

A Comparative Analysis of Triazamate and Biological Control Agents for Aphid Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical insecticide Triazamate and prominent biological control agents for the management of aphid populations. The objective is to present a comprehensive overview of their respective efficacies, modes of action, and potential impacts on non-target organisms, supported by available experimental data. This information is intended to assist researchers and pest management professionals in making informed decisions for effective and sustainable aphid control strategies.

Executive Summary

This compound, a carbamate (B1207046) insecticide, offers rapid and broad-spectrum control of aphids by inhibiting the essential enzyme acetylcholinesterase. In contrast, biological control agents, such as the entomopathogenic fungus Beauveria bassiana, the predatory green lacewing Chrysoperla carnea, and the parasitic wasp Aphidius colemani, provide more targeted and environmentally benign alternatives. While biological agents can be highly effective under optimal conditions, their performance can be influenced by environmental factors and the specific life stages of both the pest and the control agent. This guide presents a juxtaposition of quantitative data from various studies to facilitate a comparative assessment of these distinct aphid control methodologies.

Data Presentation: Efficacy Comparison

The following tables summarize the efficacy of this compound and selected biological control agents against various aphid species as reported in independent studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, these data should be interpreted as indicative of the potential performance of each control method.

Table 1: Efficacy of this compound Against Aphid Species

Active IngredientTarget Aphid SpeciesApplication RateMortality/Control RateStudy Conditions
This compoundCurrant-Lettuce Aphid (Nasonovia ribisnigri)28g a.i./ha (fortnightly)Significantly fewer aphids compared to untreated controlField trials on lettuce
This compoundLettuce Root Aphid (Pemphigus bursarius)Not specifiedSignificantly lower numbers than untreated seedField trials on lettuce
This compoundGeneral Aphid PopulationNot specifiedSignificantly higher aphid numbers on untreated plots compared to Gaucho (imidacloprid) treated seed, with this compound treatments showing controlField trials on lettuce[1]

Table 2: Efficacy of Biological Control Agents Against Aphid Species

Biological AgentTarget Aphid SpeciesApplication/Release RateMortality/Control RateStudy Conditions
Beauveria bassianaGreen Peach Aphid (Myzus persicae)Culture filtrate of isolate Bb0878% mortality after 3 daysLaboratory bioassay[2]
Beauveria bassianaBlack Bean Aphid (Aphis fabae)1 x 10^10 spores/mlHigh cumulative mortality from day 3 to 7Laboratory bioassay[3]
Chrysoperla carnea (3rd instar larvae)Lettuce Aphid (Nasonovia ribisnigri)1 larva per 45 aphids52-98% aphid mortality in 3 hoursLaboratory bioassay[4]
Chrysoperla carnea (2nd instar larvae)Cotton Aphid (Aphis gossypii)1 predator : 100 prey78.9% reduction in aphid numbersCage experiment
Aphidius colemaniGreen Peach Aphid (Myzus persicae), Cotton Aphid (Aphis gossypii)1-5 wasps / 100 ft²Can maintain aphid populations at levels similar to pesticide applicationsGreenhouse conditions[5]
Aphidius colemaniVarious aphid speciesNot specifiedParasitism rates vary significantly depending on the aphid host speciesLaboratory bioassay[6]

Mode of Action

This compound: Acetylcholinesterase Inhibition

This compound is a systemic insecticide with contact and stomach action that belongs to the carbamate chemical class[2][4]. Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of the insect[1][7]. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the aphid.

Triazamate_Mode_of_Action This compound inhibits AChE, leading to continuous nerve stimulation. cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve Impulse Nerve Impulse ACh_Receptor->Nerve Impulse Initiates Continuous Nerve Impulse Continuous Nerve Impulse ACh_Receptor->Continuous Nerve Impulse Products Choline + Acetate AChE->Products Produces This compound This compound This compound->AChE Inhibits Paralysis Paralysis Continuous Nerve Impulse->Paralysis Death Death Paralysis->Death

Fig. 1: Signaling pathway of this compound's mode of action.
Biological Control Agents: Diverse Mechanisms

Biological control agents employ a variety of mechanisms to control aphid populations:

  • Beauveria bassiana : This entomopathogenic fungus infects aphids upon contact. Spores germinate on the insect's cuticle, penetrate the body cavity, and proliferate, eventually killing the host.

  • Chrysoperla carnea : The larvae of this predatory insect, commonly known as "aphid lions," are voracious predators of aphids. They use their sickle-shaped mandibles to seize and consume aphids at all life stages.

  • Aphidius colemani : This parasitic wasp lays its eggs inside aphids. The wasp larva develops within the aphid, feeding on its internal tissues and eventually killing it. The parasitized aphid then turns into a hardened, golden-brown "mummy," from which a new adult wasp emerges.

Experimental Protocols

Insecticide Efficacy Testing (this compound)

A standardized laboratory bioassay for determining the efficacy of an insecticide like this compound against aphids typically involves the following steps, adapted from IRAC guidelines[7]:

  • Preparation of Test Solutions : Serial dilutions of the insecticide are prepared in a suitable solvent.

  • Treatment Application : Leaf discs from a host plant are dipped into the test solutions for a set duration (e.g., 10 seconds) and allowed to air dry. Control discs are dipped in solvent only.

  • Insect Infestation : A known number of aphids (e.g., 20-30 adults) are transferred onto each treated leaf disc within a petri dish containing agar (B569324) to maintain leaf turgidity.

  • Incubation : The petri dishes are maintained under controlled conditions (e.g., 20°C, 60% RH, 16:8 light:dark photoperiod).

  • Mortality Assessment : Aphid mortality is assessed after a specific period (e.g., 72 hours). Aphids that are unable to right themselves when turned over are considered dead.

  • Data Analysis : The percentage mortality is calculated and corrected for control mortality using Abbott's formula. Dose-response curves are generated to determine the LC50 (lethal concentration to kill 50% of the population).

Insecticide_Efficacy_Workflow A Prepare Serial Dilutions of this compound B Dip Leaf Discs in Solutions A->B C Air Dry Treated Leaf Discs B->C D Place Discs in Petri Dishes with Agar C->D E Introduce Aphids to Leaf Discs D->E F Incubate under Controlled Conditions E->F G Assess Aphid Mortality after 72h F->G H Calculate Corrected Mortality (Abbott's Formula) G->H I Determine LC50 H->I

Fig. 2: General workflow for insecticide efficacy testing.
Biological Control Agent Efficacy Testing

1. Beauveria bassiana Pathogenicity Assay

The protocol for assessing the efficacy of B. bassiana typically involves[2][3]:

  • Fungal Culture : The fungus is cultured on a suitable medium (e.g., Potato Dextrose Agar).

  • Spore Suspension Preparation : Spores are harvested and suspended in sterile water with a surfactant (e.g., Tween 80) to create a spore suspension of a known concentration.

  • Application : The spore suspension is sprayed onto host plants infested with a known number of aphids.

  • Incubation : Plants are kept in a controlled environment with high humidity to facilitate fungal germination and infection.

  • Mortality Assessment : Aphid mortality is recorded daily for a set period (e.g., 7-10 days). Dead aphids are often surface-sterilized and placed in a humid chamber to confirm mycosis (fungal growth from the cadaver).

  • Data Analysis : Corrected mortality is calculated, and LT50 (lethal time to kill 50% of the population) may be determined.

2. Chrysoperla carnea Predation Assay

A typical predation assay for C. carnea involves the following steps[4][8]:

  • Predator Rearing : C. carnea larvae are reared to the desired instar.

  • Experimental Arena : A controlled environment, such as a petri dish or a small cage with a host plant leaf, is used.

  • Prey Introduction : A known number of aphids are introduced into the arena.

  • Predator Introduction : A single, starved C. carnea larva is introduced into the arena.

  • Observation Period : The number of aphids consumed by the larva is recorded over a specific time period (e.g., 24 hours).

  • Data Analysis : The predation rate (number of prey consumed per predator per unit of time) is calculated.

3. Aphidius colemani Parasitism Assay

Assessing the parasitism efficacy of A. colemani generally follows this protocol[5][6]:

  • Parasitoid Rearing : A healthy population of A. colemani is maintained.

  • Host Infestation : Host plants are infested with a known number of aphids of a specific age or instar.

  • Parasitoid Release : A known number of mated female wasps are released into the cage containing the infested plants.

  • Exposure Period : The wasps are allowed to parasitize the aphids for a defined period (e.g., 24 hours).

  • Mummy Formation : After the exposure period, the wasps are removed, and the plants are monitored for the formation of aphid "mummies."

  • Data Analysis : The parasitism rate is calculated as the number of mummies formed divided by the initial number of aphids. The emergence rate of new adult wasps from the mummies can also be recorded.

Impact on Non-Target Organisms

This compound : As an acetylcholinesterase inhibitor, this compound can be toxic to a broad range of non-target insects, including beneficial species[9]. The AERU database indicates that this compound is harmful to the parasitic wasp Aphidius rhopalosiphi at a dose of 70 g/ha but is harmless to the predatory mite Typhlodromus pyri at the same dose[3]. Its use in integrated pest management (IPM) programs requires careful consideration to minimize the impact on natural enemy populations.

Biological Control Agents : By their nature, biological control agents are generally more specific to their target pests.

  • Beauveria bassiana : While it has a broader host range than some other biological controls, strains can be selected for greater specificity. Some studies have shown that certain pesticides can inhibit the growth of B. bassiana, indicating potential incompatibilities in an IPM program[5][10][11][12][13].

  • Chrysoperla carnea : This predator is a generalist and may feed on other small insects in the absence of aphids. However, it is highly susceptible to many broad-spectrum insecticides[6][14][15][16][17].

  • Aphidius colemani : This parasitic wasp is highly specific to certain aphid species[5]. Its effectiveness can be significantly reduced by the presence of pesticide residues[18][19][20].

Conclusion

The choice between this compound and biological control agents for aphid management depends on various factors, including the target pest, the cropping system, economic thresholds, and the overall pest management philosophy. This compound offers rapid, broad-spectrum control, which may be necessary for high aphid infestations. However, its potential impact on non-target organisms necessitates careful management. Biological control agents provide a more sustainable and targeted approach, though their efficacy can be more variable and dependent on environmental conditions. An integrated approach that combines the judicious use of selective insecticides with the promotion of biological control agents is often the most effective and environmentally responsible strategy for long-term aphid management. Further research into the direct comparative efficacy and compatibility of this compound with a wider range of biological control agents is warranted to refine IPM programs.

References

A Comparative Cost-Benefit Analysis of Triazamate and Alternative Acetylcholinesterase Inhibitors for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is a critical decision influenced by a compound's efficacy, specificity, and cost. This guide provides a comprehensive cost-benefit analysis of Triazamate, an acetylcholinesterase (AChE) inhibitor, in comparison to other commonly used AChE inhibitors in a research setting: Donepezil, Galantamine, and Neostigmine. This analysis is intended to aid in the selection of the most suitable compound for in vitro and preclinical research applications.

Introduction to Acetylcholinesterase Inhibition in Research

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis. In a research context, AChE inhibitors are vital tools for studying the cholinergic system, screening for new therapeutic agents, and validating disease models.

This compound is a triazole insecticide that functions as an acetylcholinesterase inhibitor.[1] While its primary application is in agriculture, its mechanism of action makes it a compound of interest for research purposes.[2] However, its utility in a research setting, particularly in drug development, necessitates a thorough comparison with established research-grade AChE inhibitors.

Comparative Analysis of In Vitro Efficacy

The primary measure of an AChE inhibitor's efficacy in a research setting is its potency, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Selectivity for AChE over other cholinesterases, such as butyrylcholinesterase (BChE), is another critical factor, as off-target inhibition can lead to undesirable side effects and confound experimental results.

CompoundTarget(s)hAChE IC50 (nM)hBChE IC50 (nM)Selectivity Index (BChE/AChE)
This compound AcetylcholinesteraseData not available in a comparable research contextData not availableNot determinable
Donepezil Acetylcholinesterase6.73,100~463
Galantamine Acetylcholinesterase, Nicotinic Acetylcholine Receptors (allosteric modulator)4408,900~20
Neostigmine AcetylcholinesteraseVariable, potent inhibitorAlso inhibits BChELow selectivity

Donepezil exhibits the highest in vitro selectivity for AChE over BChE among the listed alternatives.[3] Galantamine is less selective but possesses a unique dual mechanism of action by also acting as a positive allosteric modulator of nicotinic acetylcholine receptors, which may be advantageous for specific research questions.[6][7][8] Neostigmine is a potent, broad-spectrum cholinesterase inhibitor that does not cross the blood-brain barrier, making it suitable for peripheral studies.[4][9]

Cost-Benefit Analysis

The cost of a research compound is a significant factor in experimental design, especially for high-throughput screening or long-term studies. The following table provides an approximate cost comparison for research-grade quantities of this compound and its alternatives. Prices are subject to change and may vary between suppliers.

CompoundSupplier ExampleQuantityApproximate Cost (USD)Cost per mg (USD)
This compound Sigma-Aldrich100 mg$350.25$3.50
Donepezil HCl TCI America200 mg~$100 - $200~$0.50 - $1.00
Galantamine HBr TCI America200 mg~$100 - $200~$0.50 - $1.00
Neostigmine Bromide TCI America1 g~$50 - $100~$0.05 - $0.10

Pricing is based on publicly available information from representative suppliers for research-grade compounds and is for illustrative purposes only.[10]

Analysis:

  • This compound: While available in research-grade purity, this compound is significantly more expensive per milligram compared to well-established alternatives like Donepezil and Galantamine. A primary drawback is the lack of publicly available, peer-reviewed data on its in vitro potency and selectivity in a standardized research context, making it difficult to compare its biological activity directly with other compounds. This lack of characterization represents a significant risk for its utility in quantitative and comparative studies.

  • Donepezil: Offers a highly selective and potent inhibition of AChE at a moderate cost. Its extensive characterization in the scientific literature provides a robust foundation for its use as a reference compound.[11][12][13]

  • Galantamine: Provides a unique dual mechanism of action at a similar cost to Donepezil. While less selective for AChE than Donepezil, its modulation of nicotinic receptors may be a desirable property for specific research applications.[2][6][7][14]

  • Neostigmine: Is the most cost-effective option and is a potent cholinesterase inhibitor. However, its lack of selectivity and inability to cross the blood-brain barrier limit its application to specific peripheral or in vitro studies.[4][9][15]

Experimental Protocols

A standardized protocol for assessing the in vitro inhibitory activity of these compounds is crucial for generating comparable data. The most common method is the spectrophotometric assay developed by Ellman.[3][16]

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from a specified source, e.g., human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil) in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL phosphate buffer + 50 µL of solvent.

    • Control (100% activity): 100 µL phosphate buffer + 50 µL AChE solution + 50 µL of solvent.

    • Test Compound: 100 µL phosphate buffer + 50 µL AChE solution + 50 µL of test compound at various concentrations.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Reaction Initiation: Add 50 µL of DTNB solution followed by 50 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these compounds is the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the synaptic cleft.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptors ACh_synapse->AChR Binding AChE_Inhibitor AChE Inhibitor (this compound, Donepezil, etc.) AChE_Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Mechanism of Acetylcholinesterase Inhibition.

The following diagram illustrates the workflow for the in vitro evaluation of an AChE inhibitor.

experimental_workflow start Start: Select AChE Inhibitor (e.g., this compound) prep Prepare Stock Solutions (Inhibitor, Enzyme, Substrate, DTNB) start->prep assay Perform Ellman's Assay (96-well plate) prep->assay measure Measure Absorbance at 412 nm (Kinetic Reading) assay->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 compare Compare with Alternative Inhibitors (Donepezil, Galantamine) ic50->compare end End: Select Optimal Compound compare->end

References

Navigating the Challenge of Triazamate Resistance in Aphids: A Comparative Guide to Alternative Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals grappling with the growing challenge of Triazamate-resistant aphid populations, this guide offers a comprehensive comparison of alternative insecticidal compounds. We delve into the performance of four promising alternatives—Sulfoxaflor, Flupyradifurone, Afidopyropen, and Pyrifluquinazon—supported by experimental data, detailed methodologies, and visual representations of their modes of action.

The evolution of insecticide resistance in aphid species, particularly to carbamates like this compound, necessitates the exploration and adoption of alternative control strategies. This compound acts as an acetylcholinesterase (AChE) inhibitor. Resistance to this insecticide class in aphids is often linked to mutations in the ace1 and ace2 genes, which encode for AChE. These mutations, such as A302S in Ace1 and F139L in Ace2, can reduce the sensitivity of the enzyme to the insecticide, rendering it less effective[1][2]. This guide provides an objective analysis of newer chemical classes with distinct modes of action, offering viable solutions for managing resistant aphid populations.

Comparative Efficacy of Alternative Insecticides

The following tables summarize the efficacy of Sulfoxaflor, Flupyradifurone, Afidopyropen, and Pyrifluquinazon against various aphid species, including strains with known resistance to other insecticide classes. The data is presented as the median lethal concentration (LC50), which is the concentration of a substance required to kill 50% of a test population. Lower LC50 values indicate higher toxicity.

InsecticideAphid SpeciesLC50 (mg/L or ppm)Exposure TimeResistant StrainReference
Sulfoxaflor Myzus persicae0.81848 hours-[3]
Aphis gossypii1.02648 hours-[3]
Myzus persicae51.51-Field Population[4]
Flupyradifurone Myzus persicae12.67-Field Population[4]
Afidopyropen Myzus persicaeSusceptible--[5]
Pyrifluquinazon Myzus persicaeNot specified--[5]
Spirotetramat Myzus persicae3.99--[6]
Rhopalosiphum maidis0.68--[6]
Flonicamid Lipaphis erysimi5.79--[6]
Myzus persicae5.12--[6]
Imidacloprid Myzus persicae5.14--[6]
Rhopalosiphum maidis6.33--[6]
Lipaphis erysimi10.86--[6]

Experimental Protocols

The efficacy data presented in this guide is primarily derived from laboratory bioassays. The following is a generalized experimental protocol for a leaf-dip bioassay, a common method for determining insecticide toxicity in aphids.

Leaf-Dip Bioassay Protocol

This method is adapted from the Insecticide Resistance Action Committee (IRAC) recommended protocols[7].

  • Insect Rearing: Aphids are reared on host plants (e.g., Chinese Cabbage for Myzus persicae) in a controlled environment to ensure a consistent and healthy test population[7].

  • Insecticide Preparation: Serial dilutions of the test insecticides are prepared in a suitable solvent (e.g., water with a non-ionic surfactant) to create a range of concentrations.

  • Leaf Disc Preparation: Leaf discs of a uniform size are excised from the host plants.

  • Treatment Application: Each leaf disc is immersed in a specific insecticide dilution for a standardized period (e.g., 10 seconds) with gentle agitation to ensure complete coverage. Control discs are dipped in the solvent solution without the insecticide[7][8].

  • Drying: The treated leaf discs are allowed to air dry on a non-absorbent surface.

  • Aphid Exposure: A predetermined number of adult aphids (e.g., 20-30) are carefully transferred onto each treated leaf disc placed in a petri dish containing agar (B569324) to maintain leaf turgidity[7].

  • Incubation: The petri dishes are maintained in a controlled environment (e.g., specific temperature, humidity, and photoperiod) for a set duration (e.g., 48-72 hours).

  • Mortality Assessment: Aphid mortality is assessed at the end of the exposure period. Aphids that are unable to move when gently prodded are considered dead. Mortality data is corrected for control mortality using Abbott's formula.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values for each insecticide.

Modes of Action and Signaling Pathways

Understanding the distinct modes of action of these alternative insecticides is crucial for developing effective resistance management strategies. Rotation of insecticides with different target sites can delay the development of resistance.

Sulfoxaflor and Flupyradifurone: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonists

Sulfoxaflor (a sulfoximine) and Flupyradifurone (a butenolide) both act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. However, they belong to different chemical subgroups within the IRAC Group 4[4][9]. They mimic the action of the neurotransmitter acetylcholine (ACh), but unlike ACh, they are not readily broken down by acetylcholinesterase. This leads to the continuous stimulation of the nAChRs, resulting in hyperexcitation of the nervous system, followed by paralysis and death of the insect[6][10].

nAChR_Agonist_Pathway cluster_neuron Postsynaptic Neuron Interior Insecticide Sulfoxaflor / Flupyradifurone nAChR Nicotinic Acetylcholine Receptor (nAChR) Insecticide->nAChR Binds and Activates ACh Acetylcholine ACh->nAChR Ion_Channel Ion Channel Opens Postsynaptic_Neuron Postsynaptic Neuron Na_Influx Continuous Na+ Influx Ion_Channel->Na_Influx Depolarization Persistent Depolarization Na_Influx->Depolarization Hyperexcitation Hyperexcitation Depolarization->Hyperexcitation Paralysis_Death Paralysis and Death Hyperexcitation->Paralysis_Death

nAChR Agonist Mode of Action
Afidopyropen and Pyrifluquinazon: Chordotonal Organ TRPV Channel Modulators

Afidopyropen (a pyropene) and Pyrifluquinazon (a pyridine (B92270) azomethine derivative) represent a novel mode of action, targeting the Transient Receptor Potential Vanilloid (TRPV) channels in insect chordotonal organs[11][12][13]. Chordotonal organs are sensory receptors that provide insects with their sense of hearing, balance, and spatial orientation. By modulating these TRPV channels, these insecticides disrupt the sensory input to the nervous system. This leads to a rapid cessation of feeding, uncoordinated movement, and ultimately, starvation and death[13][14].

TRPV_Modulator_Pathway cluster_nervous_system Central Nervous System Insecticide Afidopyropen / Pyrifluquinazon TRPV_Channel TRPV Channel Insecticide->TRPV_Channel Binds and Modulates Sensory_Neuron Sensory Neuron TRPV_Channel->Sensory_Neuron Alters Ion Flow Disrupted_Signal Disrupted Sensory Signal Sensory_Neuron->Disrupted_Signal Loss_of_Coordination Loss of Coordination and Proprioception Disrupted_Signal->Loss_of_Coordination Feeding_Cessation Feeding Cessation Loss_of_Coordination->Feeding_Cessation Starvation_Death Starvation and Death Feeding_Cessation->Starvation_Death

TRPV Channel Modulator Mode of Action

Conclusion

The emergence of this compound resistance in aphid populations poses a significant threat to crop protection. The insecticides Sulfoxaflor, Flupyradifurone, Afidopyropen, and Pyrifluquinazon offer effective alternative solutions due to their novel modes of action. By understanding their comparative efficacy and the biochemical pathways they disrupt, researchers and pest management professionals can devise more sustainable and effective integrated pest management (IPM) strategies. The rotation of these insecticides with different IRAC classifications is paramount to mitigate the risk of cross-resistance and prolong the utility of these valuable chemical tools. Further research focusing on the performance of these alternatives against well-characterized this compound-resistant aphid strains will be invaluable in refining control recommendations.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Triazamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Triazamate, a triazole insecticide. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) and Safety Measures

When working with this compound, a comprehensive approach to personal protection is necessary to prevent inhalation, ingestion, or contact with skin and eyes.[1] The following table summarizes the required personal protective equipment.

Protection Type Specific Equipment Purpose
Eye/Face Protection Chemical safety goggles or face shieldTo prevent contact with eyes from splashes or dust.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber), lab coat, and appropriate protective clothing to prevent skin exposure.[2][3]To avoid dermal contact with the substance.
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed. Use a NIOSH-approved respirator when ventilation is inadequate.To prevent inhalation of dust, mist, or vapor.[1][2]
Hand Protection Unlined, chemical-resistant gloves.To prevent dermal exposure. Cotton, leather, or canvas gloves are not suitable.[3]

Engineering Controls: Work with this compound should be conducted in a well-ventilated area.[1] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for this compound.

  • Weighing and Transfer: Conduct weighing and transferring of this compound in a designated area with local exhaust ventilation, such as a chemical fume hood, to minimize the generation of dust or aerosols.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • During Use: Avoid eating, drinking, or smoking in areas where this compound is handled.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean and decontaminate all equipment and work surfaces.

Disposal Plan:

Improper disposal of this compound and its containers can pose a significant environmental hazard.

  • Unused Product: Dispose of unwanted this compound as hazardous waste.[4] Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for guidance.

  • Empty Containers:

    • Triple Rinsing: For liquid formulations, triple-rinse the empty container with a suitable solvent.[5][6] The rinsate should be collected and disposed of as hazardous waste.

    • Disposal of Rinsed Containers: Once triple-rinsed, the container may be considered non-hazardous in some jurisdictions and can be disposed of according to local regulations.[5] Never reuse empty pesticide containers for any other purpose.[4][7]

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads or disposable PPE, should be collected in a sealed, labeled container and disposed of as hazardous waste.

Emergency Response Plan

In the event of an emergency, a swift and informed response is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical advice.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, dike the area to prevent spreading and contact emergency response personnel.
Fire Use a water spray, alcohol-resistant foam, dry powder, or carbon dioxide to extinguish the fire.[1] Do not use a heavy water stream.[1] Evacuate the area and notify the fire department.

Visualizing the Handling and Disposal Workflow

To provide a clear, step-by-step visual guide, the following diagram illustrates the logical flow of the handling and disposal process for this compound.

Triazamate_Handling_Disposal cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_container Container Disposal Prep Preparation: - Review SDS - Don PPE Weigh Weighing & Transfer: - Use Fume Hood Prep->Weigh Solution Solution Preparation: - Add to Solvent Slowly Weigh->Solution Use Experimental Use Solution->Use Post Post-Handling: - Wash Hands - Decontaminate Use->Post Unused Unused Product: - Dispose as Hazardous Waste Post->Unused Empty Empty Containers Post->Empty Contaminated Contaminated Materials: - Dispose as Hazardous Waste Post->Contaminated TripleRinse Triple Rinse Container Empty->TripleRinse DisposeContainer Dispose of Rinsed Container TripleRinse->DisposeContainer caption Workflow for Safe Handling and Disposal of this compound

Caption: Workflow for Safe Handling and Disposal of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.